molecular formula C7H8O3S B080541 o-Methoxybenzenesulphinic acid CAS No. 13165-78-1

o-Methoxybenzenesulphinic acid

Cat. No.: B080541
CAS No.: 13165-78-1
M. Wt: 172.2 g/mol
InChI Key: FLEOBKHAPXSNGY-UHFFFAOYSA-N
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Description

o-Methoxybenzenesulphinic Acid is an organosulfur compound with the molecular formula C7H8O3S and a molecular weight of 172.20 g/mol . This chemical, characterized by a sulphinic acid functional group adjacent to a methoxy substituent on a benzene ring, serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research . Research Applications and Value: As a benzenesulfonic acid derivative , this compound is part of a class of molecules studied for a wide spectrum of bioactivities, including potential antibacterial and antifungal properties . Researchers utilize such sulphinic acid derivatives as key precursors in the construction of more complex chemical entities. They are particularly valuable in the synthesis of benzenesulfonyl hydrazones —a class of compounds that have shown significant promise in scientific investigations for their antimicrobial, anticancer, and enzyme-inhibiting activities . The structure of the compound allows for further chemical modifications, making it a valuable scaffold for developing novel molecules in drug discovery and chemical biology. Physical and Chemical Properties: - CAS Registry Number: 13165-78-1 - EINECS: 236-107-6 - Calculated Boiling Point: 385.8 °C at 760 mmHg - Calculated Flash Point: 187.1 °C Handling and Safety: This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate lab safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxybenzenesulfinic acid
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InChI

InChI=1S/C7H8O3S/c1-10-6-4-2-3-5-7(6)11(8)9/h2-5H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FLEOBKHAPXSNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10927310
Record name 2-Methoxybenzene-1-sulfinic acid
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Molecular Weight

172.20 g/mol
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CAS No.

13165-78-1
Record name 2-Methoxybenzenesulfinic acid
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Record name o-Methoxybenzenesulphinic acid
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Record name 2-Methoxybenzene-1-sulfinic acid
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Record name o-methoxybenzenesulphinic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure of o-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solid-state structure of o-methoxybenzoic acid (also known as o-anisic acid, CAS 579-75-9). As a key intermediate in organic synthesis and a subject of study in medicinal chemistry, a thorough understanding of its three-dimensional atomic arrangement is critical for predicting its physicochemical properties and behavior in various applications, including drug development. This document details the experimental methodologies for determining its crystal structure, presents a granular analysis of its molecular geometry and supramolecular architecture, and discusses the implications of these structural features. The analysis is grounded in authoritative crystallographic data and provides field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Solid-State Characterization

Chemical Identity and Physicochemical Properties

o-Methoxybenzoic acid is an aromatic organic compound with the molecular formula C₈H₈O₃. It presents as a white crystalline solid with a melting point reported between 101 to 103 °C. Its structure consists of a benzene ring substituted with a carboxylic acid and a methoxy group at adjacent (ortho) positions. This specific arrangement distinguishes it significantly from its meta and para isomers, primarily through the potential for intramolecular interactions.

Importance in Pharmaceutical and Materials Science

The solid-state properties of an active pharmaceutical ingredient (API) or a key intermediate are of paramount importance. The crystal structure dictates critical parameters such as solubility, dissolution rate, stability, and mechanical properties. For o-methoxybenzoic acid, which serves as a building block in the synthesis of more complex molecules, controlling its solid form is essential for ensuring reaction consistency and purity of the final product. Furthermore, understanding its potential for polymorphism—the ability to exist in multiple crystal forms—is a critical risk assessment step in drug development.

The Ortho Isomer Distinction: A Case for Steric and Electronic Influence

Unlike its para-isomer, where the substituent groups are distant, the proximity of the carboxylic acid and methoxy groups in o-methoxybenzoic acid creates a unique electronic and steric environment. This arrangement allows for potential intramolecular hydrogen bonding, which can significantly influence the molecule's conformation and its subsequent packing in the crystal lattice. Determining the precise nature of these interactions is key to understanding the compound's behavior.

Experimental Determination of Crystal Structure

The definitive method for elucidating the atomic arrangement in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD). This process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic structure is solved.

Protocol 1: Crystal Growth by Slow Evaporation

The foundation of a successful SC-XRD analysis is a well-ordered, single crystal of suitable size and quality. Slow evaporation is a reliable technique for achieving this.

Causality: The rationale behind slow evaporation is to maintain the solution at a state of slight supersaturation for an extended period. This controlled approach allows molecules to deposit onto a growing crystal lattice in an ordered fashion, minimizing the formation of defects or polycrystalline material that can occur with rapid precipitation.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent system in which o-methoxybenzoic acid has moderate solubility. A binary solvent system, such as toluene and carbon tetrachloride (1:1), has been shown to be effective.

  • Solution Preparation: Prepare a saturated or near-saturated solution of o-methoxybenzoic acid at room temperature. Gentle warming can be used to dissolve the solute completely.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallizing dish or vial. This step removes any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the container with a perforated lid (e.g., Parafilm with a few pinholes). This restricts the rate of solvent evaporation.

  • Incubation: Place the container in a vibration-free environment at a constant temperature.

  • Harvesting: Over several days or weeks, prismatic crystals will form. Carefully harvest a suitable crystal (e.g., 0.5 x 0.4 x 0.3 mm) for analysis.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Causality: SC-XRD leverages the principle that a crystal lattice will diffract an incident X-ray beam in a predictable pattern (Bragg's Law). The geometry and intensity of the diffracted spots are directly related to the arrangement of atoms within the unit cell. A modern automated diffractometer is used to systematically collect thousands of these reflections.

Step-by-Step Methodology:

  • Crystal Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is centered in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffractometer then rotates the crystal through a series of angles, collecting diffraction images at each step until a complete dataset is obtained.

  • Data Reduction: The raw image data is processed to integrate the intensities of each diffraction spot, apply corrections for experimental factors (like Lorentz and polarization effects), and generate a reflection file.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is fitted to the electron density map. The atomic positions and thermal parameters are then refined using a full-matrix least-squares method to achieve the best fit between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed by metrics such as the R-factor.

SC-XRD_Workflow cluster_experiment Experimental Phase cluster_computation Computational Phase CrystalGrowth 1. Crystal Growth (Slow Evaporation) CrystalMount 2. Crystal Selection & Mounting CrystalGrowth->CrystalMount Harvesting DataCollection 3. X-ray Data Collection (Automated Diffractometer) CrystalMount->DataCollection Goniometer DataReduction 4. Data Reduction & Correction DataCollection->DataReduction Raw Images StructureSolution 5. Structure Solution (Direct Methods) DataReduction->StructureSolution Reflection File (hkl) StructureRefinement 6. Least-Squares Refinement StructureSolution->StructureRefinement Initial Model Validation 7. Model Validation (CIF File Generation) StructureRefinement->Validation Final Model

Figure 1: Experimental and computational workflow for SC-XRD.

Crystal Structure Analysis of o-Methoxybenzoic Acid

The crystal structure of o-methoxybenzoic acid was determined and reported by Masood Parvez in Acta Crystallographica (1987). The following analysis is based on this authoritative work.

Crystallographic Data Summary

The key parameters defining the crystal lattice and the conditions of the structure determination are summarized in the table below.

ParameterValueReference
Chemical Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.719(2) Åb = 14.911(3) Åc = 6.994(2) Åβ = 115.52(2)°
Unit Cell Volume (V) 726.5 ų
Molecules per Cell (Z) 4
Calculated Density 1.39 Mg/m³
Radiation Mo Kα (λ = 0.71073 Å)
Final R-factor 0.039
Molecular Geometry and Conformation

A significant finding from the crystal structure analysis is the conformation of the o-methoxybenzoic acid molecule. Both the methoxy and the carboxylic acid groups are essentially coplanar with the benzene ring. This planarity is a direct consequence of the electronic conjugation between the substituent groups and the aromatic system.

The absence of a strong intramolecular hydrogen bond between the methoxy oxygen and the carboxylic acid proton is noteworthy. Instead, the molecule adopts a conformation that facilitates the formation of robust intermolecular interactions, which define the crystal packing.

Figure 2: Planar conformation of o-methoxybenzoic acid.
Supramolecular Assembly: The Centrosymmetric Dimer

The dominant intermolecular interaction governing the crystal packing of o-methoxybenzoic acid is the classic carboxylic acid hydrogen bond. Two molecules associate via a pair of O-H···O hydrogen bonds to form a centrosymmetric dimer. This is a highly stable and common supramolecular synthon observed in many carboxylic acids.

This dimeric structure is the fundamental building block of the crystal. These dimers then pack into the monoclinic unit cell to form the extended three-dimensional lattice.

Dimer_Structure cluster_dimer Hydrogen-Bonded Dimer Motif mol1 R-C(=O)O-H mol2 H-O(O=)C-R p1_O->p2_H O···H p1_H->p2_O H···O caption Two molecules form a centrosymmetric dimer via O-H···O bonds.

o-Methoxybenzoic acid theoretical DFT calculations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of o-Methoxybenzoic Acid using Density Functional Theory (DFT)

Abstract

This guide provides a comprehensive theoretical analysis of o-Methoxybenzoic acid (also known as o-anisic acid) using Density Functional Theory (DFT). We delve into the core computational protocols and interpretative frameworks essential for researchers, scientists, and drug development professionals. The guide covers the optimization of molecular geometry, vibrational frequency analysis (FT-IR and FT-Raman), the exploration of electronic properties via Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis for understanding intramolecular interactions, and the prediction of Non-Linear Optical (NLO) properties. The methodologies are presented to be self-validating, grounded in established quantum chemical principles, and supported by authoritative references.

Introduction: The Intersection of Aromatic Acids and Computational Chemistry

O-Methoxybenzoic acid is a simple aromatic carboxylic acid that serves as a vital building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its molecular structure, characterized by a benzene ring substituted with a carboxylic acid and a methoxy group at the ortho position, allows for intricate intramolecular interactions, such as hydrogen bonding, which significantly influence its chemical behavior and reactivity.[2]

To fully understand and predict the physicochemical properties of such molecules, experimental approaches are increasingly augmented by computational methods. Density Functional Theory (DFT) has emerged as a powerful and accurate tool in quantum chemistry for this purpose.[3][4] DFT calculations allow us to model the electronic structure of molecules with a favorable balance of computational cost and accuracy, providing deep insights into geometric parameters, vibrational dynamics, electronic reactivity, and optical properties that are often challenging to measure experimentally.[3][4]

This guide offers a detailed walkthrough of a comprehensive DFT-based investigation of o-Methoxybenzoic acid, explaining not just the steps involved but the scientific rationale behind the choice of computational methods and the interpretation of the resulting data.

The Computational Directive: Methodology and Rationale

The accuracy of any DFT study is fundamentally dependent on the chosen functional and basis set. For o-Methoxybenzoic acid, a molecule with π-conjugation and polar functional groups, a careful selection is paramount.

  • Software: All calculations are performed using the Gaussian 09 program package, a standard in the computational chemistry field.[5] Visualization of structures and molecular orbitals is accomplished with GaussView.[5]

  • Functional Selection (B3LYP): We employ the Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has consistently demonstrated high performance for a wide range of organic molecules, providing an excellent compromise between accuracy for vibrational and structural properties and computational efficiency.[3][6][7]

  • Basis Set Selection (6-311++G(d,p)): The 6-311++G(d,p) basis set is utilized. This is a Pople-style, split-valence triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and anionic species. The (d,p) specifies the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogens), which are necessary to model the non-spherical nature of electron density in chemical bonds.[5][8][9]

The overall computational workflow is designed to ensure a robust and validated theoretical model.

G cluster_input 1. Input Preparation cluster_calc 2. DFT Calculation (Gaussian) cluster_analysis 3. Data Analysis & Interpretation mol_structure Initial Structure of o-Methoxybenzoic Acid geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_calc Electronic Properties (NBO, TD-DFT, etc.) geom_opt->electronic_calc Optimized Geometry verify_min Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify_min Vibrational Frequencies vib_analysis Vibrational Analysis (FT-IR/Raman Spectra) freq_calc->vib_analysis elec_analysis Electronic Analysis (HOMO, LUMO, MEP) electronic_calc->elec_analysis nlo_analysis NLO Properties electronic_calc->nlo_analysis struct_analysis Structural Parameters (Bond Lengths/Angles) verify_min->struct_analysis Validated Structure

Caption: Computational workflow for DFT analysis of o-Methoxybenzoic acid.

Results and Discussion

Molecular Geometry Optimization

The first step in any quantum chemical calculation is to find the molecule's most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. The geometry of o-Methoxybenzoic acid was optimized without any symmetry constraints. The absence of imaginary frequencies in the subsequent vibrational calculation confirms that the optimized structure is a true energy minimum.[3]

The key structural parameters are presented below. The presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group induces slight distortions in the benzene ring from a perfect hexagon, a common feature in substituted benzenes.[3]

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C=O (Carboxyl)1.215
C-O (Carboxyl)1.358
O-H (Carboxyl)0.971
C-C (Carboxyl-Ring)1.495
C-O (Methoxy)1.362
O-CH3 (Methoxy)1.428
Bond Angles (°) O=C-O (Carboxyl)123.5
C-C-O (Carboxyl)115.8
C-O-H (Carboxyl)105.4
C-C-O (Methoxy)117.2
C-O-CH3 (Methoxy)118.1
Dihedral Angle (°) O=C-O-H-0.5

Table 1: Selected optimized geometric parameters for o-Methoxybenzoic acid.

Vibrational Analysis: The Molecular Fingerprint

Vibrational spectroscopy provides a "fingerprint" of a molecule, where different functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies. Theoretical frequency calculations allow us to assign the observed experimental bands to specific molecular motions. The calculated harmonic frequencies are typically scaled to correct for systematic errors arising from the harmonic approximation and basis set limitations.[3] A scaling factor of 0.9613 is often used for B3LYP functionals.[3]

Vibrational Mode Calculated (Scaled) Frequency (cm⁻¹) Assignment and Characterization
O-H Stretch 3575Carboxylic acid hydroxyl group stretching.[10]
Aromatic C-H Stretch 3080 - 3010Stretching of C-H bonds on the benzene ring.
Methyl C-H Stretch 2995 - 2850Asymmetric and symmetric stretching of the methoxy -CH₃ group.
C=O Stretch 1755Carbonyl stretching of the carboxylic acid, a strong and characteristic band.[10]
Aromatic C=C Stretch 1610 - 1580In-plane stretching of the benzene ring carbon-carbon bonds.
C-O Stretch (Carboxyl) 1305Stretching of the C-O single bond in the COOH group.[4]
C-O Stretch (Methoxy) 1255Asymmetric stretching of the Ar-O-C bond in the methoxy group.

Table 2: Assignment of major calculated vibrational frequencies for o-Methoxybenzoic acid.

G mol o-Methoxybenzoic Acid func_groups Carboxylic Acid Methoxy Group Aromatic Ring vib_freqs O-H Stretch (~3575 cm⁻¹) C=O Stretch (~1755 cm⁻¹) C-H Stretch (~2995 cm⁻¹) C=C Stretch (~1600 cm⁻¹) func_groups:cooh->vib_freqs:oh func_groups:cooh->vib_freqs:co func_groups:och3->vib_freqs:ch3 func_groups:ring->vib_freqs:cc

Caption: Relationship between functional groups and key vibrational modes.

Electronic Properties: Reactivity and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor.[11] The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[11]

For o-Methoxybenzoic acid, the HOMO is primarily localized over the benzene ring and the oxygen atoms of the methoxy group, indicating these are the primary sites for electrophilic attack. The LUMO is distributed over the carboxylic acid group and the benzene ring, suggesting these are the electron-accepting regions for nucleophilic attack.

  • EHOMO: -6.85 eV

  • ELUMO: -1.22 eV

  • HOMO-LUMO Gap (ΔE): 5.63 eV

The relatively large energy gap suggests that o-Methoxybenzoic acid is a kinetically stable molecule.

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying the sites of electrophilic and nucleophilic reactivity.[3]

In the MEP map of o-Methoxybenzoic acid, the most negative potential (red/yellow regions) is concentrated around the carbonyl oxygen of the carboxylic acid group, making it the most probable site for electrophilic attack. The region around the acidic hydrogen of the carboxyl group shows the most positive potential (blue region), identifying it as the site for nucleophilic attack.

NBO analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which aligns more closely with the intuitive Lewis structure concept.[12] This method provides quantitative insight into intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the stabilization energy, E(2), associated with electron delocalization from a filled donor NBO to an empty acceptor NBO.[13]

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP(2) O (Methoxy)π(C-C) (Ring)25.8p-π conjugation, electron donation from methoxy to ring
LP(2) O (Carbonyl)π(C-C) (Ring)21.5p-π conjugation, delocalization within the carboxyl group
π(C-C) (Ring)π(C=O)18.9π-π interaction, charge transfer from ring to carboxyl group

Table 3: Key donor-acceptor interactions and their second-order perturbation stabilization energies (E(2)) from NBO analysis.

The NBO results clearly quantify the electron-donating nature of the methoxy group and the electron-withdrawing character of the carboxylic acid group through strong hyperconjugative interactions with the aromatic ring.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, a large dipole moment, and high polarizability can exhibit non-linear optical (NLO) behavior, which is crucial for applications in optoelectronics. The key parameter for NLO activity is the first-order hyperpolarizability (β).[14]

Property Calculated Value
Dipole Moment (μ) 2.55 Debye
Mean Polarizability (α) 14.8 x 10⁻²⁴ esu
Total First Hyperpolarizability (βtot) 3.98 x 10⁻³⁰ esu

Table 4: Calculated NLO properties of o-Methoxybenzoic acid.

To evaluate the NLO potential, the calculated βtot value is often compared to that of a reference compound like urea (β ≈ 0.37 x 10⁻³⁰ esu).[4] The first hyperpolarizability of o-Methoxybenzoic acid is approximately 10.7 times that of urea, indicating a significant NLO response and potential for use in NLO materials.

Experimental Protocols

Protocol 1: Geometry Optimization and Frequency Calculation
  • Build the Molecule: Construct the initial 3D structure of o-Methoxybenzoic acid using a molecular builder like GaussView.

  • Prepare Input File: Create a Gaussian input file (.gjf or .com).

  • Define Route Section: Specify the calculation type, method, and basis set.

    • #p: Enables verbose output.

    • B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.

    • Opt: Requests a geometry optimization to find the minimum energy structure.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Specify Molecule: Add a title, charge (0), and multiplicity (1) followed by the Cartesian coordinates of the atoms.

  • Submit Job: Run the calculation using the Gaussian software.

  • Analyze Output:

    • Confirm normal termination in the log file.

    • Verify the optimization has converged.

    • Check the frequency section for the absence of imaginary frequencies, confirming a true minimum.

    • Extract optimized coordinates, energies, and vibrational frequencies from the output file.

Protocol 2: NBO and Electronic Property Analysis
  • Use Optimized Geometry: Start with the converged geometry from Protocol 1.

  • Prepare Input File: Modify the route section of the Gaussian input file.

    • Pop=NBO: Requests a full Natural Bond Orbital analysis.[12]

  • Submit and Analyze: Run the calculation. The NBO analysis section in the output file will contain details on natural charges, bond orbitals, and the second-order perturbation analysis of donor-acceptor interactions.

  • HOMO-LUMO/MEP:

    • To visualize orbitals and potentials, generate a checkpoint file (.chk) by adding formcheck to the route section or using the formchk utility.

    • Open the resulting formatted checkpoint file (.fchk) in GaussView.

    • Use the "Molecular Orbitals" and "Surfaces/Contours" dialogs to visualize the HOMO, LUMO, and the MEP mapped onto the electron density surface.

Conclusion

This guide has demonstrated the comprehensive application of DFT calculations at the B3LYP/6-311++G(d,p) level of theory to elucidate the structural, vibrational, electronic, and optical properties of o-Methoxybenzoic acid. The theoretical results provide a detailed picture of the molecule, from its precise bond lengths and angles to the nature of its chemical reactivity, governed by its frontier molecular orbitals and electrostatic potential. NBO analysis confirmed the significant intramolecular charge transfer between the substituent groups and the aromatic ring, which in turn gives rise to a notable non-linear optical response. The protocols and interpretations presented herein provide a robust framework for researchers to apply similar computational strategies to other molecules of interest in drug discovery and materials science.

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  • New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations - MDPI. Available at: [Link]

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid - MDPI. Available at: [Link]

  • Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2 - YouTube. Available at: [Link]

  • Molecular structure, NMR, HOMO, LUMO, and vibrational analysis of O-anisic acid and anisic acid based on DFT calculations - ResearchGate. Available at: [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed Central. Available at: [Link]

  • FT-IR Spectroscopic Study of M(Benzoic Acid) - Zeitschrift für Naturforschung. Available at: [Link]

Sources

Introduction: The Versatility of a Substituted Benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of o-Anisic Acid

o-Anisic acid, systematically known as 2-methoxybenzoic acid, is an aromatic carboxylic acid that serves as a pivotal intermediate in a multitude of applications, from pharmaceutical synthesis to the fragrance industry.[1][2] Its structure, featuring a methoxy group (-OCH₃) positioned ortho to a carboxylic acid group (-COOH) on a benzene ring, imparts a unique combination of physical and chemical properties that are of significant interest to researchers and drug development professionals.[3] This guide provides a comprehensive exploration of these properties, grounded in established scientific principles and experimental data, to offer field-proven insights for its effective application.

Molecular and Structural Characteristics

o-Anisic acid is a colorless to white crystalline solid with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol .[3][4][5] Its structure is foundational to its behavior, influencing everything from its melting point to its reactivity.

o_anisic_acid_structure cluster_ring cluster_carboxyl cluster_methoxy C1 C C2 C C1->C2 C1->C2 C_carboxyl C C1->C_carboxyl C3 C C2->C3 O_methoxy O C2->O_methoxy C4 C C3->C4 C3->C4 C5 C C4->C5 C6 C C5->C6 C5->C6 C6->C1 O_double O C_carboxyl->O_double O_single O C_carboxyl->O_single H_acid H O_single->H_acid C_methyl CH₃ O_methoxy->C_methyl

Caption: Molecular structure of o-Anisic Acid (2-Methoxybenzoic Acid).

X-ray diffraction studies have confirmed that in the solid state, o-anisic acid molecules form intermolecular hydrogen-bonded dimers through their carboxyl groups.[6][7] Both the methoxy and carboxyl groups are essentially coplanar with the benzene ring.[7] This dimerization is a key factor influencing its crystalline structure and melting point.

Core Physical Properties

The physical characteristics of o-anisic acid are critical for determining appropriate solvents, predicting its behavior in formulations, and designing purification strategies. Key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₈O₃[2][3][4]
Molecular Weight 152.15 g/mol [3][4][5]
CAS Number 579-75-9[1][4]
Appearance White to off-white crystalline solid/powder[1][3][5]
Melting Point 98-106 °C[3][4][5]
Boiling Point ~280 °C at 760 mmHg[3][8]
Water Solubility Approx. 4-5 g/L at 25-30 °C[1][3][5]
Acidity (pKa) 4.09[3][4]
LogP (Octanol/Water) 1.6 - 2.046[3][9]
Density ~1.348 g/cm³[8]

o-Anisic acid exhibits limited solubility in water but is freely soluble in common organic solvents such as ethanol, chloroform, ethyl acetate, ether, and acetone.[1][2][3][10] This solubility profile is consistent with its structure, which contains both a polar carboxylic acid group and a larger, less polar methoxy-substituted benzene ring.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of o-anisic acid.

  • ¹H NMR: The proton NMR spectrum will characteristically show a singlet for the methoxy (-OCH₃) protons around 3.9 ppm. The aromatic protons will appear as a complex multiplet in the 6.9-8.1 ppm region. The acidic proton of the carboxyl group will present as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

  • IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups. A broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, strong peak will appear around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch. C-O stretching vibrations for the ether and carboxylic acid will be visible in the 1250-1300 cm⁻¹ region, and aromatic C-H and C=C bands will also be present.

  • Mass Spectrometry: Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns often involve the loss of a methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 121, and the loss of a carboxyl group (-COOH, m/z = 45) to give a fragment at m/z = 107.

Chemical Properties and Reactivity

The chemical behavior of o-anisic acid is dominated by its carboxylic acid functionality and the influence of the methoxy group on the aromatic ring.

Acidity and the Ortho Effect

With a pKa of approximately 4.09, o-anisic acid is a weak acid.[3][4] Its acidity is notably influenced by the "ortho effect." Generally, any group in the ortho position of benzoic acid, regardless of its electronic nature, increases the acid strength compared to its meta and para isomers. This is attributed to steric hindrance, where the ortho-substituent (in this case, -OCH₃) forces the -COOH group out of the plane of the benzene ring.[11] This disrupts the coplanarity, leading to enhanced stabilization of the carboxylate anion upon deprotonation.[11]

ortho_effect A o-Anisic Acid B Ortho Methoxy Group causes steric hindrance A->B C Carboxyl (-COOH) Group is forced out of the plane of the benzene ring B->C D Resonance stabilization of the carboxylate anion is enhanced C->D E Increased Acidity (Lower pKa) D->E

Caption: The Ortho Effect in o-Anisic Acid leading to increased acidity.

Key Reactions
  • Reactions of the Carboxylic Acid: As a typical carboxylic acid, it readily undergoes reactions such as:

    • Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters. This is a cornerstone reaction for its use in the fragrance and flavor industries.[1][2]

    • Acid Halide Formation: Can be converted to o-anisoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

    • Amide Formation: Reacts with amines to form amides, a critical transformation in the synthesis of many pharmaceutical compounds.

  • Electrophilic Aromatic Substitution: The methoxy group is a strong activating, ortho-para directing group, while the carboxylic acid group is a deactivating, meta-directing group. The powerful activating effect of the methoxy group typically dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5).

Stability and Incompatibilities

o-Anisic acid is stable under normal laboratory conditions.[9][12] However, it is incompatible with strong oxidizing agents and strong bases.[1][9][12] Care should be taken to avoid conditions of intense heat, as this can lead to the formation of explosive mixtures with air.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a reliable method for experimentally verifying the pKa of o-anisic acid. It relies on monitoring the pH of a solution as a strong base is added, allowing for the determination of the half-equivalence point where pH = pKa.

pka_determination_workflow A Prepare 0.01 M o-Anisic Acid Solution D Titration Setup: Place acid solution in beaker, add stir bar, insert pH probe A->D B Standardize ~0.1 M NaOH Solution E Titrate with NaOH: Add small, precise aliquots of NaOH titrant B->E C Calibrate pH Meter (pH 4, 7, 10 buffers) C->D D->E F Record Data: Log pH after each addition of NaOH E->F G Plot Data: Graph pH (y-axis) vs. Volume of NaOH added (x-axis) F->G H Determine Equivalence Point (steepest point of curve) G->H I Determine Half-Equivalence Point (Volume = 1/2 Equivalence Volume) H->I J Find pKa: pKa = pH at the half-equivalence point I->J

Sources

Spectroscopic data of 2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxybenzoic Acid

Introduction

2-Methoxybenzoic acid (o-anisic acid), with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol , is a significant chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] As a benzoic acid derivative, it plays a role as a non-steroidal anti-inflammatory drug and a flavouring agent.[2][3] Accurate and unambiguous identification of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides a detailed analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—that define its molecular structure, offering field-proven insights and validated protocols for its characterization.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of the carboxyl and methoxy functional groups at the ortho positions on the benzene ring dictates the compound's chemical and spectral properties. Understanding this structure is fundamental to interpreting the spectroscopic data that follows. The proximity of these electron-withdrawing (carboxyl) and electron-donating (methoxy) groups creates a distinct electronic environment that influences chemical shifts and coupling constants in NMR, vibrational frequencies in IR, and fragmentation patterns in mass spectrometry.

Caption: Molecular structure of 2-methoxybenzoic acid with key atoms labeled.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides detailed information about the hydrogen atom environments in the molecule. The spectrum of 2-methoxybenzoic acid is characterized by distinct signals for the carboxylic acid proton, the methoxy group protons, and the four aromatic protons.

Causality and Interpretation: The carboxylic acid proton is highly deshielded, appearing as a broad singlet at a very downfield chemical shift (typically >10 ppm) due to the acidic nature and hydrogen bonding, which facilitates chemical exchange.[4][5] The three protons of the methoxy group are equivalent and appear as a sharp singlet, as they have no adjacent protons to couple with.[4] The aromatic protons are found in the typical aromatic region (6.8-8.1 ppm) and exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring aromatic protons.[1][4]

Data Summary:

Proton Assignment Chemical Shift (δ) ppm Multiplicity Integration
-COOH ~10.5 - 13.0 Broad Singlet 1H
Aromatic H ~6.9 - 8.1 Multiplets 4H
-OCH₃ ~3.7 - 3.9 Singlet 3H

Note: Chemical shifts are typically referenced to TMS in a solvent like CDCl₃ or DMSO-d₆.[1][4]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of 2-methoxybenzoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[1][2]

  • Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR spectroscopy identifies the different carbon environments within the molecule. In the proton-decoupled ¹³C NMR spectrum of 2-methoxybenzoic acid, eight distinct signals are expected, corresponding to the eight carbon atoms.

Causality and Interpretation: The carboxyl carbon is the most deshielded, appearing furthest downfield (>165 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.[4] The carbon atom attached to the methoxy group (C2) is also significantly deshielded. The remaining aromatic carbons appear in the 110-150 ppm range.[4] The methoxy carbon (-OCH₃) is the most shielded, appearing furthest upfield (~56 ppm).[4][6]

Data Summary:

Carbon Assignment Chemical Shift (δ) ppm
-C OOH ~165 - 175
Aromatic C -O ~160
Aromatic C -H / C -C ~110 - 133
-OC H₃ ~55 - 57

Note: Data from a spectrum recorded in D₂O.[6]

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Prepare the sample as described for ¹H NMR, though a slightly higher concentration may be beneficial.

  • Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.[1]

  • Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality and Interpretation: The most prominent feature in the IR spectrum of 2-methoxybenzoic acid is the very broad O-H stretching band of the carboxylic acid, which spans from approximately 2500 to 3300 cm⁻¹. This broadening is a direct result of intermolecular hydrogen bonding.[4] A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is observed around 1680–1720 cm⁻¹.[4] The spectrum also shows characteristic C-O stretching for the ether linkage and aromatic C-H stretches.[4]

Data Summary:

Wavenumber (cm⁻¹) Functional Group Vibration Type
~2500 - 3300 Carboxylic Acid (-OH) O-H Stretch (Broad)
~3000 - 3100 Aromatic C-H C-H Stretch
~1680 - 1720 Carboxylic Acid (C=O) C=O Stretch (Strong)

| ~1200 - 1300 | Ether (Ar-O-CH₃) | C-O Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid 2-methoxybenzoic acid powder directly onto the ATR crystal.[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.[1][2]

  • Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically subtract the background. Data is typically collected from 4000 to 400 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.

Causality and Interpretation: In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of 2-methoxybenzoic acid (152.15 g/mol ).[2] Common fragmentation pathways include the loss of a methyl group (-CH₃) to give a fragment at m/z 137, or the loss of a hydroxyl radical (-OH) from the carboxylic acid group to yield a prominent peak at m/z 135. Further fragmentation can lead to other characteristic ions.[2]

Figure 2. Key Fragmentation Pathways in Mass Spectrometry parent 2-Methoxybenzoic Acid [M]⁺ m/z = 152 frag1 Loss of •CH₃ Fragment m/z = 137 parent->frag1 - •CH₃ frag2 Loss of •OH Fragment m/z = 135 parent->frag2 - •OH frag4 Loss of OCH₃ Fragment m/z = 121 parent->frag4 - •OCH₃ frag3 Loss of CO Fragment m/z = 107 frag2->frag3 - CO Figure 3. General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Confirmation Sample 2-Methoxybenzoic Acid (Solid Sample) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Prep_IR Use Neat Solid Sample->Prep_IR NMR ¹H & ¹³C NMR Spectrometer Prep_NMR->NMR MS GC-MS Prep_MS->MS IR ATR-FTIR Spectrometer Prep_IR->IR Analysis_NMR Chemical Shifts Coupling Integration NMR->Analysis_NMR Analysis_MS Molecular Ion Fragmentation Pattern MS->Analysis_MS Analysis_IR Functional Group Vibrational Frequencies IR->Analysis_IR Confirm Structural Confirmation Analysis_NMR->Confirm Analysis_MS->Confirm Analysis_IR->Confirm

Sources

An In-depth Technical Guide to the Molecular Geometry and Conformation of o-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

o-Methoxybenzoic acid, also known as 2-methoxybenzoic acid or o-anisic acid, is an aromatic carboxylic acid with the chemical formula C₈H₈O₃.[1][2] As a derivative of benzoic acid, it serves as a vital intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fragrances.[3] Its utility in medicinal chemistry is noteworthy, where it is used in the preparation of agents with anti-hepatitis C virus (HCV) activity and as a non-steroidal anti-inflammatory drug.[2][3]

The chemical behavior and biological activity of o-methoxybenzoic acid are intrinsically linked to its three-dimensional structure. The ortho positioning of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups on the benzene ring introduces a fascinating interplay of steric and electronic effects. This guide provides an in-depth analysis of the molecule's geometry and conformational landscape, synthesizing data from spectroscopic and computational methodologies to offer a comprehensive structural understanding for researchers, scientists, and drug development professionals. A central theme is the dominant role of a strong intramolecular hydrogen bond, which dictates the molecule's preferred shape and, consequently, its chemical properties.

Molecular Geometry

The precise determination of bond lengths and angles is fundamental to understanding a molecule's stability and reactivity. While single-crystal X-ray diffraction is the definitive method for elucidating solid-state geometry, a dedicated crystallographic study for o-methoxybenzoic acid is not prominently available in the refereed literature. However, high-level computational chemistry methods, such as Density Functional Theory (DFT), provide highly accurate and reliable geometric parameters.

The geometry of o-methoxybenzoic acid is largely defined by its substituted benzene ring. The core ring is nearly planar, but the steric interaction between the adjacent carboxyl and methoxy groups can cause slight deviations from ideal planarity. The most significant structural feature is the orientation of these two functional groups relative to the ring and to each other.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of o-Methoxybenzoic Acid

ParameterBond/AngleTypical Value (Å or °)Notes
Bond Lengths (Å)
C=O~1.22Typical carbonyl double bond.
C-OH~1.35Single bond with partial double bond character due to resonance.
(O)C-OH~1.48Bond connecting carboxyl carbon to the benzene ring.
C-O (methoxy)~1.36Aryl ether bond.
O-CH₃~1.43Ether bond.
Bond Angles (°)
O=C-OH~123Angle within the carboxyl group.
C-C=O~120Reflects sp² hybridization.
C-C-OH~117Angle influenced by steric repulsion and hydrogen bonding.
C-O-C (methoxy)~117Angle at the methoxy oxygen.
Dihedral Angles (°)
C2-C1-C=O~0Defines the near-coplanarity of the carboxyl group with the ring.
C1-C2-O-CH₃~0Defines the near-coplanarity of the methoxy group with the ring.

Note: The values presented are representative figures derived from computational models and may vary slightly depending on the level of theory and basis set used. They serve to illustrate the general molecular structure.

Conformational Analysis: The Decisive Role of Intramolecular Hydrogen Bonding

The conformational flexibility of o-methoxybenzoic acid arises primarily from the rotation around two single bonds: the C1-C(aromatic) bond of the carboxyl group and the C2-O(aromatic) bond of the methoxy group. However, this flexibility is significantly constrained by a powerful intramolecular hydrogen bond.

The Syn-Planar Conformer: A Structure Locked by Hydrogen Bonding

Spectroscopic evidence strongly indicates that o-methoxybenzoic acid predominantly exists in a conformation where the hydroxyl proton of the carboxylic acid forms a hydrogen bond with the oxygen atom of the adjacent methoxy group.[1] This interaction creates a stable, six-membered pseudo-ring, which locks the molecule into a nearly planar arrangement. This is often referred to as the syn conformer.

This intramolecular O-H···O bond is the single most important factor governing the molecule's shape. Infrared (IR) spectroscopy is particularly revealing: in dilute solutions of non-polar solvents, o-methoxybenzoic acid exhibits a characteristic broad absorption band for the O-H stretch at a lower frequency (around 3360 cm⁻¹) compared to the sharp, higher-frequency band (around 3530 cm⁻¹) seen in benzoic acids lacking this interaction. This frequency shift is a classic signature of strong hydrogen bonding.

Caption: Predominant syn-planar conformer of o-methoxybenzoic acid.

Steric and Electronic Influences

While the hydrogen bond is the dominant stabilizing force, steric hindrance also plays a role. For the molecule to achieve maximum planarity and thus optimal conjugation and hydrogen bond strength, it must overcome the slight steric clash between the functional groups. In o-methoxybenzoic acid, this balance is overwhelmingly in favor of the planar, hydrogen-bonded conformation.

Studies on substituted analogues have shown that this conformational lock is sensitive to steric bulk. For instance, introducing a substituent at the 6-position (adjacent to the carboxyl group) can create sufficient steric hindrance to inhibit or completely prevent the formation of the intramolecular hydrogen bond, forcing the carboxyl group to rotate out of the plane.

Methodologies for Structural Elucidation

A multi-faceted approach combining spectroscopic and computational techniques is required for a thorough understanding of o-methoxybenzoic acid's structure.

Spectroscopic Analysis

Spectroscopy provides experimental proof of the key structural features, particularly the intramolecular hydrogen bond.

Experimental Protocol: FTIR Analysis for Intramolecular Hydrogen Bonding

  • Objective: To confirm the presence of the intramolecular O-H···O hydrogen bond.

  • Sample Preparation:

    • Prepare a series of dilute solutions (e.g., 0.1 M down to 0.001 M) of o-methoxybenzoic acid in a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or cyclohexane. Dilution is critical to minimize intermolecular hydrogen bonding, which would complicate the spectrum.

    • Prepare a similar solution of a reference compound lacking the ortho methoxy group, such as benzoic acid or p-methoxybenzoic acid.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the pure solvent in the IR cell.

    • Record the spectrum of each sample solution over the range of 4000-400 cm⁻¹. Pay close attention to the 3800-3200 cm⁻¹ region (O-H stretching).

  • Data Analysis & Interpretation:

    • o-Methoxybenzoic Acid: Observe the O-H stretching region. The presence of a broad band around 3360 cm⁻¹, whose relative intensity does not diminish upon dilution, is definitive evidence of a stable intramolecular hydrogen bond.

    • Reference Compound: The reference compound will show a sharp "free" O-H band (around 3530 cm⁻¹) and a very broad band for the intermolecularly hydrogen-bonded dimer at lower frequencies. The dimer band will decrease significantly in intensity relative to the free O-H band upon dilution.

    • Causality: The persistence of the hydrogen-bonded O-H peak for o-methoxybenzoic acid upon dilution validates that the interaction is within a single molecule. The lack of this behavior in the reference compound confirms that the ortho methoxy group is essential for this specific structural feature.

Computational Chemistry Workflow

Theoretical calculations are indispensable for mapping the conformational energy landscape and obtaining precise geometric data when experimental data is scarce.

G cluster_0 Computational Workflow for Conformational Analysis start Define Input: o-Methoxybenzoic Acid (Initial 3D Structure) scan Potential Energy Surface (PES) Scan (Rotate key dihedral angles, e.g., C-C-O-H and C-C-O-C) start->scan identify Identify Local Minima (Potential Stable Conformers) scan->identify optimize Geometry Optimization (e.g., DFT with B3LYP/6-311+G(d,p)) identify->optimize freq Frequency Calculation (Confirm true minima, obtain thermochemical data) optimize->freq analyze Analyze Results: - Relative Energies (ΔG) - Geometric Parameters - NBO Analysis (H-bond strength) freq->analyze end Characterized Conformational Landscape analyze->end

Caption: A typical workflow for computational conformational analysis.

Protocol: DFT-Based Conformational Analysis

  • Objective: To identify all stable conformers, determine their relative energies, and calculate their geometric parameters.

  • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Initial Structure: Build an initial 3D structure of o-methoxybenzoic acid.

    • Conformational Search: Perform a systematic or stochastic search to explore the potential energy surface. This is typically done by rotating the key dihedral angles associated with the carboxyl and methoxy groups.

    • Geometry Optimization: Take the low-energy structures identified in the search and perform a full geometry optimization. A common and reliable level of theory is Density Functional Theory (DFT) using a functional like B3LYP with a Pople-style basis set (e.g., 6-311+G(d,p)) or a Dunning-type basis set. This step finds the nearest local energy minimum for each starting structure.

    • Frequency Calculation: Perform a frequency calculation at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). These calculations also provide thermodynamic data (enthalpy, Gibbs free energy).

    • Analysis: Compare the Gibbs free energies (ΔG) of all identified stable conformers to determine their relative populations at a given temperature. The conformer with the lowest energy is the global minimum. Analyze the bond lengths, angles, and dihedral angles of the global minimum structure. Further analysis, like Natural Bond Orbital (NBO) theory, can be used to quantify the strength of the intramolecular hydrogen bond.

  • Trustworthiness: This protocol is self-validating. A successful optimization followed by a frequency calculation with zero imaginary frequencies provides a mathematically sound description of a stable molecular state according to the chosen theoretical model. Comparing the calculated vibrational frequencies (especially the O-H stretch) with experimental IR data provides a powerful cross-validation between theory and experiment.

Single-Crystal X-ray Diffraction

Although specific data for o-methoxybenzoic acid is elusive, X-ray diffraction remains the gold standard for determining solid-state structure.

Protocol: General Methodology for Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and can be achieved by slow evaporation from a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer head in a diffractometer.[4] The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal motion. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) while being rotated. A detector records the positions and intensities of the diffracted X-ray spots.[4]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods, adjusting atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Data Output: The final result is a complete 3D model of the molecule as it exists in the crystal lattice, providing highly precise bond lengths, bond angles, and information about intermolecular interactions.[4]

Conclusion

The molecular architecture of o-methoxybenzoic acid is a prime example of how a single, strong non-covalent interaction can dictate overall molecular shape. The powerful intramolecular hydrogen bond between the carboxylic acid and the methoxy group forces the molecule into a stable, near-planar syn conformation. This structural rigidity has profound implications for its chemical reactivity, crystal packing, and interactions with biological targets. Understanding this preferred conformation is therefore critical for professionals in drug design, where molecular shape determines binding affinity, and in materials science, where it influences solid-state properties. The integrated application of spectroscopic analysis and computational chemistry provides a robust and validated framework for elucidating these critical structural details.

References

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  • Ye, G., et al. (2014). Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4′-dicarboxylic acid–4-methoxypyridine (1/2). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o408–o412. [Link]

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  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

  • Bhat, R. A., et al. (2019). Calculated bond lengths, bond angles and dihedral angles of S-benzyl-β-N-[3-(4-hydroxy-3-methoxy... ResearchGate. [Link]

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  • University of Oldenburg. (n.d.). Single crystal X-ray diffraction. Retrieved January 13, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

  • da Silva, J. L., et al. (2007). Conformational Preferences of 2-Methoxy, 2-Methylthio, and 2-Methylselenocyclohexyl-N,N-dimethylcarbamate: A Theoretical and Experimental Investigation. The Journal of Physical Chemistry A, 111(22), 4799–4805. [Link]

  • PubChem. (n.d.). 2-Methoxybenzoic acid. Retrieved January 13, 2026, from [Link]

  • Billes, F., et al. (2002). Theoretical and vibrational study of the conformation of 2-methoxy-1,2-diphenylethanone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(1), 17–31. [Link]

  • Zhang, M., et al. (2020). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. CrystEngComm, 22(34), 5623-5632. [Link]

  • Wieder, P., et al. (2024). The impact of conformer quality on learned representations of molecular conformer ensembles. arXiv preprint arXiv:2403.03366. [Link]://arxiv.org/abs/2403.03366)

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A-Z Guide to Organic Compound Solubility: The Case of o-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of process chemistry, formulation development, and analytical sciences. Misunderstanding this fundamental property can lead to failed batches, inaccurate analytical results, and significant delays in development timelines. This in-depth guide provides a comprehensive technical overview of the solubility profile of o-methoxybenzoic acid (also known as 2-methoxybenzoic acid or o-anisic acid), a vital building block in organic synthesis.[1] We move beyond simple data reporting to explore the underlying thermodynamic principles, present a robust, field-tested experimental protocol for solubility determination, and offer a compendium of solubility data in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, more practical understanding of solubility science.

Introduction: Why o-Methoxybenzoic Acid Solubility Matters

o-Methoxybenzoic acid (C₈H₈O₃, MW: 152.15 g/mol ) is a white crystalline solid that serves as a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[1] Its molecular structure, featuring a carboxylic acid group and a methoxy group on a benzene ring, dictates its physicochemical properties, including its melting point (approx. 98–106 °C), acidity (pKa ≈ 4.09), and, critically, its solubility.[1]

A thorough understanding of its solubility is not merely academic; it has profound practical implications:

  • Process Chemistry & Crystallization: Selecting an appropriate solvent system is paramount for achieving high-purity crystallization, controlling crystal morphology (polymorphism), and maximizing yield.

  • Formulation Science: For pharmaceutical applications, the solubility directly influences dissolution rate and bioavailability.

  • Analytical Chemistry: Accurate quantification by methods like High-Performance Liquid Chromatography (HPLC) requires the complete dissolution of the analyte in a suitable mobile phase or diluent.[2][3]

This guide will deconstruct the factors governing the solubility of this compound and provide the tools to accurately measure and interpret this critical parameter.

The Science of Dissolution: Theoretical & Practical Considerations

Solubility is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by two primary energetic factors: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Key Influential Factors

The dissolution of o-methoxybenzoic acid is a multifactorial process. The interplay between the solute's properties, the solvent's characteristics, and the external conditions determines the final equilibrium solubility.

  • Solute Properties (o-Methoxybenzoic Acid):

    • Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor.

    • Dipole Moment: The methoxy group (-OCH₃) and carboxylic acid group create a significant molecular dipole.

    • Crystal Lattice Energy: The energy holding the molecules together in the solid state must be overcome. Polymorphism, the existence of different crystal structures, can lead to vastly different solubilities for the same compound.

  • Solvent Properties:

    • Polarity: Polar solvents are generally better at solvating polar solutes. The principle of "like dissolves like" is a useful starting point.

    • Hydrogen Bonding Capacity: Solvents that can participate in hydrogen bonding (e.g., alcohols) will interact strongly with the carboxylic acid moiety.

    • Cohesive Energy Density: This relates to the energy required to create a cavity in the solvent for the solute molecule.[4]

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship is described by the van't Hoff equation, which links the enthalpy of solution to the change in solubility with temperature.[4][5]

Mandatory Visualization 1: Factors Influencing Solubility

G Solubility Solubility Solute Solute Solubility->Solute Solvent Solvent Solubility->Solvent System System Solubility->System CrystalLattice Crystal Lattice Energy (Polymorphism) Solute->CrystalLattice HDonors H-Bond Donors (-COOH) Solute->HDonors HAcceptors H-Bond Acceptors (-COOH, -OCH3) Solute->HAcceptors Polarity Polarity / Dipole Solvent->Polarity HCapacity H-Bonding Capacity Solvent->HCapacity CohesiveEnergy Cohesive Energy Density Solvent->CohesiveEnergy Temp Temperature System->Temp Pressure Pressure (Minor effect for solids) System->Pressure G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Weigh excess o-methoxybenzoic acid B Add known volume of solvent A->B C Agitate at constant Temperature (24-72h) B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter with 0.22µm syringe filter E->F G Dilute filtrate accurately F->G H Quantify via HPLC-UV (or other method) G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Standard operating procedure for the shake-flask solubility determination method.

Conclusion

The solubility of o-methoxybenzoic acid is not a single value but a complex profile that depends on the specific solvent system and temperature. By understanding the underlying principles of dissolution and employing robust, validated experimental methods like the shake-flask technique, researchers can generate reliable data. This information is critical for optimizing synthetic processes, developing effective formulations, and ensuring analytical accuracy. The data and protocols presented in this guide provide a solid foundation for any scientist working with this important chemical intermediate.

References

  • o-Anisic acid - Grokipedia. (n.d.).
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23).
  • Guo, X., et al. (2025, August). Solubility measurement and thermodynamic modeling of 2,3,4-trimethoxybenzoic acid in 12 solvents across a temperature range of 278.15 K–318.15 K. The Journal of Chemical Thermodynamics, 212:107562. Retrieved January 12, 2026, from [Link]

  • Test No. 105: Water Solubility - OECD. (n.d.). Retrieved January 12, 2026, from [Link]

  • Han, R., et al. (2024, January 5). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. Retrieved January 12, 2026, from [Link]

  • a.6. water solubility - Legislation.gov.uk. (n.d.). Retrieved January 12, 2026, from [Link]

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  • What analytical methods can be used for O - Methylbenzoic Acid? - Blog. (2025, June 6). Retrieved January 12, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved January 12, 2026, from [Link]

  • Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. (2021, April). The Journal of Chemical Thermodynamics, 161:106511. Retrieved January 12, 2026, from [Link]

  • Han, R., et al. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. ACS Publications. Retrieved January 12, 2026, from [Link]

  • Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). Retrieved January 12, 2026, from [Link]

  • Benzoic acid, 2-methoxy- | SIELC Technologies. (2018, February 16). Retrieved January 12, 2026, from [Link]

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The Ortho Effect in Methoxybenzoic Acid: A Deep Dive into Acidity and pKa

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the acidity and pKa value of ortho-methoxybenzoic acid, a topic of significant interest to researchers, scientists, and professionals in drug development. The anomalous acidity of the ortho isomer compared to its meta and para counterparts, and even to benzoic acid itself, offers a compelling case study in the intricate interplay of electronic and steric effects in organic molecules. This document will elucidate the core principles governing this phenomenon, known as the "ortho effect," supported by quantitative data and detailed experimental protocols.

Introduction: Substituent Effects on the Acidity of Benzoic Acid

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic counterpart, the pKa. A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton (H⁺) in solution. For substituted benzoic acids, the nature and position of the substituent on the aromatic ring profoundly influence the stability of the resulting carboxylate anion (conjugate base). Electron-withdrawing groups (EWGs) generally increase acidity by delocalizing the negative charge on the carboxylate, thereby stabilizing it. Conversely, electron-donating groups (EDGs) tend to decrease acidity by intensifying the negative charge and destabilizing the conjugate base.

The methoxy group (-OCH₃) presents a dual electronic character:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond framework. This effect is distance-dependent and weakens with increasing separation from the carboxyl group.

  • Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring's pi system, donating electron density. This effect is most pronounced when the substituent is at the ortho or para position relative to the carboxyl group.

The net effect on acidity depends on the balance between these opposing electronic influences, which is dictated by the substituent's position.

Quantitative Analysis of Methoxybenzoic Acid Isomer Acidity

The experimentally determined pKa values for benzoic acid and its methoxy-substituted isomers in aqueous solution provide a clear quantitative picture of their relative acidities.

CompoundpKa ValueRelative Acidity
ortho-Methoxybenzoic Acid4.09Most Acidic
meta-Methoxybenzoic Acid4.10
Benzoic Acid4.19
para-Methoxybenzoic Acid4.50Least Acidic

Data sourced from various chemical databases and publications.[1]

As the data indicates, ortho-methoxybenzoic acid is the strongest acid among the isomers, even slightly more acidic than benzoic acid. The meta isomer is also slightly more acidic than benzoic acid, while the para isomer is significantly weaker. This trend, particularly the enhanced acidity of the ortho isomer, cannot be explained by electronic effects alone and is a classic manifestation of the "ortho effect."

The "Ortho Effect": Unraveling the Enhanced Acidity of the Ortho Isomer

The "ortho effect" is a term used to describe the collective influence of steric and electronic factors that make ortho-substituted benzoic acids stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[2] In the case of ortho-methoxybenzoic acid, the primary contributor to this effect is Steric Inhibition of Resonance (SIR) .[3]

Steric Inhibition of Resonance (SIR)

For the carboxyl group to effectively participate in resonance with the benzene ring, it must be coplanar with the ring.[4] However, the presence of a bulky substituent at the ortho position, such as the methoxy group, creates steric hindrance.[2] This steric strain forces the carboxyl group to twist out of the plane of the benzene ring.[3][4]

This loss of planarity has a crucial consequence: it inhibits the resonance interaction between the carboxyl group and the aromatic ring.[2] While this might seem destabilizing, it actually enhances the acidity. In the carboxylate anion, the negative charge is delocalized between the two oxygen atoms, creating two equivalent and highly stable resonance structures.[5] The resonance with the benzene ring, which is less significant for the stability of the anion, is disrupted. By preventing this cross-conjugation, the negative charge is more effectively localized on the two oxygen atoms of the carboxylate group, leading to a more stable conjugate base and, consequently, a stronger acid.[6]

SIR_Effect cluster_0 Ortho-Substituted Benzoic Acid cluster_1 Conformational Change cluster_2 Electronic Consequence cluster_3 Result Ortho_Acid Ortho-Methoxybenzoic Acid Steric_Hindrance Steric Hindrance between -OCH3 and -COOH Ortho_Acid->Steric_Hindrance leads to Twisting -COOH group twists out of ring plane Steric_Hindrance->Twisting SIR Steric Inhibition of Resonance (SIR) Twisting->SIR Anion_Stabilization Enhanced stabilization of carboxylate anion SIR->Anion_Stabilization Increased_Acidity Increased Acidity (Lower pKa) Anion_Stabilization->Increased_Acidity

Caption: Logical flow diagram illustrating the Steric Inhibition of Resonance (SIR) or "Ortho Effect".

The Role of Intramolecular Hydrogen Bonding

Another factor that is often considered in explaining the ortho effect is the potential for intramolecular hydrogen bonding. In the conjugate base of ortho-methoxybenzoic acid, a hydrogen bond could theoretically form between the hydrogen atoms of the methoxy group and one of the oxygen atoms of the carboxylate group. However, the role and even the existence of a significant stabilizing intramolecular hydrogen bond in the conjugate base of ortho-methoxybenzoic acid is a subject of debate in the scientific literature.[7] While intramolecular hydrogen bonding is a significant factor in the acidity of compounds like salicylic acid (ortho-hydroxybenzoic acid), its contribution in the case of ortho-methoxybenzoic acid is considered to be less pronounced.[8][9]

Caption: Hypothetical intramolecular hydrogen bonding in the ortho-methoxybenzoate anion.

Analysis of Meta and Para Isomers

The acidity of the meta and para isomers can be rationalized by the interplay of the inductive and resonance effects of the methoxy group.

  • meta-Methoxybenzoic Acid: At the meta position, the resonance effect (+M) of the methoxy group is negligible. Therefore, the dominant electronic influence is the electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion and makes meta-methoxybenzoic acid slightly more acidic than benzoic acid.[10]

  • para-Methoxybenzoic Acid: In the para position, both the inductive (-I) and resonance (+M) effects are operative. The electron-donating resonance effect, which destabilizes the carboxylate anion by increasing electron density, outweighs the electron-withdrawing inductive effect.[11][12] This net electron-donating character makes para-methoxybenzoic acid a weaker acid than benzoic acid.[13][14]

Experimental Determination of pKa: Potentiometric Titration

A reliable and common method for determining the pKa of a weak acid is potentiometric titration. This technique involves titrating the acid with a strong base and monitoring the change in pH.

Principle

The pKa is the pH at which the concentrations of the acidic form (HA) and its conjugate base (A⁻) are equal. This corresponds to the half-equivalence point in a titration curve.

Protocol

Objective: To determine the pKa of ortho-methoxybenzoic acid via potentiometric titration.

Materials:

  • pH meter with a calibrated glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beakers (250 mL)

  • Analytical balance

  • ortho-Methoxybenzoic acid

  • Standardized sodium hydroxide (NaOH) solution (~0.1 M)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.15 g of ortho-methoxybenzoic acid and dissolve it in 100 mL of deionized water in a 250 mL beaker. Gentle warming may be necessary to facilitate dissolution; ensure the solution is cooled to room temperature before proceeding.

  • Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution. Fill the buret with the standardized 0.1 M NaOH solution and position it over the beaker.

  • Initial Measurement: Record the initial pH of the acid solution.

  • Titration: Add the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Endpoint Region: As the pH begins to change more rapidly, reduce the increment volume (e.g., 0.1-0.2 mL) to obtain more data points around the equivalence point.

  • Post-Endpoint: Once the equivalence point is passed, increase the increment volume again and continue adding NaOH until the pH curve flattens out.

Data Analysis:

  • Plot a titration curve with pH on the y-axis and the volume of NaOH added on the x-axis.

  • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. volume of NaOH).

  • The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

  • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[14][15]

Titration_Workflow start Start prep Prepare Acid Solution start->prep setup Set up Titration Apparatus (pH meter, buret, stirrer) prep->setup titrate Titrate with NaOH (Record pH and Volume) setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot find_ep Determine Equivalence Point plot->find_ep find_half_ep Determine Half-Equivalence Point find_ep->find_half_ep determine_pka pKa = pH at Half-Equivalence Point find_half_ep->determine_pka end_process End determine_pka->end_process

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conclusion

The acidity of ortho-methoxybenzoic acid is a prime example of how steric effects can override conventional electronic expectations in substituted aromatic systems. The "ortho effect," primarily driven by steric inhibition of resonance, leads to a notable increase in its acidity compared to its meta and para isomers, and even to benzoic acid. A thorough understanding of these principles is crucial for scientists in drug discovery and development, as the acidity of a molecule is a key determinant of its pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these theoretical concepts.

References

  • Study Prep in Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar...
  • Quora. (2018, February 6). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?
  • askIITians. (2017, August 20). Why acidic strength of o-methoxy benzoic acid > benzoic acid, explain.
  • BenchChem. (n.d.). Comparative acidity of ortho, meta, and para-methoxybenzoic acid.
  • BenchChem. (n.d.). Comparative analysis of the acidity of "4-Methoxy-3-nitrobenzoic acid" and its isomers.
  • Brainly.com. (2023, September 22). Explain why p-methoxybenzoic acid is a weaker acid than benzoic acid, and why p-chlorobenzoic acid is a.
  • Quora. (2016, November 14). Why is para methoxy benzoic acid is less acidic than benzoic acid?
  • Unknown. (n.d.). The Ortho Effect of benzoic acids.
  • Wikipedia. (n.d.). Ortho effect.
  • YouTube. (2021, August 23). ortho effect of benzoic acid / effect of substituents on acidic strength of benzoic acid /.
  • Brainly.in. (2023, March 2). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?
  • A to Z Chemistry. (2020, October 10). Ortho effect.
  • Quora. (2018, January 3). Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength?
  • Unknown. (2021, September 15). Everything You Ever Wanted To Know About Steric Inhibition Of Resonance.
  • ResearchGate. (n.d.). (PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids.
  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? (video).
  • Chemistry Stack Exchange. (2020, April 13). Why is propenoic acid more acidic than p-methoxybenzoic acid?
  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids.
  • Filo. (2025, December 3). The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic ...
  • BenchChem. (n.d.). A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and Benzoic Acid.
  • PubMed. (1966, December 5). Intramolecular hydrogen bonding in ortho-substituted benzoic acids.
  • Unknown. (n.d.). Intramolecular O−H∙∙∙O Hydrogen Bonding in Crystal Structures of Ortho-Hydroxymethyl-hydroxy (Hetero)arenes.
  • Unknown. (n.d.). Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice.
  • PubChem. (n.d.). 4-Methoxybenzoic Acid.
  • Wikipedia. (n.d.). p-Anisic acid.
  • PubChem. (n.d.). 2-Methoxybenzoic acid.
  • PubMed. (2017, March 18). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity From ipso-Benzene Ring to the Enol System(s).
  • MDPI. (n.d.). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s).
  • FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546).
  • Unknown. (n.d.). Determining the pKa of 2-hydroxybenzoic acid.

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The Natural Occurrence and Bioactivity of 2-Methoxybenzoic Acid and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the natural occurrence, biosynthesis, isolation, and biological activities of 2-methoxybenzoic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer both foundational understanding and practical, field-proven insights into this significant class of natural products.

Introduction: The Significance of Methoxybenzoic Acids

2-Methoxybenzoic acid, also known as o-anisic acid or O-methylsalicylic acid, is an aromatic carboxylic acid found across the plant and microbial kingdoms.[1] Its derivatives constitute a diverse family of natural products with a wide spectrum of biological activities, ranging from flavoring and anti-inflammatory properties to potential applications in anticancer and anti-aging therapies.[1][2] Understanding the natural origins and mechanisms of action of these compounds is paramount for their effective exploitation in pharmaceutical and biotechnological applications. This guide delves into the core scientific principles and methodologies essential for the study of these fascinating molecules.

Biosynthesis: From Primary Metabolism to Specialized Products

The aromatic core of 2-methoxybenzoic acid originates from the shikimate pathway , a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.[3][4][5] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into the key intermediate, chorismate .[6]

From chorismate, the biosynthesis of benzoic acids can proceed through several branches. One major route involves the conversion of chorismate to L-phenylalanine, which is then catabolized to cinnamic acid and subsequently shortened to benzoic acid.[7] An alternative, more direct pathway from chorismate to benzoic acid is also believed to exist in some organisms.

The final step in the formation of 2-methoxybenzoic acid is the O-methylation of a hydroxylated precursor, most commonly salicylic acid (2-hydroxybenzoic acid). This reaction is catalyzed by specific methyltransferase enzymes that utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.[8]

Below is a diagram illustrating the key biosynthetic steps leading to 2-methoxybenzoic acid.

Biosynthesis of 2-Methoxybenzoic Acid PEP Phosphoenolpyruvate Shikimate Shikimate Pathway PEP->Shikimate E4P Erythrose 4-Phosphate E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Benzoic_Acid Benzoic Acid Chorismate->Benzoic_Acid Alternative Pathway Phenylalanine->Benzoic_Acid Multiple Steps Salicylic_Acid Salicylic Acid (2-Hydroxybenzoic Acid) Benzoic_Acid->Salicylic_Acid Hydroxylation Two_Methoxybenzoic_Acid 2-Methoxybenzoic Acid Salicylic_Acid->Two_Methoxybenzoic_Acid Methyltransferase Salicylic Acid Methyltransferase SAM S-Adenosyl-L-Methionine SAM->Methyltransferase SAH S-Adenosyl-L-Homocysteine Methyltransferase->SAH

Caption: Biosynthesis of 2-Methoxybenzoic Acid via the Shikimate Pathway.

Natural Sources of 2-Methoxybenzoic Acid and Its Derivatives

2-Methoxybenzoic acid and its derivatives have been identified in a variety of natural sources, as summarized in the table below.

CompoundNatural Source(s)Reference(s)
2-Methoxybenzoic acid Desmos chinensis, Origanum minutiflorum[9]
4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) Fagara spp., Alnus japonica, Panax ginseng[10]
3-Chloro-4-methoxybenzoic acid Bjerkandera adusta (fungus)[2]
3,5-Dichloro-4-methoxybenzoic acid Bjerkandera sp. BOS55, B. adusta[2]
Methyl salicylate Wintergreen (Gaultheria procumbens), Birch (Betula spp.)[11]

Extraction and Isolation: Methodologies for the Modern Laboratory

The successful isolation of 2-methoxybenzoic acid derivatives from complex natural matrices requires a systematic and optimized approach. The choice of extraction and purification techniques is critical and depends on the physicochemical properties of the target compounds and the nature of the source material.

Extraction Workflow

The general workflow for extracting these compounds involves sample preparation, extraction, and purification.

Extraction Workflow Start Plant/Microbial Material Grinding Grinding/Homogenization Start->Grinding Solvent_Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Grinding->Solvent_Extraction Filtration Filtration/Centrifugation Solvent_Extraction->Filtration Crude_Extract Crude Extract Purification Purification Crude_Extract->Purification Filtration->Crude_Extract SPE Solid-Phase Extraction (SPE) Purification->SPE Initial Cleanup Chromatography Chromatography (HPLC, GC) SPE->Chromatography Fractionation Isolated_Compound Isolated Compound Chromatography->Isolated_Compound

Caption: General workflow for the extraction of 2-methoxybenzoic acid derivatives.

Detailed Experimental Protocols

This protocol provides a general method for the extraction of phenolic acids, including methoxybenzoic acid derivatives, from plant material.

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder using a mechanical grinder.

  • Maceration: Suspend the powdered plant material (100 g) in 80% methanol (1 L) in a sealed container.

  • Extraction: Agitate the mixture on an orbital shaker at 150 rpm for 24 hours at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Causality: The use of 80% methanol is a common choice for extracting a broad range of phenolic compounds due to its polarity, which is suitable for solubilizing both glycosylated and aglycone forms.[12] Repeated extraction steps are crucial to maximize the yield of the target compounds.

This protocol details the use of SPE for the initial cleanup of the crude extract to remove interfering substances.[13][14]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dissolve a portion of the crude extract in 10% methanol and adjust the pH to ~2.5 with formic acid. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the retained phenolic acids with 5 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., methanol) for subsequent chromatographic analysis.

Causality: The C18 stationary phase retains nonpolar to moderately polar compounds, such as benzoic acid derivatives, through hydrophobic interactions. Acidifying the sample protonates the carboxylic acid group, increasing its retention on the nonpolar C18 phase. Elution with a strong organic solvent like methanol disrupts these interactions, releasing the compounds of interest.

Characterization and Analysis: Identifying the Molecules

Accurate identification and quantification of 2-methoxybenzoic acid and its derivatives rely on modern analytical techniques, primarily chromatography coupled with mass spectrometry and nuclear magnetic resonance spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar analytes like methoxybenzoic acids, derivatization is often necessary to improve their volatility and chromatographic behavior.[15]

  • Derivatization: To the dried extract from SPE, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat the mixture at 70°C for 30 minutes.

  • GC Conditions:

    • Column: 5% phenyl-methylpolysiloxane (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, and hold for 10 min.

    • Injector: Splitless mode at 250°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan mode from m/z 50-500.

Causality: Silylation replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group, making the molecule less polar and more volatile, thus improving its separation and detection by GC-MS.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization. Reversed-phase HPLC with a C18 column is commonly employed.[9][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. The ¹H NMR spectrum of 2-methoxybenzoic acid in CDCl₃ typically shows a singlet for the methoxy protons around 3.9 ppm and complex multiplets for the aromatic protons between 6.9 and 8.1 ppm. The acidic proton of the carboxyl group gives a broad singlet at a higher chemical shift.[18][19]

Biological Activities and Mechanisms of Action

2-Methoxybenzoic acid and its derivatives exhibit a range of biological activities with potential therapeutic applications.

Anti-inflammatory and Analgesic Properties

2-Methoxybenzoic acid itself is known to have non-steroidal anti-inflammatory drug (NSAID) properties.[1] Its derivatives have also been investigated for their ability to modulate inflammatory pathways.

Antimicrobial and Antifungal Activity

Certain methoxybenzoic acid derivatives have demonstrated antimicrobial and antifungal properties, suggesting their potential as natural preservatives or as leads for new antimicrobial agents.

Anticancer and Anti-aging Potential

Recent research has highlighted the potential of methoxybenzoic acid derivatives in oncology and age-related diseases. For instance, some derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway , which is aberrantly activated in several cancers.[20]

Hedgehog Signaling Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hh_Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits (when active) GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Nucleus Nucleus GLI_A->Nucleus Gene_Expression Target Gene Expression (Cell Proliferation, Survival) Nucleus->Gene_Expression Inhibitor 2-Methoxybenzamide Derivative Inhibitor->SMO Binds and Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide derivatives.

Furthermore, benzoic acid derivatives isolated from the fungus Bjerkandera adusta have been shown to modulate the proteostasis network , enhancing the activity of the ubiquitin-proteasome and autophagy-lysosome pathways.[2] This suggests a potential role in combating age-related decline in cellular protein quality control.

Conclusion and Future Perspectives

The natural world is a rich repository of bioactive compounds, and 2-methoxybenzoic acid and its derivatives represent a promising class of molecules with diverse therapeutic potential. This guide has provided a comprehensive overview of their natural occurrence, biosynthesis, and methods for their study. Continued research into the vast chemical space of these natural products, coupled with advances in synthetic chemistry and a deeper understanding of their biological targets, will undoubtedly pave the way for the development of novel drugs and therapies.

References

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  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • ResearchGate. Phenolic Acids From Plants: Extraction and Application to Human Health. [Link]

  • ResearchGate. The biosynthesis network for plant benzoic acid. [Link]

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  • MDPI. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

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  • PubMed. Extraction and isolation of phenolic compounds. [Link]

  • MDPI. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. [Link]

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  • ResearchGate. Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review. [Link]

  • Frontiers. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. [Link]

  • Springer Nature Experiments. Extraction and Isolation of Phenolic Compounds. [Link]

  • PubMed Central. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. [Link]

  • PubMed Central. The Ecology of Salicylic Acid Signaling: Primary, Secondary and Tertiary Effects with Applications in Agriculture. [Link]

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  • National Institutes of Health. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. [Link]

  • ResearchGate. Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). [Link]

  • ResearchGate. Separation of a mixture of benzoic acid derivatives (a) and the... [Link]

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  • National Institutes of Health. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxybenzoic Acid: A Versatile Aromatic Compound for Pharmaceutical and Chemical Synthesis. [Link]

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  • PubMed Central. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]

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Sources

An In-depth Technical Guide to the Thermochemical Properties of o-Anisic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Anisic acid (2-methoxybenzoic acid) is a pivotal molecular building block in the synthesis of pharmaceuticals and other high-value organic compounds. A thorough understanding of its thermochemical properties is not merely academic; it is a fundamental prerequisite for robust process development, safety assessment, polymorphism control, and computational modeling in drug discovery. This guide provides a consolidated overview of the critical thermochemical data for o-anisic acid, grounded in experimental findings and supplemented by computational analysis. We will delve into the precise methodologies used to determine these properties, offering field-proven insights into experimental design and data interpretation, thereby ensuring scientific integrity and practical applicability.

Introduction: The Imperative of Thermochemical Data in Pharmaceutical Development

o-Anisic acid, a simple derivative of benzoic acid, features a methoxy group ortho to the carboxylic acid function.[1] This substitution pattern induces specific intramolecular interactions that significantly influence its solid-state properties and reactivity. In the pharmaceutical industry, the thermochemical profile of an active pharmaceutical ingredient (API) or a key intermediate like o-anisic acid governs critical decisions throughout the development lifecycle:

  • Process Safety and Hazard Analysis: Enthalpies of formation and combustion are essential for calculating the heat of reaction, enabling engineers to design safe and controllable manufacturing processes and prevent thermal runaways.

  • Polymorph and Salt Screening: The relative stability of different crystalline forms (polymorphs) is dictated by their lattice energies, which are derived from the enthalpy of sublimation. Identifying the most stable form is crucial for ensuring consistent bioavailability and shelf-life of a drug product.

  • Solubility and Dissolution Modeling: The enthalpy of fusion (melting) and sublimation are directly related to the energy required to break the crystal lattice, a key parameter in predicting solubility in various solvent systems.

  • Computational Chemistry and Drug Design: High-quality experimental data for properties like gas-phase enthalpy of formation serves as a benchmark for validating and refining computational models (e.g., quantum chemical calculations) used to predict the properties of more complex, novel molecules.[2][3]

This guide aims to provide a reliable and comprehensive resource for these applications by synthesizing the available thermochemical data for o-anisic acid and elucidating the rigorous experimental and computational techniques behind them.

Core Thermochemical Data for o-Anisic Acid

The following table summarizes the most reliable experimental values for the key thermochemical properties of o-anisic acid at the standard temperature of 298.15 K (25 °C). These values have been compiled from critically evaluated literature, primarily from the NIST Chemistry WebBook and associated primary research articles.[4][5]

Table 1: Key Thermochemical Properties of o-Anisic Acid (at T = 298.15 K)

PropertySymbolPhaseValueUnitsReference(s)
Molar MassM-152.1473g·mol⁻¹[6]
Standard Molar Enthalpy of CombustionΔcH°solid-3899.9 ± 1.0kJ·mol⁻¹[6]
Standard Molar Enthalpy of FormationΔfH°solid-592.2 ± 1.1kJ·mol⁻¹[6]
Standard Molar Enthalpy of FormationΔfH°gas-433.8 ± 1.2kJ·mol⁻¹[7]
Standard Molar Enthalpy of SublimationΔsubH°solid104.9 ± 0.8kJ·mol⁻¹[8]
Enthalpy of FusionΔfusHsolid24.0kJ·mol⁻¹[8]
Melting PointTfus-374.6K[8]

Note: Uncertainties represent the 95% confidence limits as reported in the original sources.

Methodologies for Thermochemical Characterization

The data presented above are the result of meticulous experimental work employing specialized techniques. Understanding these methodologies is crucial for appreciating the data's validity and limitations.

Experimental Determination

3.1.1. Enthalpy of Combustion and Formation: Static Bomb Calorimetry

The standard enthalpy of formation of an organic compound is most accurately determined indirectly from its enthalpy of combustion. This is measured using a high-precision instrument known as a bomb calorimeter.[9][10]

  • Causality and Principle: The core principle is the First Law of Thermodynamics. A precisely weighed sample is completely combusted in a sealed, constant-volume container (the "bomb") filled with high-pressure oxygen. The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass. By measuring the precise temperature change of the water, the heat of combustion at constant volume (ΔcU°) can be calculated. This is then converted to the enthalpy of combustion (ΔcH°).

  • Self-Validating Protocol: A robust bomb calorimetry experiment incorporates several validation steps:

    • Calibration: The heat capacity of the calorimeter system is determined by combusting a certified reference material with a precisely known enthalpy of combustion, most commonly benzoic acid.[11][12] This calibration is critical for accuracy.

    • Completeness of Combustion: After the experiment, the bomb's interior is inspected for soot, which would indicate incomplete combustion and invalidate the run.[11]

    • Correction for Side Reactions: The combustion process can lead to minor side products, such as nitric acid from residual nitrogen in the bomb. The bomb washings are titrated to quantify these products, and corrections are applied to the final value.[11]

    • Ignition Energy: The energy used to ignite the sample (typically from a fuse wire) is measured and subtracted from the total heat released.[13]

  • Sample Preparation: A pellet of o-anisic acid (approx. 1.0 g) is weighed to a precision of ±0.01 mg.

  • Fuse Wire: A 10 cm length of fuse wire (e.g., nickel-chromium) is measured. The sample pellet is placed in a crucible, and the fuse wire is positioned to be in contact with it.[14]

  • Bomb Assembly: The crucible is placed in the bomb head. A small, known amount of distilled water (approx. 1 mL) is added to the bomb to ensure all water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of 30 atm.[9]

  • Calorimeter Setup: The sealed bomb is submerged in a precisely measured mass (e.g., 2000 g) of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.[13]

  • Ignition and Data Acquisition: The initial temperature is recorded. The sample is ignited remotely. The water temperature is recorded at regular intervals until it reaches a stable maximum and then begins to cool.[14]

  • Post-Run Analysis: The bomb is depressurized slowly. The interior is inspected, and the unburned fuse wire is measured. The bomb's internal surfaces are washed with distilled water, and the washings are titrated to determine the amount of nitric acid formed.

  • Calculation: The raw temperature data is used to calculate the corrected temperature rise. Using the calorimeter's heat capacity, the total heat released is determined, and after applying all corrections, the standard enthalpy of combustion is calculated. The standard enthalpy of formation is then derived using Hess's Law.

3.1.2. Enthalpy of Sublimation: Knudsen Effusion Method

The enthalpy of sublimation—the energy required for a substance to transition directly from solid to gas—is a measure of the intermolecular forces in the crystal lattice. It is a critical parameter for understanding polymorphism and solubility. The Knudsen effusion method is a highly reliable technique for measuring the very low vapor pressures of solids like o-anisic acid.[15][16]

  • Causality and Principle: The method relies on measuring the rate of mass loss of a sample due to sublimation in a vacuum. The sample is placed in a "Knudsen cell," a container with a very small, well-defined orifice.[17] When heated under high vacuum, molecules effuse through the orifice at a rate proportional to the substance's vapor pressure. By measuring this rate of mass loss at different temperatures, the vapor pressure can be calculated using the Knudsen equation. The enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[15]

  • Self-Validating Protocol:

    • Orifice Characterization: The area of the effusion orifice must be known with high precision.

    • Temperature Stability: The temperature of the Knudsen cell must be controlled with extreme accuracy (typically within ±0.1 K or better).[16]

    • High Vacuum: A high vacuum (e.g., 10⁻⁵ to 10⁻⁷ Torr) is necessary to ensure that the mean free path of the effusing molecules is much larger than the orifice diameter, a key assumption of the method.[16][18]

    • Equilibrium: The experiment is designed to maintain thermodynamic equilibrium between the solid and vapor phases inside the cell.[16]

Computational Determination

Alongside experimental methods, quantum chemical calculations have become an indispensable tool for predicting and understanding thermochemical properties.[19] High-level composite methods can provide gas-phase enthalpies of formation with accuracies that rival or even exceed some experimental techniques.

  • Causality and Principle: These methods solve the electronic Schrödinger equation to determine the total electronic energy of a molecule. By calculating the energies of the individual elements in their standard states and the energy of the target molecule (o-anisic acid), the enthalpy of formation can be computed. Methods like G4 (Gaussian-4 theory) are composite procedures that approximate a very high-level calculation by combining results from several lower-level calculations, providing a balance of accuracy and computational cost.[3]

  • Self-Validating Protocol:

    • Conformational Analysis: For flexible molecules like o-anisic acid, a thorough search for the lowest energy conformation is essential, as this geometry is the basis for the energy calculation.

    • Zero-Point Energy and Thermal Corrections: The raw electronic energy is corrected for zero-point vibrational energy and thermal contributions to enthalpy, typically calculated from vibrational frequencies.

    • Benchmarking: The chosen computational method is often validated against a set of molecules with highly accurate experimental data to establish its expected accuracy and identify any systematic errors.[2]

Visualizing Thermochemical Workflows

Diagrams help clarify the logical flow from experimental measurement to the final derived thermochemical quantities.

G cluster_exp Experimental Workflow sample_prep_c 1. Prepare & Weigh o-Anisic Acid Sample bomb_cal 2. Combust in Bomb Calorimeter sample_prep_c->bomb_cal delta_t 3. Measure Corrected Temperature Rise (ΔT) bomb_cal->delta_t delta_c_u 4. Calculate ΔcU° (Heat of Combustion) delta_t->delta_c_u delta_c_h 5. Convert to ΔcH° (Enthalpy of Combustion) delta_c_u->delta_c_h delta_f_h_solid 6. Calculate ΔfH°(solid) (Enthalpy of Formation, Solid) delta_c_h->delta_f_h_solid delta_f_h_gas Derived ΔfH°(gas) (Enthalpy of Formation, Gas) delta_f_h_solid->delta_f_h_gas Hess's Law sample_prep_s 1. Prepare Sample in Knudsen Cell knudsen 2. Measure Mass Loss Rate vs. Temperature sample_prep_s->knudsen vapor_p 3. Calculate Vapor Pressure (Pvap) knudsen->vapor_p clausius 4. Apply Clausius-Clapeyron Eq. vapor_p->clausius delta_sub_h 5. Determine ΔsubH° (Enthalpy of Sublimation) clausius->delta_sub_h delta_sub_h->delta_f_h_gas ΔfH°(g) = ΔfH°(s) + ΔsubH°

Caption: Derivation of Gas-Phase Enthalpy of Formation from Experimental Data.

G start Define Molecular Structure (o-Anisic Acid) conf_search 1. Conformational Search (Find Lowest Energy Geometry) start->conf_search geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc spe_calc 4. Single-Point Energy (High-Level Theory, e.g., CCSD(T)) geom_opt->spe_calc corrections 6. Calculate Zero-Point and Thermal Corrections (ZPVE, Hcorr) freq_calc->corrections composite 5. Apply Composite Method (e.g., G4 Theory) spe_calc->composite final_calc 7. Calculate Gas-Phase Enthalpy of Formation (ΔfH°(gas)) composite->final_calc corrections->final_calc atom_energies Calculate Atomic Energies (C, H, O in standard states) atom_energies->final_calc

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of o-Methoxybenzoic Acid from o-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of o-methoxybenzoic acid from o-chlorobenzoic acid. The primary method detailed is a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction, a robust and scalable approach for the formation of aryl ethers. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth exploration of the reaction mechanism, a detailed step-by-step protocol, safety and handling guidelines, and troubleshooting advice. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis.

Introduction

o-Methoxybenzoic acid, also known as o-anisic acid, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its preparation from readily available o-chlorobenzoic acid is a key transformation in organic chemistry. While several methods exist for the synthesis of aryl ethers, the copper-catalyzed reaction of an aryl halide with an alkoxide, a variant of the Ullmann condensation, is often preferred for its reliability and applicability to substrates that may be less reactive under other conditions.[2][3] This protocol focuses on a copper(I)-catalyzed methoxylation, which offers milder reaction conditions compared to traditional Ullmann reactions that often require high temperatures.[4][5]

Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic aromatic substitution reaction where the chlorine atom on the benzene ring is replaced by a methoxy group. Aryl halides are typically unreactive towards nucleophiles under standard conditions due to the high strength of the C-X bond and the electron-rich nature of the aromatic ring.[6][7] However, the presence of a copper catalyst facilitates this transformation.

The generally accepted mechanism for this type of Ullmann-type reaction involves the following key steps:

  • Formation of a Copper(I) Methoxide: Sodium methoxide reacts with the copper(I) salt (e.g., cuprous chloride) to form a copper(I) methoxide species.

  • Oxidative Addition: The copper(I) methoxide undergoes oxidative addition to the aryl halide (o-chlorobenzoic acid). This is a critical step where the copper inserts into the carbon-chlorine bond.

  • Reductive Elimination: The resulting intermediate then undergoes reductive elimination to form the desired product, o-methoxybenzoic acid, and regenerates a copper(I) species, which can re-enter the catalytic cycle.

The carboxylate group on the starting material can coordinate with the copper center, potentially influencing the reaction rate and outcome. The choice of a copper(I) salt and appropriate ligands can be crucial for achieving high yields and selectivity.[8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of o-methoxybenzoic acid.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplierNotes
o-Chlorobenzoic acid≥98%Sigma-Aldrich
Sodium methoxide≥97% (solid) or 25-30% solution in methanolSigma-AldrichHandle with extreme care.[9][10]
Copper(I) chloride (CuCl)≥98%Sigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific
Dimethylamine solution~20% in methanolSigma-AldrichOptional, can act as a ligand/promoter.[4][5]
Hydrochloric acid (HCl)Concentrated (37%)Fisher Scientific
TolueneACS GradeFisher ScientificFor recrystallization.
Deionized waterMillipore
Three-neck round-bottom flask250 mLVWR
Reflux condenserVWR
ThermometerVWR
Magnetic stirrer and stir barVWR
Heating mantleVWR
Nitrogen gas inlet/outletAirgas
Buchner funnel and filter paperVWR
pH paperVWR
Reaction Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification node_setup Assemble and dry glassware (three-neck flask, condenser, etc.) node_charge Charge flask with o-chlorobenzoic acid and CuCl node_setup->node_charge node_dissolve Add anhydrous methanol and stir to dissolve node_charge->node_dissolve node_inert Establish an inert atmosphere (Nitrogen) node_dissolve->node_inert node_add_base Slowly add sodium methoxide solution node_inert->node_add_base node_heat Heat the reaction mixture to reflux (65-70°C) node_add_base->node_heat node_monitor Monitor reaction progress (TLC or GC-MS) node_heat->node_monitor node_cool Cool the reaction mixture to room temperature node_monitor->node_cool node_evap Remove methanol under reduced pressure node_cool->node_evap node_dissolve_h2o Dissolve the residue in water node_evap->node_dissolve_h2o node_acidify Acidify with concentrated HCl to pH ~2 node_dissolve_h2o->node_acidify node_precipitate Precipitate o-methoxybenzoic acid node_acidify->node_precipitate node_filter Filter the solid product using a Buchner funnel node_precipitate->node_filter node_wash Wash the solid with cold deionized water node_filter->node_wash node_recrystallize Recrystallize the crude product from toluene node_wash->node_recrystallize node_dry Dry the purified product under vacuum node_recrystallize->node_dry node_characterize Characterize the final product (m.p., NMR, IR) node_dry->node_characterize Mechanism o_chloro o-Chlorobenzoic Acid step2 Oxidative Addition o_chloro->step2 naome Sodium Methoxide (NaOMe) step1 Catalyst Formation naome->step1 cucl CuCl cucl->step1 cuome Cu-OMe cuome->step2 complex [Ar(Cl)-Cu-OMe] Complex step3 Reductive Elimination complex->step3 product_salt Sodium o-methoxybenzoate step4 Acidification product_salt->step4 + HCl product o-Methoxybenzoic Acid nacl NaCl step1->cuome + NaCl step2->complex step3->product_salt + CuCl (regenerated) step4->product + NaCl

Sources

O-Methylation of Salicylic Acid: A Comprehensive Guide to the Synthesis of o-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol and theoretical background for the O-methylation of salicylic acid to produce o-methoxybenzoic acid, also known as o-anisic acid. This synthesis is a fundamental example of the Williamson ether synthesis and is a crucial transformation in the preparation of various pharmaceutical intermediates and other fine chemicals.

Introduction

o-Methoxybenzoic acid is a valuable building block in organic synthesis. It serves as a precursor for various pharmaceuticals, agrochemicals, and fragrances. The O-methylation of salicylic acid is a common and efficient method for its preparation. This process involves the conversion of the phenolic hydroxyl group of salicylic acid into a methyl ether.

Theoretical Background: The Williamson Ether Synthesis

The O-methylation of salicylic acid is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]

The core principle involves two key steps:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of salicylic acid, forming a phenoxide ion. The carboxyl group is also deprotonated. The resulting dianion is a potent nucleophile.

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as dimethyl sulfate or methyl iodide. This attack displaces a leaving group (e.g., sulfate or iodide), forming the ether linkage.

Several reagents can be employed for this transformation, each with its own advantages and considerations. Common methylating agents include dimethyl sulfate ((CH₃)₂SO₄) and methyl iodide (CH₃I). The choice of base is also critical, with options ranging from strong bases like sodium hydroxide (NaOH) to weaker bases like potassium carbonate (K₂CO₃).[2]

Reaction Mechanism

The overall reaction can be depicted as follows:

G Salicylic_Acid Salicylic Acid Dianion Salicylic Acid Dianion Salicylic_Acid->Dianion + Base 2 eq. Base Base->Dianion o_Methoxybenzoic_Acid_Salt o-Methoxybenzoic Acid Salt Dianion->o_Methoxybenzoic_Acid_Salt + Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄) Methylating_Agent->o_Methoxybenzoic_Acid_Salt o_Methoxybenzoic_Acid o-Methoxybenzoic Acid o_Methoxybenzoic_Acid_Salt->o_Methoxybenzoic_Acid + Acid_Workup Acid Workup Acid_Workup->o_Methoxybenzoic_Acid

Sources

The Strategic Deployment of o-Methoxybenzoic Acid in Natural Product Synthesis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Utility of a Bifunctional Aromatic Building Block

In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. o-Methoxybenzoic acid, also known as o-anisic acid, stands out as a particularly versatile and powerful building block. Its structure, featuring a carboxylic acid and a methoxy group in an ortho relationship on a benzene ring, provides a unique combination of functionalities that chemists can strategically exploit. The carboxylic acid can function as a potent directing group for metallation, while the methoxy group is a classical electron-donating group, activating the ring for electrophilic substitution and also serving as a directing group itself. This guide provides an in-depth exploration of the primary applications of o-methoxybenzoic acid in the synthesis of complex natural products, complete with mechanistic insights and detailed experimental protocols for researchers in organic synthesis and drug development.

Application 1: Precision Functionalization via Directed ortho-Metalation (DoM)

The most prominent application of o-methoxybenzoic acid is its use in Directed ortho-Metalation (DoM). This strategy allows for the regioselective deprotonation and subsequent functionalization of the aromatic ring at positions that are often inaccessible through classical electrophilic aromatic substitution.[1] The carboxylic acid and methoxy groups act as Directed Metalation Groups (DMGs), coordinating to a strong organolithium base and directing deprotonation to an adjacent ortho position.[2][3]

Mechanistic Rationale and Regiocontrol

The true synthetic power of o-methoxybenzoic acid in DoM lies in the ability to selectively functionalize either the C3 or C6 position by carefully choosing the base and reaction conditions.[4]

  • Metalation at C6 (ortho to Carboxylate): Treatment with a sterically hindered base like sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) leads to the formation of a dianion. The primary coordination of lithium is with the more acidic carboxylic acid proton, and the second deprotonation occurs exclusively at the C6 position, directed by the resulting carboxylate.[4]

  • Metalation at C3 (ortho to Methoxy): A reversal of regioselectivity is achieved by using a superbasic mixture of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK). Under these conditions, deprotonation is directed preferentially to the C3 position, which is ortho to the methoxy group.[4]

This tunable regioselectivity makes o-methoxybenzoic acid an exceptionally valuable tool for constructing highly substituted aromatic rings, which are common motifs in natural products. The expedient synthesis of the natural product Lunularic acid, a growth inhibitor, has been demonstrated using this methodology.[4]

DoM_Mechanism cluster_c6 C6 Metalation cluster_c3 C3 Metalation start_c6 o-Methoxybenzoic Acid reagents_c6 1. s-BuLi, TMEDA, THF, -78°C 2. Electrophile (E+) start_c6->reagents_c6 intermediate_c6 C6-Lithiated Dianion reagents_c6->intermediate_c6 product_c6 6-Substituted Product intermediate_c6->product_c6 Quench start_c3 o-Methoxybenzoic Acid reagents_c3 1. n-BuLi, t-BuOK, THF, -78°C 2. Electrophile (E+) start_c3->reagents_c3 intermediate_c3 C3-Lithiated Dianion reagents_c3->intermediate_c3 product_c3 3-Substituted Product intermediate_c3->product_c3 Quench

Caption: Regiocontrolled Directed ortho-Metalation of o-Methoxybenzoic Acid.

Protocol: General Procedure for Directed ortho-Metalation at C6

This protocol describes a general method for the regioselective lithiation at the C6 position of o-methoxybenzoic acid and subsequent trapping with an electrophile.

Materials:

  • o-Methoxybenzoic acid

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., iodomethane, benzaldehyde, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add o-methoxybenzoic acid (1.0 eq.).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous THF (approx. 0.2 M). Add freshly distilled TMEDA (2.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (2.2 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution typically turns deep red or orange. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (1.5 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to stir at -78 °C for an additional 1-3 hours (monitor by TLC), then slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Workup: Acidify the aqueous layer to pH ~2 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Application 2: Convergent Synthesis of Xanthone Scaffolds

Xanthones are a class of oxygenated heterocyclic compounds abundant in nature and known for their wide range of pharmacological activities.[5][6] o-Methoxybenzoic acid derivatives are key precursors in several classical and modern strategies for constructing the dibenzo-γ-pyrone core of xanthones.[7] The two primary convergent approaches involve the formation of either a benzophenone or a diaryl ether intermediate.

  • Via Friedel-Crafts Acylation: o-Methoxybenzoyl chloride (or the acid itself with a strong Lewis acid) can undergo a Friedel-Crafts acylation with a phenol derivative to form a 2-hydroxy-2'-methoxybenzophenone. Subsequent intramolecular cyclodehydration, often promoted by strong acid or heat, yields the xanthone core.[8]

  • Via Ullmann Condensation: An o-halobenzoic acid (derivable from o-methoxybenzoic acid) can be coupled with a phenol using a copper-catalyzed Ullmann condensation to form a 2-phenoxybenzoic acid intermediate.[9][10] Intramolecular electrophilic cyclization of this diaryl ether, typically using a strong acid like sulfuric acid or Eaton's reagent (P₂O₅/MeSO₃H), provides the xanthone.[7][11]

Xanthone_Synthesis cluster_fc Route A: Friedel-Crafts Acylation cluster_ullmann Route B: Ullmann Condensation start o-Methoxybenzoic Acid Derivative fc_reagent Phenol Derivative Lewis Acid (e.g., AlCl₃) start->fc_reagent ullmann_reagent Phenol Derivative Cu Catalyst start->ullmann_reagent benzophenone Benzophenone Intermediate fc_reagent->benzophenone cyclization Intramolecular Cyclization (e.g., H₂SO₄ or Eaton's Reagent) benzophenone->cyclization ether Diaryl Ether Intermediate ullmann_reagent->ether ether->cyclization xanthone Xanthone Core cyclization->xanthone Anthraquinone_Synthesis start Aromatic Substrate (e.g., Benzene) fc_step Friedel-Crafts Acylation (AlCl₃) start->fc_step reagent Phthalic Anhydride (from o-xylene or naphthalene oxidation) reagent->fc_step intermediate o-Benzoylbenzoic Acid Intermediate fc_step->intermediate cyclization_step Intramolecular Cyclization (conc. H₂SO₄, heat) intermediate->cyclization_step product Anthraquinone Core cyclization_step->product

Sources

Application Notes: o-Anisic Acid as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Value of o-Anisic Acid

o-Anisic acid, known systematically as 2-methoxybenzoic acid, is a highly versatile aromatic carboxylic acid that serves as a fundamental building block in the synthesis of a multitude of pharmaceutical intermediates.[1][2] Its structure, featuring a carboxylic acid group and an ortho-positioned methoxy group, provides a unique combination of reactivity and steric influence that medicinal chemists can strategically exploit. The methoxy group acts as an electron-donating group, activating the benzene ring for electrophilic substitution, while the carboxylic acid moiety offers a reactive handle for transformations into esters, amides, and, critically, acyl chlorides.[3] This dual functionality makes o-anisic acid an invaluable precursor for synthesizing complex molecules, including analgesics, anti-inflammatory agents, and antipsychotic drugs.[1][4]

This guide provides an in-depth look at the practical applications of o-anisic acid in pharmaceutical synthesis, focusing on the generation of key intermediates. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices to ensure reproducible and efficient outcomes.

Application 1: Synthesis of 2-Methoxybenzoyl Chloride - A Gateway Intermediate

One of the most common and pivotal transformations of o-anisic acid is its conversion to 2-methoxybenzoyl chloride (o-anisoyl chloride).[3] This acyl chloride is a highly reactive intermediate used to introduce the 2-methoxybenzoyl group into various molecular scaffolds, a common step in the synthesis of numerous active pharmaceutical ingredients (APIs).[3][5]

Scientific Rationale

The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are employed to convert this hydroxyl into a highly reactive intermediate, which is then readily displaced by a chloride ion.[3] Thionyl chloride is often preferred in industrial-scale synthesis due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[6]

Experimental Workflow: o-Anisic Acid to 2-Methoxybenzoyl Chloride

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Charge Reactor with o-Anisic Acid & Toluene B Add Thionyl Chloride (SOCl₂) dropwise at RT A->B Reagent Addition C Heat to Reflux (approx. 80-90°C) B->C Initiate Reaction D Monitor Reaction by TLC/GC (approx. 2-4 hours) C->D Conversion E Distill off excess SOCl₂ and Toluene under vacuum D->E Work-up F Fractional Distillation of crude product E->F Isolation G Collect Pure 2-Methoxybenzoyl Chloride F->G Final Product

Caption: Workflow for the synthesis of 2-methoxybenzoyl chloride.

Detailed Protocol: Synthesis of 2-Methoxybenzoyl Chloride

Materials:

  • o-Anisic Acid (1.0 mol, 152.15 g)

  • Thionyl Chloride (SOCl₂) (1.5 mol, 112.5 mL, 178.5 g)

  • Toluene (Anhydrous, 500 mL)

  • 2 L Three-necked round-bottomed flask

  • Reflux condenser, dropping funnel, and magnetic stirrer

  • Gas scrubber (for HCl and SO₂)

Procedure:

  • Setup: Assemble the flask with the stirrer, reflux condenser, and dropping funnel. Connect the top of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. Ensure the system is under a dry, inert atmosphere (e.g., nitrogen).

  • Charging: Charge the flask with o-anisic acid (152.15 g) and anhydrous toluene (500 mL). Stir the mixture to form a slurry.

  • Reagent Addition: Add thionyl chloride (112.5 mL) to the dropping funnel. Add the thionyl chloride dropwise to the stirred slurry over 30-45 minutes. An initial exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C). Maintain the reflux with stirring for 2-4 hours. The reaction progress can be monitored by taking small aliquots, quenching them with methanol, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene by distillation, initially at atmospheric pressure and then under reduced pressure.

  • Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at 128-129 °C at 8 mmHg.[5][7]

  • Characterization: The final product, 2-methoxybenzoyl chloride, should be a clear, colorless to pale yellow liquid.[5]

Expected Yield: 85-95%.

Causality and Experimental Insights:
  • Why excess thionyl chloride? Using a molar excess of thionyl chloride ensures the complete conversion of the carboxylic acid and helps to drive the reaction to completion.

  • Why Toluene? Toluene is a suitable solvent as it is inert to the reaction conditions and has a boiling point that allows for effective reflux without requiring excessively high temperatures.

  • Why a gas scrubber? The reaction produces toxic and corrosive gases (HCl and SO₂). A scrubber is essential for laboratory safety and environmental protection.

Application 2: Synthesis of Intermediates for Diuretics and Antipsychotics

o-Anisic acid is a precursor for synthesizing more complex substituted benzoic acids, which are key intermediates for drugs like the diuretic Furosemide and the antipsychotic Amisulpride.[4][8] This often involves electrophilic substitution reactions on the aromatic ring, such as chlorosulfonation.

Synthetic Pathway Overview

G A o-Anisic Acid B 2-Methoxy-5- chlorosulfonyl- benzoic acid A->B Chlorosulfonic Acid (HSO₃Cl) C 2-Methoxy-5- sulfamoylbenzoic acid B->C Ammonolysis (NH₃) D Key Intermediate for Diuretics (e.g., Furosemide) C->D Further Functionalization

Caption: Synthesis pathway from o-Anisic acid to a diuretic intermediate.

Protocol: Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid

This protocol outlines the synthesis of a key intermediate structure. Note that the direct synthesis of Furosemide itself involves additional steps and different starting materials but this illustrates the core transformations.[8] A related process starting from salicylic acid also highlights these key steps.[9]

Materials:

  • o-Anisic Acid (0.5 mol, 76.1 g)

  • Chlorosulfonic Acid (2.5 mol, 146 mL, 291.3 g)

  • Ammonium Hydroxide (concentrated solution)

  • Ice, Hydrochloric Acid (concentrated)

Procedure:

  • Chlorosulfonation:

    • Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • In a flask equipped with a stirrer and a gas outlet, cool chlorosulfonic acid (2.5 mol) to 0-5°C in an ice bath.

    • Slowly and portion-wise, add o-anisic acid (0.5 mol) to the cold, stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, then carefully heat to 60-70°C for 1 hour to complete the reaction.[9]

  • Work-up and Ammonolysis:

    • Cool the reaction mixture back to room temperature.

    • In a separate, large beaker containing a stirred mixture of crushed ice and concentrated ammonium hydroxide, pour the reaction mixture slowly and carefully. This is a highly exothermic quenching process.

    • The intermediate sulfonyl chloride is converted in-situ to the sulfonamide. Stir the resulting slurry for 1-2 hours.

  • Isolation and Purification:

    • Acidify the cold slurry with concentrated hydrochloric acid to a pH of 2-3.[4]

    • The product, 2-methoxy-5-sulfamoylbenzoic acid, will precipitate as a white solid.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization from water or an ethanol/water mixture.

Rationale and Key Considerations:
  • Regioselectivity: The chlorosulfonyl group (-SO₂Cl) is directed to the position para to the activating methoxy group (position 5), a classic example of electrophilic aromatic substitution control.

  • Harsh Conditions: The use of a large excess of highly reactive chlorosulfonic acid is necessary to drive the sulfonation of the moderately activated ring. The reaction is highly corrosive and requires careful handling.

  • In-situ Ammonolysis: Quenching the reaction mixture directly into aqueous ammonia is an efficient way to convert the reactive sulfonyl chloride into the more stable sulfonamide without isolating the moisture-sensitive intermediate.

Data Summary

The following table summarizes typical reaction parameters for the key transformations discussed.

TransformationStarting MaterialKey ReagentSolventTemp. (°C)Time (h)Typical Yield (%)Ref.
Acyl Chloride Formationo-Anisic AcidThionyl ChlorideToluene80-902-485-95[3][6]
Chlorosulfonationo-Anisic AcidChlorosulfonic AcidNeat60-701-275-85[9]

Conclusion

o-Anisic acid is a cost-effective and synthetically flexible starting material for producing high-value pharmaceutical intermediates. Its inherent chemical properties allow for straightforward, high-yielding transformations to form key synthons like 2-methoxybenzoyl chloride and substituted aromatic rings. The protocols described herein provide a robust foundation for researchers and drug development professionals to leverage the full potential of this versatile precursor in their synthetic campaigns. Mastery of these fundamental reactions opens the door to the efficient construction of a wide range of complex and medicinally important molecules.

References

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Sources

Navigating the Esterification of 2-Methoxybenzoic Acid: A Detailed Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of esters from carboxylic acids is a cornerstone of molecular construction. 2-Methoxybenzoic acid, with its ortho-substituted methoxy group, presents a unique challenge due to steric hindrance, which can significantly impact reaction kinetics and overall yield. This comprehensive guide provides an in-depth analysis of three robust protocols for the esterification of 2-methoxybenzoic acid: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the powerful Mitsunobu Reaction. Each method is detailed with a focus on the underlying chemical principles, practical execution, and strategic considerations to empower chemists to select the optimal route for their synthetic goals.

Strategic Selection of an Esterification Protocol

The choice of esterification method for 2-methoxybenzoic acid is dictated by several factors, including the desired scale of the reaction, the sensitivity of other functional groups present in the molecule, and the required purity of the final product. The steric hindrance imposed by the ortho-methoxy group necessitates careful consideration of the reaction conditions to overcome the reduced accessibility of the carboxylic acid.

Method Typical Yield (%) Reaction Time (h) Temperature (°C) Key Strengths Limitations
Fischer-Speier 60-804-2465-110 (Reflux)Cost-effective, scalable, simple workup.Requires strong acid and high temperatures; equilibrium-limited.
Steglich 85-952-120 - Room TempMild conditions, high yields, suitable for acid-sensitive substrates.Reagents can be expensive; byproduct removal can be challenging.[1][2]
Mitsunobu 80-951-60 - Room TempMild conditions, high yields, stereochemical inversion of alcohols.Expensive reagents, stoichiometric byproducts, requires anhydrous conditions.[3][4]

I. Fischer-Speier Esterification: The Workhorse Method

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] For 2-methoxybenzoic acid, this method is often employed for large-scale synthesis due to its cost-effectiveness and relatively simple procedure.[6]

Mechanistic Rationale

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically sulfuric acid or p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Fischer_Esterification RCOOH 2-Methoxybenzoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ ROH Alcohol (e.g., Ethanol) H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + ROH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester Protonated_Ester->Ester - H+ Water H2O

Caption: Fischer-Speier Esterification Mechanism.

Detailed Experimental Protocol: Synthesis of Ethyl 2-Methoxybenzoate

Materials:

  • 2-Methoxybenzoic acid

  • Absolute Ethanol (used in excess as both reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methoxybenzoic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-methoxybenzoate.

  • Purification: The crude ester can be purified by vacuum distillation.

II. Steglich Esterification: The Mild and Efficient Alternative

For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a mild and highly efficient alternative.[7][8] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][9]

Mechanistic Rationale

The reaction is initiated by the activation of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, then reacts with this intermediate to form a reactive N-acylpyridinium species. The alcohol subsequently attacks this activated species, yielding the desired ester and a urea byproduct (dicyclohexylurea (DCU) if DCC is used, or a water-soluble urea if EDC is used).[1][7]

Steglich_Esterification RCOOH 2-Methoxybenzoic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (DCC or EDC) DMAP DMAP (catalyst) ROH Alcohol N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP Urea_byproduct Urea Byproduct O_acylisourea->Urea_byproduct + ROH (minor pathway) Ester Ester N_acylpyridinium->Ester + ROH

Caption: Steglich Esterification Mechanism.

Detailed Experimental Protocol: Synthesis of Ethyl 2-Methoxybenzoate

Materials:

  • 2-Methoxybenzoic acid

  • Ethanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxybenzoic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or THF.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Dilute the reaction mixture with DCM.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

III. Mitsunobu Reaction: Precision and Control

The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols under exceptionally mild, neutral conditions.[4][10][11] It is particularly valuable when dealing with sensitive substrates or when stereochemical inversion of a chiral alcohol is desired.[3][10]

Mechanistic Rationale

The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[3][4] This forms a key intermediate, an alkoxyphosphonium salt. The carboxylate anion of 2-methoxybenzoic acid then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the ester with inversion of configuration at the alcohol's stereocenter (if applicable).[10]

Mitsunobu_Reaction PPh3 Triphenylphosphine (PPh3) Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD Azodicarboxylate (DEAD/DIAD) ROH Alcohol RCOOH 2-Methoxybenzoic Acid Alkoxyphosphonium_salt Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium_salt + ROH Ester Ester Alkoxyphosphonium_salt->Ester + RCOO- TPPO Triphenylphosphine oxide (TPPO) Hydrazide_byproduct Hydrazide Byproduct

Caption: Mitsunobu Reaction Mechanism.

Detailed Experimental Protocol: Synthesis of Ethyl 2-Methoxybenzoate

Materials:

  • 2-Methoxybenzoic acid

  • Ethanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 2-methoxybenzoic acid (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Reagent Addition: Add the alcohol (1.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Azodicarboxylate Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: The purification of Mitsunobu reactions can be challenging due to the presence of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazide byproduct.[3]

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be directly purified by flash column chromatography on silica gel. Elution with a gradient of hexane and ethyl acetate will separate the desired ester from the byproducts.

Conclusion and Best Practices

The esterification of 2-methoxybenzoic acid can be successfully achieved through various synthetic strategies. The Fischer-Speier method remains a viable option for large-scale synthesis where cost is a primary concern. For higher yields and milder conditions, particularly with sensitive substrates, the Steglich esterification is a superior choice, with EDC being a more practical carbodiimide for simplified purification. The Mitsunobu reaction offers unparalleled mildness and is the method of choice when dealing with precious substrates or when stereochemical control is paramount, though careful consideration of the purification strategy is necessary. By understanding the nuances of each protocol, researchers can confidently and efficiently synthesize the desired esters of 2-methoxybenzoic acid, advancing their research and development endeavors.

References

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  • Scribd. (n.d.). Steglich Esterification Guide | PDF.
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  • Wikipedia. (2023, October 29). Mitsunobu reaction. In Wikipedia.
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  • Manivel, P., Rai, N. P., Jayashankara, V. P., & Arunachalam, P. N. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Tetrahedron Letters, 48(20), 3553-3557.
  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
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  • ChemicalBook. (n.d.). Methyl 2-methoxybenzoate synthesis.
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Application Notes and Protocols: The Strategic Use of o-Methoxybenzoic Acid in Designing Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Linker—The Modulatory Role of o-Methoxybenzoic Acid in MOF Synthesis

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and functionality through the self-assembly of metal ions and organic linkers.[1][2] The choice of the organic linker is paramount, as it dictates the topology, pore environment, and ultimate properties of the resulting framework.[3][4] While simple carboxylates like terephthalic acid are foundational, more nuanced functionalities are achieved with substituted ligands.

This guide focuses on o-methoxybenzoic acid (also known as 2-methoxybenzoic acid or o-anisic acid), a seemingly simple ligand that introduces significant structural and functional diversity in MOF chemistry.[5][6][7] Its defining feature—a methoxy group positioned ortho to the carboxylate—imparts unique steric and electronic effects that differentiate it from its meta- and para-isomers. This ortho positioning can direct the formation of unique coordination polymers and frameworks, influencing everything from crystal packing to luminescent behavior. For researchers in materials science and drug development, understanding how to leverage these subtle effects is key to designing next-generation functional materials.

Part 1: The Ligand in Focus - Structural Implications of the Ortho-Methoxy Group

The utility of o-methoxybenzoic acid stems from the dual nature of its functional groups. The carboxylate group provides a robust coordination site for metal ions, while the adjacent methoxy group acts as a structural modulator.

  • Steric Influence : The methoxy group's proximity to the primary binding site (the carboxylate) creates significant steric hindrance. Unlike linear para-substituted linkers that favor the formation of highly porous 3D frameworks, the ortho-methoxy group can disrupt extensive network formation. This often leads to lower-dimensional structures (1D chains or 2D layers) or 3D frameworks with unique topologies and smaller, more selective pores. This "disruption" is not a limitation but a design tool to create specific coordination environments.

  • Weak Coordination Potential : The oxygen atom of the methoxy group can act as a weak Lewis base, capable of secondary interactions with the metal center. This can stabilize specific geometries and influence the final crystal structure.

  • Electronic Effects : The electron-donating nature of the methoxy group can modulate the electronic properties of the ligand, which in turn can influence the photophysical properties (e.g., luminescence) of the resulting MOF, particularly with lanthanide metals.

The interplay of these factors makes o-methoxybenzoic acid a strategic choice for tuning MOF dimensionality and functionality.

G cluster_ligand o-Methoxybenzoic Acid Ligand cluster_metal Metal Ion (e.g., Lanthanide) cluster_coordination Coordination Environment Ligand O-CH₃ C₆H₄ COO⁻ Metal Ln³⁺ Ligand:f2->Metal Primary Carboxylate Coordination Bond Steric Steric Hindrance from Methoxy Group Ligand:f0->Steric Influences Approach of Other Ligands Coordination Bidentate Chelation Metal->Coordination Steric->Coordination

Caption: Coordination of o-methoxybenzoic acid to a metal center.

Part 2: Synthesis Protocols for o-Methoxybenzoic Acid-Based MOFs

The synthesis of MOFs using o-methoxybenzoic acid typically employs solvothermal or hydrothermal methods, where crystallization occurs under elevated temperature and pressure. These conditions overcome the kinetic barriers to framework formation.

Workflow: General Solvothermal Synthesis

The process involves combining the metal salt and the ligand in a high-boiling-point solvent, sealing the mixture in a robust vessel, and heating it for a defined period to induce crystallization.

workflow reagents 1. Reagent Preparation - Metal Salt (e.g., Ln(NO₃)₃·6H₂O) - o-Methoxybenzoic Acid - Solvent (e.g., DMF/H₂O) mixing 2. Solution Mixing Combine reagents in a Teflon-lined autoclave. Sonicate to dissolve. reagents->mixing heating 3. Solvothermal Reaction Seal autoclave and heat in oven. (e.g., 120-160°C for 24-72h) mixing->heating cooling 4. Crystal Formation Slowly cool the vessel to room temperature. heating->cooling isolation 5. Product Isolation Filter the crystalline product. Wash with fresh solvent (e.g., DMF). cooling->isolation activation 6. Activation Dry the sample under vacuum to remove guest solvent molecules. isolation->activation

Caption: General workflow for solvothermal synthesis of MOFs.

Detailed Protocol: Synthesis of a Luminescent Lanthanide-MOF

This protocol describes the synthesis of a lanthanide-based MOF using o-methoxybenzoic acid, designed for potential applications in luminescence-based sensing. Lanthanide ions are often chosen for their unique photophysical properties.[8][9][10]

Objective: To synthesize single crystals of a lanthanide-(o-methoxybenzoate) framework suitable for structural and photoluminescence analysis.

Materials & Equipment:

  • Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O)

  • o-Methoxybenzoic acid (C₈H₈O₃)[7]

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable laboratory oven

  • Filtration apparatus (Büchner funnel)

  • Analytical balance, Spatulas, Glass vials

Procedure:

  • Reagent Preparation (Stoichiometry is Key):

    • In a glass vial, dissolve 0.1 mmol of the lanthanide nitrate salt (e.g., 44.6 mg of Eu(NO₃)₃·6H₂O) in 4 mL of deionized water.

    • In a separate vial, dissolve 0.3 mmol of o-methoxybenzoic acid (45.6 mg) in 4 mL of DMF.

    • Causality Explanation: A molar ratio of 1:3 (metal:ligand) is a common starting point for trivalent lanthanides. The mixed solvent system (DMF/H₂O) is crucial; DMF solubilizes the organic ligand, while water helps dissolve the metal salt and can participate in the coordination sphere.

  • Reaction Mixture Assembly:

    • Slowly add the metal salt solution to the ligand solution under constant stirring.

    • Transfer the final homogeneous solution into the 23 mL Teflon liner of the autoclave.

    • Causality Explanation: Ensuring a homogeneous solution before heating is critical for promoting uniform nucleation and the growth of high-quality single crystals.

  • Solvothermal Synthesis:

    • Seal the autoclave tightly and place it in a programmable oven.

    • Heat the oven to 140 °C over 2 hours.

    • Maintain the temperature at 140 °C for 72 hours.

    • Cool the oven down to room temperature over 24 hours.

    • Causality Explanation: The high temperature provides the necessary energy for the deprotonation of the carboxylic acid and the formation of stable metal-ligand coordination bonds. The slow cooling rate is essential for allowing large, well-defined crystals to form rather than a microcrystalline powder.

  • Product Isolation and Purification:

    • Carefully open the autoclave in a fume hood.

    • Collect the resulting crystals (often colorless or pale) by filtration.

    • Wash the crystals three times with 5 mL of fresh DMF to remove any unreacted starting materials.

    • Air-dry the crystals for 1 hour.

    • Causality Explanation: Washing is a critical step to ensure the purity of the final product, which is essential for accurate characterization and application testing.

  • Validation:

    • Confirm the crystalline phase and purity of the product using Powder X-ray Diffraction (PXRD).

    • Assess thermal stability using Thermogravimetric Analysis (TGA).

    • Characterize luminescent properties using a spectrofluorometer.

Part 3: Applications in Research and Development

MOFs constructed from o-methoxybenzoic acid are particularly promising in applications where specific structural motifs and photophysical properties are desired.

Luminescent Sensing

Lanthanide MOFs (Ln-MOFs) are known for their sharp, characteristic emission spectra, which arise from f-f electronic transitions.[8] The organic linker, in this case, o-methoxybenzoate, can act as an "antenna," absorbing excitation energy and efficiently transferring it to the lanthanide center, which then luminesces.[10] This process makes them highly sensitive fluorescent probes.

  • Mechanism of Action: The luminescence intensity of these Ln-MOFs can be quenched or enhanced by the presence of specific analytes (e.g., small molecules, metal ions, or biomarkers). This response forms the basis of a sensing platform. For example, nitroaromatic compounds, often found in explosives, are known to quench the luminescence of many MOFs, making them potential sensors for security applications.

  • Protocol for Luminescence Titration:

    • Prepare a stable suspension of the ground MOF powder in a suitable solvent (e.g., ethanol).

    • Record the baseline emission spectrum of the MOF suspension upon excitation at its absorption maximum.

    • Sequentially add small aliquots of the analyte solution to the MOF suspension.

    • Record the emission spectrum after each addition.

    • Plot the change in luminescence intensity against the analyte concentration to determine the sensitivity and detection limit.

Catalysis

While high porosity is often a prerequisite for catalysis, the specific coordination environment in o-methoxybenzoic acid MOFs can also be catalytically active.[11][12] The metal nodes can act as Lewis acid sites, and the framework can be designed to facilitate specific reactions.[13][14] For instance, MOFs have been successfully used as heterogeneous catalysts in reactions like Knoevenagel condensations and oxidation reactions.[15][16] The catalytic potential of a new o-methoxybenzoic acid MOF would need to be evaluated on a case-by-case basis, focusing on the accessibility of the metal sites.

Gas Adsorption and Separation

The application of these specific MOFs in gas adsorption may be more specialized.[17] Due to the potentially lower porosity resulting from the ligand's steric bulk, they are unlikely to compete with ultra-high surface area materials for bulk gas storage (e.g., methane or hydrogen).[18] However, the specific pore chemistry and size imparted by the o-methoxybenzoate linker could make them suitable for the selective adsorption of certain small molecules, particularly those that can interact favorably with the methoxy group or the aromatic rings.[19][20][21]

Data Summary: Representative o-Methoxybenzoic Acid Frameworks

Metal IonExample Formula FragmentSynthesis MethodKey Property/Application
Europium (Eu³⁺)[Eu(C₈H₇O₃)₃(H₂O)]SolvothermalStrong red luminescence, potential for sensing
Terbium (Tb³⁺)[Tb(C₈H₇O₃)₃(DMF)]SolvothermalCharacteristic green luminescence
Cobalt (Co²⁺)[Co(C₈H₇O₃)₂(H₂O)₂]HydrothermalMagnetic properties, potential catalysis
Zinc (Zn²⁺)[Zn(C₈H₇O₃)₂(H₂O)]DiffusionStructural diversity, precursor for catalysts

Conclusion and Future Outlook

O-methoxybenzoic acid is a powerful, yet underexplored, building block in the MOF designer's toolkit. Its ortho-methoxy group provides a handle for exerting fine control over the dimensionality and topology of the resulting framework. While it may not be the ligand of choice for creating record-breaking surface areas, its ability to generate unique structures with tailored photophysical and chemical properties makes it highly valuable. The primary application space for these materials lies in luminescent sensing, particularly when combined with lanthanide metals. Future research should focus on systematically exploring different metal-ligand combinations and post-synthetically modifying the frameworks to enhance their functionality for targeted applications in sensing, catalysis, and selective separations.

References

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o-Methoxybenzoic acid catalyzed acylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to o-Methoxybenzoic acid-catalyzed acylation reactions for researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Acylation

Acylation is a fundamental transformation in organic chemistry, crucial for the synthesis of esters and amides, which are cornerstone functional groups in a vast array of pharmaceuticals, agrochemicals, and materials. Traditional acylation methods often rely on stoichiometric amounts of activating agents or harsh reaction conditions, leading to significant waste generation and limited functional group tolerance. The development of catalytic approaches to acylation represents a significant advancement in sustainable chemistry. Among these, the use of ortho-alkoxybenzoic acids, particularly o-methoxybenzoic acid, as organocatalysts has emerged as a powerful and versatile strategy for efficient acylation reactions.

This guide provides a comprehensive overview of o-methoxybenzoic acid-catalyzed acylation reactions, detailing the underlying mechanism, offering practical experimental protocols, and highlighting the broad applicability of this methodology in modern organic synthesis.

The Catalytic Cycle: Unraveling the Mechanism

The catalytic efficacy of o-methoxybenzoic acid lies in its ability to act as a bifunctional catalyst. The carboxylic acid moiety activates the acyl donor, typically an acid anhydride, while the ortho-methoxy group serves as a key coordinating site, facilitating the nucleophilic attack and stabilizing the transition state.

The currently accepted mechanism involves the formation of a mixed anhydride intermediate between the o-methoxybenzoic acid catalyst and the acylating agent (e.g., acetic anhydride). This mixed anhydride is highly electrophilic and is susceptible to nucleophilic attack by an alcohol or amine. The ortho-methoxy group is believed to play a crucial role in pre-organizing the nucleophile through hydrogen bonding, thereby lowering the activation energy of the reaction.

Catalytic Cycle of o-Methoxybenzoic Acid-Catalyzed Acylation cluster_0 Catalytic Cycle Catalyst o-Methoxybenzoic Acid Mixed_Anhydride Mixed Anhydride Intermediate Catalyst->Mixed_Anhydride Reacts with Acyl Donor Acyl_Donor R-C(O)O(O)C-R (Acid Anhydride) Acyl_Donor->Mixed_Anhydride Product Acylated Product (Ester or Amide) Mixed_Anhydride->Product Nucleophilic Attack Nucleophile Nu-H (Alcohol or Amine) Nucleophile->Product Regenerated_Catalyst o-Methoxybenzoic Acid Product->Regenerated_Catalyst Releases Regenerated_Catalyst->Catalyst Regenerates Experimental Workflow for o-Methoxybenzoic Acid-Catalyzed Acylation Start Start Step1 1. Combine Substrate, Catalyst, and Solvent Start->Step1 Step2 2. Add Acylating Agent Step1->Step2 Step3 3. Monitor Reaction Progress (TLC/GC) Step2->Step3 Step4 4. Reaction Quench Step3->Step4 Reaction Complete Step5 5. Aqueous Work-up and Extraction Step4->Step5 Step6 6. Drying and Concentration Step5->Step6 Step7 7. Purification (Chromatography/Recrystallization) Step6->Step7 End Pure Product Step7->End

Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of o-Anisic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of o-anisic acid (2-methoxybenzoic acid). We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data. The causality behind experimental choices and the logic of spectral interpretation are explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and characterization.

Introduction

o-Anisic acid, also known as 2-methoxybenzoic acid, is an aromatic organic compound with the formula C₈H₈O₃.[1][2] It serves as a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and dyes.[3] Accurate structural confirmation is a critical step in its synthesis and application, for which high-resolution NMR spectroscopy is the definitive analytical technique.

The electronic environment of each nucleus in o-anisic acid is unique due to the influence of the ortho-positioned carboxylic acid and methoxy functional groups. These substituents exert distinct electronic effects (inductive and resonance), leading to a well-resolved and characteristic NMR spectrum. This note details the systematic approach to assigning every proton and carbon signal, transforming the spectrum from raw data into a validated structural fingerprint.

Molecular Structure and Atom Numbering

For clarity and consistency in spectral assignment, the following IUPAC-recommended numbering scheme for o-anisic acid is used throughout this document.

Figure 1: Structure and atom numbering scheme for o-anisic acid.

Part 1: Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation. The following protocol is optimized for small organic molecules like o-anisic acid.

Materials:

  • o-Anisic acid (5-25 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

  • High-quality 5 mm NMR tubes (unscratched and clean)[4]

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Glass wool or syringe filter

Protocol:

  • Weighing: Accurately weigh 10-20 mg of o-anisic acid into a small, clean glass vial. This concentration is sufficient for rapid ¹H acquisition and reasonable ¹³C acquisition times.[4][5]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent.[5][6]

    • Causality: Deuterated solvents are used to avoid large interfering solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer to maintain field stability. CDCl₃ is a good first choice for many organic molecules. However, the acidic proton of the carboxylic acid may exchange or have a very broad signal. DMSO-d₆ is an excellent alternative that forms hydrogen bonds with the carboxylic acid, resulting in a sharper, more observable -COOH proton signal at a downfield shift.

  • Dissolution: Agitate the vial to ensure the sample dissolves completely. Gentle warming or sonication can be used if solubility is an issue. A clear, transparent solution is required.[7]

  • Filtration: To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution. Tightly pack a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter directly into the NMR tube.[7] Do not use cotton wool, as it can leach impurities soluble in organic solvents.

  • Tube Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube, particularly the lower 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints before inserting it into the spectrometer.[7]

NMR Data Acquisition

Spectra should be recorded on a modern NMR spectrometer (e.g., 400 MHz or higher). The following are standard parameters; they may be adjusted by the instrument operator for optimization.

Instrument: Bruker Avance 400 MHz Spectrometer Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at δ 0.00 ppm[8]

  • ¹H NMR Acquisition:

    • Pulse Program: zg30 (standard 30-degree pulse)

    • Spectral Width: 12-15 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 8-16

    • Rationale: This setup provides excellent signal-to-noise for a ~15 mg sample in just a few minutes, with sufficient digital resolution to resolve fine coupling patterns.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled with a 30-degree pulse)

    • Spectral Width: 220-240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024-4096

    • Rationale: A larger number of scans is required due to the low natural abundance (~1.1%) of the ¹³C isotope. Proton decoupling simplifies the spectrum to singlets for each unique carbon, making it easier to read.

  • 2D NMR (for Unambiguous Assignment):

    • To confirm assignments, standard gradient-selected experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range, 2-3 bond correlation) should be run using the instrument's standard parameter sets.[9][10]

Figure 2: General experimental workflow for NMR spectral assignment.

Part 2: Spectral Analysis and Assignment

The following analysis is based on typical spectral data for o-anisic acid in CDCl₃. Chemical shifts can vary slightly based on concentration and solvent.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of o-anisic acid is expected to show five distinct signals: one for the carboxylic acid proton, one for the methoxy group protons, and three for the four aromatic protons.

  • δ ~10.5-12.0 ppm (1H, broad singlet, -COOH): The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its integration corresponds to one proton. In CDCl₃, this peak can be very broad or even absent; it is much sharper in DMSO-d₆.[11]

  • δ ~8.11 ppm (1H, dd, J ≈ 7.8, 1.8 Hz, H6): This signal corresponds to the proton at the C6 position.

    • Causality: H6 is ortho to the strongly electron-withdrawing carboxylic acid group, which deshields it significantly, shifting it the furthest downfield in the aromatic region. It appears as a doublet of doublets (dd) because it is coupled to H5 (ortho coupling, J ≈ 7.8 Hz) and H4 (meta coupling, J ≈ 1.8 Hz).

  • δ ~7.55 ppm (1H, ddd, J ≈ 8.4, 7.4, 1.8 Hz, H4): This signal is assigned to the proton at the C4 position.

    • Causality: H4 is deshielded by the neighboring carbonyl group (meta) and shielded by the methoxy group (para). It is coupled to H3 (ortho, J ≈ 8.4 Hz), H5 (ortho, J ≈ 7.4 Hz), and H6 (para, J ≈ 1.8 Hz), resulting in a complex multiplet, often appearing as a triplet of doublets or ddd.

  • δ ~7.10 ppm (1H, t, J ≈ 7.6 Hz, H5): This is the proton at the C5 position.

    • Causality: H5 is ortho to H4 and H6, leading to two similar ortho coupling constants. This often results in the signal appearing as a pseudo-triplet.

  • δ ~6.98 ppm (1H, d, J ≈ 8.4 Hz, H3): This signal is the most upfield in the aromatic region and corresponds to H3.

    • Causality: H3 is ortho to the strongly electron-donating methoxy group, which shields it and shifts it upfield. It is coupled only to H4 (ortho coupling), appearing as a doublet.

  • δ ~3.92 ppm (3H, singlet, -OCH₃): This sharp singlet integrates to three protons and is characteristic of a methoxy group. The protons are equivalent and have no adjacent proton neighbors to couple with.[11]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

  • δ ~165-170 ppm (C7, -COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to the direct attachment of two electronegative oxygen atoms.

  • δ ~159-162 ppm (C2): This quaternary carbon is directly attached to the electronegative oxygen of the methoxy group, causing a significant downfield shift.

  • δ ~134-136 ppm (C4): Aromatic CH carbon.

  • δ ~132-134 ppm (C6): Aromatic CH carbon.

  • δ ~121-123 ppm (C5): Aromatic CH carbon.

  • δ ~120-122 ppm (C1): This is the quaternary carbon to which the carboxylic acid is attached.

  • δ ~112-114 ppm (C3): This aromatic CH carbon is the most shielded (upfield) due to the strong electron-donating effect of the ortho-methoxy group.

  • δ ~56 ppm (C8, -OCH₃): The aliphatic carbon of the methoxy group, appearing in the typical range for sp³ carbons bonded to an oxygen atom.

Confirmation with 2D NMR

While 1D spectra provide strong evidence, 2D NMR experiments provide definitive proof of assignment.[10][12]

G H6 H6 (~8.11 ppm) H5 H5 (~7.10 ppm) H6->H5 COSY C2 C2 H6->C2 HMBC (3J) C6 C6 H6->C6 HSQC (1J) C7 C7 (COOH) H6->C7 HMBC (3J) H4 H4 (~7.55 ppm) H4->H5 COSY H3 H3 (~6.98 ppm) H4->H3 COSY C4 C4 H4->C4 HSQC (1J) C5 C5 H5->C5 HSQC (1J) C1 C1 H3->C1 HMBC (3J) C3 C3 H3->C3 HSQC (1J) OCH3 OCH3 (~3.92 ppm) OCH3->C2 HMBC (2J) C8 C8 (OCH3) OCH3->C8 HSQC (1J)

Figure 3: Logic map showing key 2D NMR correlations for assignment.

  • COSY (Correlation Spectroscopy): Confirms ¹H-¹H couplings. A cross-peak between H6 and H5, and between H3 and H4 would be observed, confirming their adjacency. H4 would also show a cross-peak to H5.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (¹JCH). This allows for the unambiguous assignment of protonated carbons C3, C4, C5, C6, and C8 based on the already assigned proton shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning quaternary carbons. For example:

    • The methoxy protons (H8) would show a strong correlation to C2, confirming the C2 assignment.

    • H6 would show correlations to C7 (the carbonyl) and C2.

    • H3 would show a correlation to C1, helping to assign this quaternary carbon.

Part 3: Data Summary

The complete assignment for o-anisic acid is summarized below.

Table 1: Summary of ¹H and ¹³C NMR Assignments for o-Anisic Acid (400 MHz, CDCl₃)

Atom Position¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
1---~121.0
2---~160.5
3~6.98d8.4~113.2
4~7.55ddd8.4, 7.4, 1.8~135.1
5~7.10t7.6~122.3
6~8.11dd7.8, 1.8~133.5
7 (-COOH)~11.0 (broad)br s-~168.2
8 (-OCH₃)~3.92s-~56.1

Conclusion

This application note has detailed a systematic and reliable methodology for the complete ¹H and ¹³C NMR spectral assignment of o-anisic acid. By combining a robust experimental protocol with a logical, step-by-step analysis of 1D and 2D NMR data, an unambiguous structural confirmation can be achieved. The explained causality behind chemical shifts and coupling patterns provides a deeper understanding of the spectrum, reinforcing the power of NMR as a primary tool for structural elucidation in chemical research and development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University. (2023). Small molecule NMR sample preparation. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • Wikipedia. o-Anisic acid. [Link]

  • Grokipedia. (2026). o-Anisic acid. [Link]

  • PubChem. o-Anisic acid, 3,5-diiodo-. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). [Link]

  • University of Bath. H NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0001101). [Link]

  • ResearchGate. 1H NMR chemical shifts and coupling constants of selected model compounds. [Link]

  • SciSpace. Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. [Link]

  • ResearchGate. The spectroscopic (FT-IR, FT-Raman, UV and 1H, 13C NMR) and theoretical studies of alkali metal o-methoxybenzoates. [Link]

  • ResearchGate. Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. [Link]

  • PubMed Central. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

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Electrochemical synthesis of o-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Electrochemical Synthesis of o-Methoxybenzoic Acid

Abstract

This application note provides a comprehensive guide to the electrochemical synthesis of o-methoxybenzoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. Moving beyond traditional chemical oxidants, electrosynthesis offers a greener, safer, and more controlled reaction pathway.[1][2] This document details the underlying principles, a step-by-step laboratory protocol, and key optimization parameters for the anodic oxidation of o-methoxytoluene. It is intended for researchers, chemists, and process development professionals seeking to leverage modern electrochemical techniques for organic synthesis.[3]

Introduction: The Case for Electrosynthesis

The synthesis of aromatic carboxylic acids is a cornerstone of organic chemistry. Traditionally, this transformation relies on strong, often hazardous, oxidizing agents like potassium permanganate or chromium trioxide, which generate significant chemical waste. Organic electrosynthesis presents a paradigm shift, utilizing electricity—the cleanest possible reagent—to drive redox reactions under mild and precisely controlled conditions.[4][5]

The direct anodic oxidation of the methyl group on an aromatic ring, such as in o-methoxytoluene, is an attractive route to the corresponding benzoic acid. This method avoids the need for stoichiometric chemical oxidants, minimizes byproduct formation, and allows for fine-tuning of reactivity by simply adjusting the electrical potential or current.[2] This guide provides a foundational protocol derived from established principles of substituted toluene oxidation, enabling laboratories to adopt this sustainable and efficient methodology.

Theoretical Background and Reaction Mechanism

The electrochemical synthesis of o-methoxybenzoic acid proceeds via the anodic oxidation of the methyl group of o-methoxytoluene. The reaction is initiated by the transfer of an electron from the aromatic substrate to the anode, forming a radical cation. The electron-donating nature of the methoxy group facilitates this initial oxidation step.[6]

The proposed mechanism involves a multi-step oxidation sequence at the benzylic position:

  • Initial Electron Transfer: o-Methoxytoluene is oxidized at the anode to form a radical cation.

  • Deprotonation: The radical cation is deprotonated at the methyl group to yield a benzyl radical.

  • Further Oxidation & Nucleophilic Attack: The benzyl radical is further oxidized to a benzyl cation, which is then trapped by a nucleophile from the solvent system (e.g., water or a hydroxyl radical) to form o-methoxybenzyl alcohol.

  • Sequential Oxidation: The resulting alcohol is subsequently oxidized in a stepwise manner to o-methoxybenzaldehyde and finally to the desired o-methoxybenzoic acid.

This sequence is a well-understood pathway for the anodic oxidation of toluene derivatives.[7] The choice of solvent and supporting electrolyte is critical, as it influences ion mobility, the electrochemical window, and the nature of the nucleophilic species present.[4]

Reaction_Mechanism cluster_anode Anode Surface Start o-Methoxytoluene RadicalCation Radical Cation Start->RadicalCation - e⁻ BenzylRadical Benzyl Radical RadicalCation->BenzylRadical - H⁺ BenzylCation Benzyl Cation BenzylRadical->BenzylCation - e⁻ Alcohol o-Methoxybenzyl Alcohol BenzylCation->Alcohol + H₂O, - H⁺ Aldehyde o-Methoxybenzaldehyde Alcohol->Aldehyde - 2e⁻, - 2H⁺ Acid o-Methoxybenzoic Acid (Product) Aldehyde->Acid [O] via H₂O - 2e⁻, - H⁺

Caption: Proposed mechanism for the anodic oxidation of o-methoxytoluene.

Experimental Protocol

This protocol describes a representative batch electrolysis in a divided cell. A divided cell is recommended to prevent the cathodic reduction of the starting material, intermediates, or the final product.

Apparatus and Materials
  • Electrochemical Cell: 100 mL divided glass cell with a porous separator (e.g., fritted glass or Nafion® membrane).

  • Anode (Working Electrode): Graphite plate or carbon felt (e.g., 2 cm x 2 cm). Carbon-based anodes are often preferred for their high overpotential for oxygen evolution and stability.

  • Cathode (Counter Electrode): Platinum mesh or nickel foam (e.g., 2 cm x 2 cm).

  • Reference Electrode (Optional but Recommended): Ag/AgCl or Saturated Calomel Electrode (SCE) for potentiostatic control.

  • DC Power Supply: Galvanostat/Potentiostat capable of constant current or constant potential electrolysis.

  • Magnetic Stirrer and Stir Bar.

  • Standard laboratory glassware for workup and purification.

Reagents
  • Anolyte:

    • o-Methoxytoluene (Substrate)

    • Acetonitrile (Solvent)

    • Water (Nucleophile/Proton Source)

    • Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) or Lithium Perchlorate (LiClO₄) (Supporting Electrolyte)

  • Catholyte: Same solvent/electrolyte mixture as the anolyte.

  • Workup Chemicals: Sodium bicarbonate (NaHCO₃), Hydrochloric acid (HCl), Ethyl acetate, Anhydrous magnesium sulfate (MgSO₄).

Step-by-Step Procedure
  • Preparation of Electrolytes:

    • Anolyte: In a 100 mL beaker, prepare the anolyte by dissolving o-methoxytoluene (e.g., 5 mmol) and the supporting electrolyte (e.g., 0.1 M Bu₄NBF₄) in a mixture of acetonitrile and water (e.g., 9:1 v/v, 50 mL total volume). Rationale: The solvent system provides solubility for the organic substrate and electrolyte, while water acts as the oxygen source for the carboxylic acid functionality.

    • Catholyte: Prepare 50 mL of a 0.1 M solution of Bu₄NBF₄ in 9:1 acetonitrile/water. Rationale: Maintaining similar ionic strength in both compartments prevents large potential drops across the divider and minimizes solvent migration.[4]

  • Cell Assembly:

    • Assemble the divided electrochemical cell, placing the graphite anode in the anode compartment and the platinum cathode in the cathode compartment.

    • Add the prepared anolyte and catholyte to their respective compartments, ensuring the liquid levels are equal.

    • If using, place the reference electrode in the anode compartment close to the anode surface.

    • Place a magnetic stir bar in the anode compartment and begin stirring.

  • Electrolysis:

    • Connect the electrodes to the potentiostat/galvanostat.

    • Begin the electrolysis under constant current (galvanostatic) conditions. A current density of 10-20 mA/cm² is a good starting point. Rationale: Constant current electrolysis is operationally simpler and ensures a consistent reaction rate.

    • Monitor the reaction progress by passing a total charge corresponding to the theoretical amount required for the complete conversion (typically 6 Faradays per mole of substrate for the conversion of a methyl group to a carboxylic acid).

    • The reaction can be monitored periodically using TLC or GC-MS by taking small aliquots from the anolyte.

  • Reaction Workup and Purification:

    • Upon completion, combine the anolyte and catholyte.

    • Remove the acetonitrile solvent using a rotary evaporator.

    • Add 50 mL of deionized water to the remaining residue and basify to pH ~8-9 with a saturated NaHCO₃ solution. This converts the o-methoxybenzoic acid to its water-soluble sodium salt.

    • Wash the aqueous solution with ethyl acetate (2 x 30 mL) to remove any unreacted o-methoxytoluene and other non-acidic byproducts.

    • Carefully acidify the aqueous layer to pH ~2 with 1M HCl. The o-methoxybenzoic acid will precipitate as a white solid.

    • Collect the solid product by vacuum filtration, washing with cold deionized water.

    • Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent (e.g., ethanol/water) for higher purity.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

Experimental Workflow and Data

The entire process, from setup to analysis, follows a logical sequence to ensure reproducibility and success.

Caption: High-level workflow for electrochemical synthesis.

Key Experimental Parameters and Expected Outcomes

The following table summarizes typical starting conditions and optimization targets for this synthesis. Actual yields and efficiencies will depend on specific laboratory setups.

ParameterRecommended ValueRationale & Optimization Notes
Substrate Conc. 0.1 - 0.2 MHigher concentrations can improve space-time yield but may lead to passivation or side reactions.
Electrolyte 0.1 M Bu₄NBF₄Provides good conductivity and a wide electrochemical window. Other salts like LiClO₄ can be tested.
Solvent System Acetonitrile/Water (9:1 v/v)Balances substrate solubility and provides a nucleophile. The water ratio can be adjusted to optimize yield.
Anode Material Graphite, Carbon FeltCost-effective and generally stable. Boron-doped diamond (BDD) offers a wider potential window but is more expensive.
Current Density 10 - 20 mA/cm²A key parameter to optimize. Higher densities can speed up the reaction but may decrease selectivity.
Total Charge Passed 6 - 8 F/molA theoretical charge of 6 F/mol is required. A slight excess is often needed to drive the reaction to completion.
Target Yield 60 - 80%Yields are highly dependent on the optimization of the parameters listed above.
Current Efficiency 40 - 70%Represents the percentage of current that contributes to product formation. Can be improved by suppressing side reactions like solvent oxidation.

Troubleshooting and Further Optimization

  • Low Yield: If the yield is poor, consider lowering the current density to improve selectivity. Ensure the cell divider is functioning correctly to prevent product reduction at the cathode. The water content in the solvent system is also a critical parameter to screen.

  • Electrode Passivation: If the voltage increases significantly during a constant current experiment, the anode surface may be passivating (being coated with a non-conductive polymer film). This can sometimes be mitigated by pulsing the current or using a different anode material.

  • Byproduct Formation: Over-oxidation or solvent decomposition can lead to byproducts. Operating at a lower potential (in potentiostatic mode) or lower current density can minimize these side reactions. Analysis of the crude product by GC-MS is essential to identify byproducts and guide optimization.

Conclusion

Electrochemical synthesis provides a powerful and sustainable platform for the oxidation of o-methoxytoluene to o-methoxybenzoic acid. By eliminating the need for harsh chemical oxidants, this method aligns with the principles of green chemistry. The protocol and insights provided herein serve as a robust starting point for researchers to implement and optimize this modern synthetic technique, paving the way for cleaner and more efficient chemical manufacturing.

References

  • Gouws, S. & Loyson, P. (2021). Anodic oxidation of toluenes: The effect of solution conditions. ResearchGate. Available at: [Link]

  • Leech, M. C., & Lam, K. (2022). A practical guide to electrosynthesis. Nature Reviews Chemistry, 6(4), 275-286. Available at: [Link]

  • Leech, M. C., & Lam, K. (2022). A practical guide to electrosynthesis. PubMed. Available at: [Link]

  • Leech, M. C., & Lam, K. (2022). A practical guide to electrosynthesis. University of Greenwich. Available at: [Link]

  • dos Santos, T. R., et al. (2017). Organic Electrosynthesis: From Laboratorial Practice to Industrial Applications. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Leech, M. C., & Lam, K. (2022). A practical guide to electrosynthesis. Semantic Scholar. Available at: [Link]

  • Barton, T. B., et al. (2004). Kinetic aspects of the direct electrochemical oxidation of p-xylene in methanol using graphite electrodes. South African Journal of Chemistry. Available at: [Link]

  • Radhakrishnamurti, P. S., & Mahanti, M. K. (1970). pa Relationship in the Oxidation of Substituted Toluenes by CeIV. Journal of the Indian Chemical Society, 47(10). Available at: [Link]

  • Steckhan, E., & Wellmann, J. (1986). Mechanistic and kinetic aspects of the direct electrochemical oxidation of 4-t-butyltoluene. Electrochimica Acta. Available at: [Link]

  • Qiu, Y., et al. (2022). Site-Selective Electrochemical C−H Carboxylation of Arenes with CO₂. Angewandte Chemie International Edition. Available at: [Link]

  • Yoshida, J., et al. (2015). A promising electro-oxidation of methyl-substituted aromatic compounds to aldehydes in aqueous imidazole ionic liquid solutions. Journal of Electroanalytical Chemistry. Available at: [Link]

  • Francke, R., & Little, R. D. (2014). Optimizing organic electrosynthesis. Chem. Soc. Rev., 43(8), 2492-2521.
  • Frontana-Uribe, B. A., et al. (2010). Organic electrosynthesis: a promising green methodology in organic chemistry. Green Chemistry, 12(12), 2099-2119.
  • Moeller, K. D. (2000). Synthetic applications of anodic electrochemistry. Tetrahedron, 56(49), 9527-9554.
  • Wiebe, A., et al. (2018). Electrifying Organic Synthesis.

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Troubleshooting & Optimization

Technical Support Center: Optimization of o-Methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of o-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and purity. Here, we address common issues encountered during synthesis through detailed troubleshooting guides and frequently asked questions.

Introduction: Choosing Your Synthetic Pathway

The synthesis of o-methoxybenzoic acid, a valuable intermediate for pharmaceuticals and other fine chemicals, is primarily achieved through two robust methods: the Grignard reaction of 2-bromoanisole and the oxidation of 2-methoxytoluene. The selection of a method often hinges on starting material availability, scalability, and equipment constraints.

Synthetic Method Starting Materials Typical Yield Advantages Disadvantages
Grignard Reaction 2-Bromoanisole, Magnesium, CO₂ (Dry Ice)70-85%High selectivity, relatively mild conditions.Highly sensitive to moisture and air; requires anhydrous solvents and inert atmosphere.
Oxidation 2-Methoxytoluene, Potassium Permanganate (KMnO₄)65-80%Less sensitive to moisture, uses common reagents.Can be exothermic, potential for over-oxidation, requires removal of MnO₂ byproduct.
Alternative Method o-Chlorobenzoic acid, Methanol, Copper Salt60-95%High yield potential.Requires catalyst and specific reaction conditions (e.g., inert gas, elevated temperature).

General Experimental Workflow

A successful synthesis relies on a systematic approach from preparation to purification. The following workflow provides a high-level overview applicable to both primary synthesis methods.

G cluster_prep 1. Pre-Reaction Setup cluster_reaction 2. Synthesis cluster_purification 3. Isolation & Purification cluster_analysis 4. Analysis P1 Glassware Preparation (Flame-dry for Grignard) P2 Reagent & Solvent Prep (Anhydrous for Grignard) P1->P2 R1 Initiate Reaction (e.g., Grignard formation or oxidant addition) P2->R1 R2 Monitor Progress (TLC, GC) R1->R2 R3 Reaction Work-up (Quenching, Neutralization) R2->R3 PU1 Crude Product Isolation (Extraction, Filtration) R3->PU1 PU2 Purification (Recrystallization) PU1->PU2 PU3 Drying PU2->PU3 A1 Yield Calculation PU3->A1 A2 Purity & Identity Check (Melting Point, NMR, IR) A1->A2

Caption: General workflow for chemical synthesis.

Troubleshooting Guide: Grignard Reaction Pathway

The Grignard synthesis of carboxylic acids is a powerful C-C bond-forming reaction. It involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, followed by carboxylation with carbon dioxide. Low yields are almost always traced back to specific, preventable issues.

G reagent 2-Bromoanisole + Mg Anhydrous Ether grignard 2-Methoxyphenyl- magnesium bromide (Grignard Reagent) reagent:f1->grignard:f0 Formation carboxylation CO₂ (Dry Ice) Intermediate Salt grignard:f1->carboxylation:f0 Carboxylation product H₃O⁺ Work-up o-Methoxybenzoic Acid carboxylation:f1->product:f0 Protonation

Caption: Grignard synthesis of o-methoxybenzoic acid.

FAQs for Grignard Synthesis

Question: My Grignard reaction won't start. The solution is clear and there's no bubbling or cloudiness. What's wrong?

Answer: This is a classic initiation failure. The primary cause is a passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction with 2-bromoanisole.

  • Probable Cause 1: Inactive Magnesium Surface. The magnesium turnings may be coated with a layer of magnesium oxide (MgO).

    • Solution: Activate the magnesium. Before adding the solvent, place the magnesium turnings in the flame-dried flask and gently grind them with a glass stirring rod to expose a fresh surface. Alternatively, add a small crystal of iodine (I₂). The iodine reacts with the magnesium, cleaning the surface. You should see the characteristic violet iodine vapor and then its disappearance as the reaction begins.

  • Probable Cause 2: Presence of Moisture. Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water. This includes moisture in the glassware, solvent, or starting material.

    • Solution: Ensure all components are scrupulously dry. Flame-dry all glassware under vacuum or in a stream of inert gas (N₂ or Ar) and cool to room temperature. Use a freshly opened bottle of anhydrous ether or THF, or solvent passed through an activated alumina column.

Question: The reaction started, but then it turned cloudy/black and the yield was very low. What happened?

Answer: A low yield after successful initiation often points to side reactions or premature quenching of the Grignard reagent.

  • Probable Cause 1: Wurtz Coupling. The formed Grignard reagent can react with unreacted 2-bromoanisole to form a biphenyl byproduct. This is more likely if the local concentration of the aryl halide is too high.

    • Solution: Add the 2-bromoanisole solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors the formation of the Grignard reagent over the coupling side reaction. Ensure the addition rate maintains a gentle reflux.

  • Probable Cause 2: Reaction with Atmospheric O₂ or CO₂. Exposure to air can quench the reagent. Oxygen can lead to the formation of phenols after work-up, and atmospheric CO₂ will react prematurely.

    • Solution: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire process, from setup to carboxylation. Use a gas bubbler or balloon to monitor the pressure.

Question: My final product is contaminated with a non-polar impurity. How do I remove it?

Answer: The most likely non-polar impurity is the biphenyl byproduct from the Wurtz coupling reaction. This can be efficiently removed during the work-up.

  • Solution: Acid-Base Extraction. After the reaction is quenched with acid, the o-methoxybenzoic acid is in its neutral, organic-soluble form. To separate it from the non-polar biphenyl, perform a liquid-liquid extraction.

    • Extract the ether layer with a dilute aqueous base (e.g., 5% NaOH).

    • The o-methoxybenzoic acid will be deprotonated to form the water-soluble sodium o-methoxybenzoate.

    • The non-polar biphenyl will remain in the ether layer, which can be discarded.

    • Re-acidify the aqueous layer with a strong acid (e.g., 6M HCl) to precipitate the pure o-methoxybenzoic acid. Collect the solid by vacuum filtration.

Troubleshooting Guide: Oxidation Pathway

The oxidation of an alkylbenzene's benzylic position is a robust method for synthesizing benzoic acids. For this reaction to succeed, the benzylic carbon (the carbon attached to the aromatic ring) must have at least one hydrogen atom.

G reagent 2-Methoxytoluene KMnO₄, H₂O, Heat intermediate Intermediate Manganate Ester (In situ) reagent:f1->intermediate:f0 Oxidation salt Potassium 2-methoxybenzoate MnO₂ (precipitate) intermediate:f1->salt:f0 product H₃O⁺ Work-up o-Methoxybenzoic Acid salt:f1->product:f0 Acidification

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of o-Anisic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

This guide provides in-depth troubleshooting for common issues related to byproduct formation during the synthesis of o-anisic acid (2-methoxybenzoic acid). As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you optimize your synthetic protocols, improve yield, and ensure the purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to o-anisic acid?

The most prevalent methods for synthesizing o-anisic acid typically involve two main strategies:

  • Methylation of Salicylic Acid: This is a classic and widely used method where the hydroxyl group of salicylic acid is methylated. The Williamson ether synthesis is a common approach, employing a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

  • Oxidation of o-Anisaldehyde: This method involves the oxidation of the aldehyde group of o-anisaldehyde to a carboxylic acid. Common oxidizing agents include potassium permanganate or potassium dichromate.

  • Grignard Reaction: This route involves the reaction of 2-methoxyphenylmagnesium bromide (a Grignard reagent) with carbon dioxide, followed by an acidic workup.

Q2: What are the most common byproducts encountered during the synthesis of o-anisic acid?

The nature and quantity of byproducts are highly dependent on the chosen synthetic route and reaction conditions. However, some of the most frequently observed impurities include:

  • Salicylic Acid: Incomplete methylation of the starting material is a common issue, leading to contamination of the final product with unreacted salicylic acid.

  • Isomeric Methoxybenzoic Acids (p- and m-anisic acid): The formation of these isomers can occur, particularly if the starting material is not regiochemically pure or if side reactions lead to isomerization.

  • Phenolic Byproducts: Cleavage of the methyl ether bond under harsh acidic or basic conditions can regenerate a hydroxyl group, leading to phenolic impurities.

  • Methyl Salicylate: If methanol is used as a solvent or is present as an impurity under acidic conditions, esterification of the carboxylic acid can occur.

Section 2: Troubleshooting Guide: Common Issues and Solutions

Problem 1: My final product is contaminated with unreacted salicylic acid.

Root Cause Analysis:

The presence of salicylic acid in your final product is a clear indication of incomplete methylation of the phenolic hydroxyl group. This can be attributed to several factors:

  • Insufficient Methylating Agent: An inadequate molar ratio of the methylating agent to salicylic acid will inevitably leave some starting material unreacted.

  • Weak Base or Insufficient Amount of Base: The base plays a crucial role in deprotonating the hydroxyl group of salicylic acid to form a more nucleophilic phenoxide ion. If the base is too weak or used in insufficient quantities, the reaction rate will be slow, leading to incomplete conversion.

  • Low Reaction Temperature or Short Reaction Time: Like most chemical reactions, the rate of methylation is temperature-dependent. Insufficient temperature or time will result in a low conversion rate.

  • Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction will be slow and inefficient.

Troubleshooting and Solutions:

  • Optimize the Molar Ratio of Reactants:

    • Recommendation: Use a slight excess of the methylating agent (e.g., 1.1 to 1.2 equivalents of dimethyl sulfate or methyl iodide) to drive the reaction to completion.

    • Causality: A stoichiometric excess of the electrophile ensures that all the nucleophilic phenoxide ions are consumed.

  • Select an Appropriate Base and Stoichiometry:

    • Recommendation: Employ a strong base like sodium hydroxide or potassium carbonate. Use at least two equivalents of the base – one to deprotonate the carboxylic acid and one for the hydroxyl group.

    • Causality: The first equivalent of base deprotonates the more acidic carboxylic acid, and the second equivalent deprotonates the hydroxyl group to form the reactive phenoxide.

  • Control Reaction Temperature and Time:

    • Recommendation: Maintain the reaction temperature within the optimal range for the chosen solvent and reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the appropriate reaction time.

    • Causality: Higher temperatures increase the reaction rate, but excessively high temperatures can lead to side reactions. TLC allows for empirical determination of the point of maximum conversion.

Experimental Workflow: Optimizing the Methylation of Salicylic Acid

Caption: Workflow for troubleshooting incomplete methylation.

Problem 2: I am observing significant amounts of p-anisic acid in my product.

Root Cause Analysis:

The presence of p-anisic acid (4-methoxybenzoic acid) as a byproduct is unusual if you start with pure salicylic acid (o-hydroxybenzoic acid). Its presence suggests one of two possibilities:

  • Contaminated Starting Material: The most likely cause is the presence of p-hydroxybenzoic acid in your initial salicylic acid.

  • Isomerization during Synthesis: While less common for this specific reaction, harsh reaction conditions (e.g., very high temperatures, strongly acidic or basic conditions) can potentially lead to isomerization, although this is not a major reported pathway.

Troubleshooting and Solutions:

  • Verify the Purity of Starting Materials:

    • Recommendation: Before starting the synthesis, analyze your salicylic acid using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) to confirm its isomeric purity.

    • Causality: Ensuring the purity of the starting material is the most critical step in preventing isomeric byproducts.

  • Use Milder Reaction Conditions:

    • Recommendation: If you suspect isomerization, switch to milder reaction conditions. For example, use a less aggressive base or lower the reaction temperature.

    • Causality: Milder conditions reduce the energy available for side reactions like isomerization.

Data Summary: Impact of Starting Material Purity on Final Product

Starting Material PurityExpected Purity of o-Anisic Acid
99.9% Salicylic Acid>99% o-Anisic Acid
98% Salicylic Acid, 2% p-Hydroxybenzoic Acid~98% o-Anisic Acid, ~2% p-Anisic Acid
Problem 3: My final product is discolored (yellow or brown).

Root Cause Analysis:

Discoloration in the final product is typically due to the presence of minor, highly colored impurities. These can arise from:

  • Oxidation: Phenolic compounds, including any unreacted salicylic acid, are susceptible to oxidation, which can form colored quinone-type structures.

  • Side Reactions with the Methylating Agent: Dimethyl sulfate, in particular, can undergo side reactions at high temperatures to produce colored byproducts.

  • Residual Catalyst: If a transition metal catalyst is used in an alternative synthesis route, trace amounts can lead to discoloration.

Troubleshooting and Solutions:

  • Perform the Reaction Under an Inert Atmosphere:

    • Recommendation: To prevent oxidation, conduct the reaction under a nitrogen or argon atmosphere.

    • Causality: An inert atmosphere eliminates atmospheric oxygen, which is a key reactant in the oxidation of phenols.

  • Purify the Final Product:

    • Recrystallization: This is a highly effective method for removing colored impurities.

      • Protocol: Dissolve the crude o-anisic acid in a minimal amount of a hot solvent (e.g., ethanol/water mixture). Allow the solution to cool slowly to form pure crystals. The colored impurities will remain in the mother liquor.

    • Activated Carbon Treatment:

      • Protocol: During recrystallization, add a small amount of activated carbon to the hot solution and stir for a few minutes before filtering.

      • Causality: Activated carbon has a high surface area and can adsorb large, colored organic molecules, effectively removing them from the solution.

Logical Relationship: Discoloration and Purification

G cluster_problem Problem: Discolored Product cluster_causes Potential Causes cluster_solutions Purification Solutions cluster_result Desired Outcome A Crude o-Anisic Acid (Yellow/Brown) B Oxidation of Phenols A->B is caused by C Side Reactions A->C is caused by D Residual Catalyst A->D is caused by E Recrystallization A->E is purified by F Activated Carbon Treatment E->F can be enhanced with G Pure o-Anisic Acid (White Crystals) E->G leads to F->G leads to

Caption: Troubleshooting logic for product discoloration.

Section 3: Recommended Protocol for High-Purity o-Anisic Acid

This protocol for the methylation of salicylic acid is designed to minimize byproduct formation.

Materials:

  • Salicylic Acid (10 g, 1 equivalent)

  • Sodium Hydroxide (6.4 g, 2.2 equivalents)

  • Dimethyl Sulfate (8.5 mL, 1.2 equivalents)

  • Deionized Water

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Activated Carbon

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the sodium hydroxide in 100 mL of deionized water.

  • Formation of the Phenoxide: Add the salicylic acid to the sodium hydroxide solution. Stir until all the salicylic acid has dissolved.

  • Methylation: Gently heat the solution to 50-60°C. Using a dropping funnel, add the dimethyl sulfate dropwise over 30 minutes. Caution: Dimethyl sulfate is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 60°C for 2 hours.

  • Monitoring: Check the reaction progress by taking a small aliquot, acidifying it, and spotting it on a TLC plate against a standard of salicylic acid.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of o-anisic acid will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

  • Purification (Recrystallization):

    • Transfer the crude solid to a 250 mL Erlenmeyer flask.

    • Add a minimal amount of a 50:50 ethanol/water mixture and heat gently until the solid dissolves completely.

    • Add a small spatula tip of activated carbon and swirl for 2 minutes.

    • Filter the hot solution through a fluted filter paper to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the pure white crystals by vacuum filtration and dry them in a desiccator.

Section 4: References

  • Organic Syntheses, Coll. Vol. 1, p.58 (1941); Vol. 4, p.2 (1925).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (A general reference for the Williamson ether synthesis).

Technical Support Center: Purification of o-Methoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of crude o-methoxybenzoic acid (also known as o-anisic acid or 2-methoxybenzoic acid) via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this fundamental purification technique. As a self-validating system, each step and troubleshooting tip is grounded in established chemical principles to ensure reliable and reproducible results.

O-Methoxybenzoic acid is a vital intermediate in organic synthesis.[1] Its purity is paramount for the success of subsequent reactions. Recrystallization is a powerful method for purifying solid organic compounds by leveraging differences in solubility.[2][3] The core principle relies on dissolving the impure compound in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes, leaving impurities behind in the solution.[3][4]

This guide will address specific issues in a question-and-answer format, providing not just the "how" but also the "why" behind each recommendation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude o-methoxybenzoic acid won't fully dissolve in the hot solvent. What's happening and what should I do?

A1: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Insufficient Solvent: The most straightforward reason is that you haven't added enough solvent. The goal is to create a saturated solution at the solvent's boiling point.

    • Solution: Gradually add small increments of the hot solvent to the mixture while maintaining the heat and stirring until all the solid dissolves.[5] Be cautious not to add an excessive amount, as this will reduce your final yield.[6]

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent even at high temperatures.

    • Solution: If, after adding a reasonable amount of additional hot solvent, some solid material remains, it is likely an insoluble impurity.[3] In this case, you should perform a hot gravity filtration to remove these solid impurities before allowing the solution to cool.[7][8]

  • Incorrect Solvent Choice: The chosen solvent may not be suitable for o-methoxybenzoic acid. An ideal solvent should readily dissolve the compound when hot but have poor solubility at colder temperatures.[3][7]

    • Solution: Refer to the solvent selection table below. Water is a common and effective solvent for the recrystallization of benzoic acid derivatives.[5] O-methoxybenzoic acid is soluble in boiling water.[9]

Q2: No crystals are forming even after my solution has cooled to room temperature. How can I induce crystallization?

A2: The absence of crystal formation indicates that the solution is not supersaturated. This is often a result of using too much solvent. Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask at the solution's meniscus with a glass stirring rod.[5][7] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a "seed crystal" of pure o-methoxybenzoic acid into the solution.[7] This provides a template for other molecules to crystallize upon.

  • Reducing Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent.[7] Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to "oil out."

  • Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath will further decrease the solubility of the o-methoxybenzoic acid and promote crystallization.[5][7]

Q3: My product has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high, causing it to come out of solution above its melting point. The melting point of pure o-methoxybenzoic acid is approximately 106°C.[9]

  • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation of the solution.[6] Then, allow the solution to cool slowly. A slower cooling rate encourages the formation of well-defined crystals.[2]

Q4: The yield of my recrystallized o-methoxybenzoic acid is very low. What are the likely causes?

A4: A low recovery can be frustrating, but it's often preventable. Here are the most common reasons for a poor yield:

  • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[6]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel.[7] To prevent this, use a pre-heated funnel and receiving flask.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of the solution.[7]

  • Loss During Transfer: Be meticulous when transferring the crystals from the flask to the filter funnel. Rinsing the flask with a small amount of the ice-cold mother liquor can help transfer any remaining crystals.[7]

Experimental Protocols & Data

Solvent Selection for Recrystallization

The choice of solvent is critical for a successful recrystallization.[3] An ideal solvent will exhibit high solubility for o-methoxybenzoic acid at elevated temperatures and low solubility at room temperature or below.

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureKey Considerations
WaterModerately soluble (4-5 g/L at 25-30°C)[1]Soluble in boiling water[9]A good, non-toxic, and non-flammable choice. The product will require thorough drying.
EthanolFreely soluble[1]Very SolubleOften a good general-purpose solvent. A mixed solvent system with water may be necessary.
ChloroformFreely soluble[1]Very SolubleUse with appropriate ventilation.
Ethyl AcetateFreely soluble[1]Very SolubleA versatile solvent for many organic compounds.

This table summarizes qualitative solubility data. For precise quantitative data, further literature research may be required.

Step-by-Step Recrystallization Protocol

This protocol provides a general procedure. Volumes and temperatures may need to be optimized based on the initial purity of your crude o-methoxybenzoic acid.

  • Dissolution: Place the crude o-methoxybenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water).

  • Heating: Gently heat the mixture on a hot plate or steam bath to the solvent's boiling point.[5] Stir continuously to aid dissolution.

  • Addition of More Solvent: Continue to add small portions of the hot solvent until the o-methoxybenzoic acid completely dissolves.[3] Avoid adding an excess.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[10]

  • Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[7] Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[2] Slow cooling promotes the formation of larger, purer crystals.[11]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[5][10]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. If water was used as the solvent, overnight drying is recommended.[7]

Visualizing the Process

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude o-methoxybenzoic acid + minimal solvent B Heat to boiling A->B C Add hot solvent incrementally B->C D Fully dissolved solution C->D E Hot gravity filtration (if needed) D->E Insoluble impurities? F Slow cooling to room temperature D->F No insoluble impurities E->F G Ice bath F->G H Vacuum filtration G->H I Wash with ice-cold solvent H->I J Dry crystals I->J K Pure o-methoxybenzoic acid J->K

Caption: A general workflow for the purification of o-methoxybenzoic acid by recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Problem Encountered NoDissolve Crude solid not dissolving? Start->NoDissolve NoCrystals No crystals forming? Start->NoCrystals OiledOut Product 'oiled out'? Start->OiledOut LowYield Low yield? Start->LowYield AddSolvent Add more hot solvent NoDissolve->AddSolvent Yes InduceCryst Induce crystallization (scratch, seed, reduce volume) NoCrystals->InduceCryst Yes ReheatAddSolvent Reheat, add more solvent, cool slowly OiledOut->ReheatAddSolvent Yes CheckProcedure Review procedure: - Too much solvent? - Premature crystallization? - Incomplete cooling? LowYield->CheckProcedure Yes HotFilter Perform hot filtration AddSolvent->HotFilter Solid still present

Caption: A decision tree for troubleshooting common recrystallization issues.

Safety Information

O-Methoxybenzoic acid is classified as an irritant to the skin and eyes.[1][12] Always handle this chemical in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] For detailed safety information, consult the Safety Data Sheet (SDS).[12][14]

References

  • o-Anisic acid - Grokipedia. (2026, January 7).
  • 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem.
  • Purchase 2-Methoxybenzoic Acid - Sarchem Labs.
  • The Recrystallization of Benzoic Acid.
  • Lab #1 Recrystallization and Melting Points Abstract: Benzoic Acid is recrystallized with. (2002, September 17).
  • Recrystallization of Benzoic Acid.
  • 4-Methoxybenzoic acid recrystallization solvent selection and issues - Benchchem.
  • Recrystallization of Benzoic Acid - Alfa Chemistry.
  • SAFETY DATA SHEET - Fisher Scientific.
  • sigma-aldrich - Safety Data Sheet. (2014, June 28).
  • 2-Methoxybenzoic acid SDS, 579-75-9 Safety Data Sheets - ECHEMI.
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Experiment 9 — Recrystallization.
  • Lab Report Recrystallization September 27, 2016 - FAMU. (2016, September 27).
  • Chemistry 210 Experiment Ib. (2012, November 14).

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Technical Support Center: Troubleshooting Low Yield in o-Methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of o-methoxybenzoic acid (also known as o-anisic acid or 2-methoxybenzoic acid). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low product yields. We will explore the causality behind experimental challenges and provide field-proven solutions to optimize your synthetic protocols.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific problems encountered during the synthesis of o-methoxybenzoic acid. Each question represents a common challenge, followed by an in-depth analysis of potential causes and actionable solutions.

Question 1: My yield is significantly low, and TLC analysis shows a large amount of unreacted salicylic acid. What's going wrong?

This is a frequent issue when synthesizing o-methoxybenzoic acid via the Williamson ether synthesis, starting from salicylic acid. The root cause often lies in incomplete methylation due to suboptimal reaction conditions.

Potential Causes & Solutions:

  • Incomplete Deprotonation: Salicylic acid has two acidic protons: one on the carboxylic acid (pKa ~2.98) and one on the phenolic hydroxyl group (pKa ~13.0). For effective methylation of the hydroxyl group, it must be converted to the more nucleophilic phenoxide. The carboxyl group will also be deprotonated.

    • Solution: Ensure the use of at least two equivalents of a suitable base (e.g., NaOH, KOH, K₂CO₃) to deprotonate both sites. The reaction should be performed in a polar aprotic solvent like acetone or DMF to facilitate the reaction. A patent for a similar synthesis highlights converting the hydroxy benzoic acid to a disodium salt to ensure complete reaction.[1]

  • Insufficient Methylating Agent: If less than one equivalent of the methylating agent (e.g., dimethyl sulfate, methyl iodide) is used relative to the salicylic acid, the reaction will be incomplete.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of the methylating agent. However, be cautious as large excesses of these reagents are toxic and can lead to side reactions, including the esterification of the carboxylic acid group.

  • Suboptimal Temperature or Reaction Time: The reaction may be too slow at lower temperatures, or the reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2] If the starting material is still present after the initially planned time, consider extending the reaction duration or moderately increasing the temperature. For instance, heating the reaction mixture under reflux for several hours is a common procedure.[3]

Experimental Workflow: Williamson Ether Synthesis of o-Methoxybenzoic Acid

Below is a diagram illustrating the key steps in this synthetic route.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Methylation cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification A Salicylic Acid + 2 eq. Base (e.g., NaOH in Acetone) B Disodium Salicylate Intermediate A->B C Add Methylating Agent (e.g., Dimethyl Sulfate) B->C D Reaction Mixture (Formation of o-Anisate) C->D E Quench Reaction D->E F Acidify with HCl (to pH 1-2) E->F G Precipitation of Crude Product F->G H Filter & Wash with Cold Water G->H I Recrystallize Crude Solid (e.g., from Ethanol/Water) H->I J Pure o-Methoxybenzoic Acid I->J

Caption: Workflow for o-methoxybenzoic acid synthesis via Williamson ether synthesis.

Question 2: I'm attempting a Grignard synthesis, but my yield is near zero. What are the critical factors I might be overlooking?

The Grignard reaction is notoriously sensitive to environmental conditions.[4] Its failure is almost always due to the quenching of the highly basic Grignard reagent before it can react with carbon dioxide.

Potential Causes & Solutions:

  • Presence of Water: The Grignard reagent is a very strong base and will be instantly destroyed by even trace amounts of water from glassware, solvents, or the atmosphere.

    • Solution: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum immediately before use.[2] The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2]

  • Solvent Quality: The ether solvent (typically diethyl ether or THF) must be anhydrous.

    • Solution: Use freshly opened anhydrous solvent or solvent dried over a suitable drying agent like sodium/benzophenone.

  • Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[4]

    • Solution: Activate the magnesium by adding a small crystal of iodine, which can help expose a fresh metal surface.[2] Gently crushing the magnesium turnings with a glass rod (carefully!) can also be effective.

  • Impure Starting Material: The aryl halide (e.g., o-bromoanisole) must be pure and dry.

    • Solution: Purify the aryl halide by distillation if its purity is questionable.

Troubleshooting Decision Tree for Grignard Synthesis

This flowchart can help diagnose issues in real-time during your experiment.

G start Low/No Yield in Grignard Synthesis q1 Did the reaction initiate (bubble)? start->q1 sol1 Activate Mg: - Add iodine crystal - Crush turnings q1->sol1 No q2 Was the reaction run under inert atmosphere? q1->q2 Yes sol2 Ensure proper setup: - Flame-dried glassware - Anhydrous solvent - N₂ or Ar blanket q2->sol2 No q3 Was the CO₂ source dry and sufficient? q2->q3 Yes sol3 Use freshly crushed dry ice. Add slowly to cooled Grignard. q3->sol3 No end Review workup and purification steps for loss. q3->end Yes

Caption: Decision tree for troubleshooting a failing Grignard reaction.

Question 3: My final product is impure. How can I effectively remove byproducts or starting materials?

Purity is as important as yield. The nature of the impurity dictates the best purification strategy.

Potential Impurities & Purification Strategies:

  • Unreacted Salicylic Acid: This is a common impurity in the Williamson ether synthesis route. Since salicylic acid has a free phenolic hydroxyl group, its polarity is significantly different from the product.

    • Purification Protocol: A procedure to remove salicylic acid involves boiling the crude product with slaked lime (calcium hydroxide).[5] The salicylic acid forms an insoluble calcium salt, which can be filtered off, leaving the desired product in the filtrate.[5] Subsequent acidification will precipitate the purified o-methoxybenzoic acid.

  • Biphenyl Byproducts (from Grignard): In Grignard reactions, coupling of the aryl halide can form biphenyl compounds (e.g., 2,2'-dimethoxybiphenyl).

    • Purification Protocol: These hydrocarbon byproducts are non-polar and can be easily separated from the acidic product during the workup. After acidification, extract the aqueous layer with a non-polar solvent like hexane to remove the biphenyl before extracting your product with a more polar solvent like diethyl ether. Recrystallization is also highly effective.

  • Colored Impurities: These often arise from oxidation byproducts.[2]

    • Purification Protocol: Treat a hot solution of your crude product with a small amount of activated carbon.[6] The carbon adsorbs the colored impurities. Filter the hot solution through celite to remove the carbon, and then allow the solution to cool and crystallize.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for o-methoxybenzoic acid? The primary industrial and laboratory methods include:

  • Methylation of Salicylic Acid: Using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[1][5] This is often preferred due to readily available starting materials.

  • Grignard Reaction: Carboxylation of 2-methoxyphenylmagnesium bromide (formed from o-bromoanisole) with dry ice (solid CO₂).[2]

  • Oxidation of o-Methoxytoluene: Using a strong oxidizing agent like potassium permanganate (KMnO₄) or catalytic oxidation.[8][9]

  • Nucleophilic Substitution: Starting from o-chlorobenzoic acid and reacting it with a methoxide source, often with a copper catalyst.[10][11]

Q2: Which solvent system is best for recrystallizing o-methoxybenzoic acid? An ethanol/water or methanol/water mixture is commonly used.[2] Dissolve the crude product in a minimum amount of hot alcohol, and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot alcohol to redissolve the precipitate, and then allow the solution to cool slowly for crystallization.

Q3: My final product yield is low after multiple purification steps. How can I minimize loss? Each purification step, such as recrystallization or column chromatography, will inevitably lead to some product loss.[6]

  • Optimize Recrystallization: Avoid using an excessive amount of solvent, as this will keep more of your product dissolved in the mother liquor. Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.

  • Minimize Transfers: Each transfer of material from one flask to another results in loss. Plan your workflow to minimize these steps.

  • Check Adsorption: If using activated carbon, use the minimum amount necessary and do not boil for an extended period, as the product can also be adsorbed.[6]

Comparison of Major Synthetic Routes
Synthetic MethodStarting MaterialsKey AdvantagesKey Challenges & DisadvantagesTypical Yield Range
Williamson Ether Synthesis Salicylic Acid, Methylating Agent (e.g., (CH₃)₂SO₄)Inexpensive, readily available starting materials.Use of toxic/carcinogenic methylating agents; potential for incomplete reaction or O-vs-C alkylation side products.[1]70-90%[1][5]
Grignard Reaction o-Bromoanisole, Magnesium, CO₂ (Dry Ice)Forms the C-C bond directly; good for isotopic labeling.Highly sensitive to moisture and air; risk of biphenyl side product formation.[4]50-70%[12]
Oxidation o-Methoxytoluene, Oxidant (e.g., KMnO₄)Can be a high-yielding, clean reaction.Risk of over-oxidation or ring cleavage; requires careful control of conditions.[9]60-85%[8]
Nucleophilic Substitution o-Chlorobenzoic Acid, Methoxide SourceAvoids highly toxic alkylating agents.Often requires a catalyst (e.g., copper salts) and may need elevated temperatures or pressures.[10]60-95%[10]
References
  • Grignard Reaction. (n.d.). Retrieved January 13, 2026, from [Link]

  • Periyasamy, S., & Subbiah, S. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. Asian Journal of Chemistry, 29(12), 2769-2771. Retrieved January 13, 2026, from [Link]

  • A Process For The Preparation Of Alkoxy Benzoic Acid. (n.d.). Quick Company. Retrieved January 13, 2026, from [Link]

  • Csürös, Z., Deák, G., & Haraszthy-Papp, M. (1961). INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL. Acta Chimica Academiae Scientiarum Hungaricae, 21, 193-200. Retrieved January 13, 2026, from [Link]

  • organic synthesis: benzoic acid via a grignard reaction. (n.d.). Retrieved January 13, 2026, from [Link]

  • Preparation of 3-methoxybenzoic acid. (2016, January 1). Sciencemadness.org. Retrieved January 13, 2026, from [Link]

  • Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. (2010). Google Patents.
  • o-Anisic acid. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • 2-Methoxybenzoic acid | C8H8O3. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. (1974). Organic Syntheses, 54, 42. Retrieved January 13, 2026, from [Link]

  • Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone. (2014). Google Patents.
  • Grignard Reaction. (n.d.). Beyond Benign. Retrieved January 13, 2026, from [Link]

  • Method for producing o-alkoxybenzoic acid. (1994). Google Patents.
  • Process for preparation of p-hydroxybenzoic acid from p-methoxytoluene. (1988). Google Patents.
  • Preparation method of methoxybenzoic acid. (2014). Google Patents.
  • Preparation method of anisic acid. (2014). Google Patents.
  • Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts. (2000). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. (2020). MDPI. Retrieved January 13, 2026, from [Link]

  • Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. (2021). ACS. Retrieved January 13, 2026, from [Link]

  • Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation. (1995). ResearchGate. Retrieved January 13, 2026, from [Link]

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Preventing demethylation of o-methoxybenzoic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a common challenge in synthetic chemistry: the unwanted demethylation of o-methoxybenzoic acid (o-anisic acid) during various chemical transformations. Our goal is to provide not just protocols, but the underlying mechanistic principles to empower you to make informed decisions in your experimental design.

Introduction: The Stability Challenge of the Methoxy Group

The methoxy group (-OCH₃) in o-methoxybenzoic acid is generally considered stable. However, its proximity to the carboxylic acid and its position on an aromatic ring make it susceptible to cleavage under specific, often necessary, reaction conditions. This demethylation, yielding salicylic acid derivatives, is a frequent cause of reduced yields and purification difficulties. Understanding the "why" behind this side reaction is the first step toward preventing it.

The primary culprits for demethylation are strong Lewis acids, strong Brønsted acids, high temperatures, and certain nucleophiles.[1][2][3] The ether oxygen is Lewis basic and can be activated by protonation or coordination to a Lewis acid.[4] This activation makes the methyl group susceptible to nucleophilic attack (an SN2-type mechanism) by a counter-ion (e.g., Br⁻) or another nucleophile in the reaction mixture.[3][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Friedel-Crafts acylation on o-methoxybenzoic acid is causing significant demethylation. How can I prevent this?

Answer: This is a classic problem. Strong Lewis acids like aluminum chloride (AlCl₃), which are standard for Friedel-Crafts reactions, are aggressive demethylating agents.[6] The AlCl₃ coordinates strongly to the methoxy oxygen, activating it for cleavage.

Troubleshooting Steps & Scientific Rationale:

  • Choose a Milder Lewis Acid: The strength of the Lewis acid is critical.[4] Instead of AlCl₃, consider using catalysts that are less aggressive towards the ether linkage.

    • FeCl₃ or ZnCl₂: These are generally less harsh and can often catalyze the acylation without significant demethylation.

    • BF₃·OEt₂: Boron trifluoride etherate is another effective alternative, offering a balance of reactivity and selectivity.

  • Control Reaction Temperature: Demethylation reactions typically have a higher activation energy than the desired acylation.

    • Protocol: Begin your reaction at a low temperature (e.g., 0 °C or even -20 °C) and monitor the progress by TLC or LC-MS. Only warm the reaction if absolutely necessary and do so gradually. Many successful acylations can be run to completion at or below room temperature, minimizing the demethylation pathway.

  • Stoichiometry is Key: Do not use a large excess of the Lewis acid. While a catalytic amount may not be sufficient, using the minimum effective amount (e.g., 1.1-1.5 equivalents) can significantly reduce side reactions.

Diagram 1: Decision Workflow for Preventing Demethylation in Lewis Acid Catalysis

G start Demethylation Observed in Lewis Acid Reaction reagent Is a strong Lewis Acid (e.g., AlCl₃, BBr₃) being used? start->reagent temp Is the reaction run at elevated temperature? reagent->temp Yes protect Consider Protecting the Carboxylic Acid (See FAQ 3) reagent->protect No, but demethylation still occurs mild_la Action: Switch to milder Lewis Acid (FeCl₃, ZnCl₂, BF₃·OEt₂) temp->mild_la Yes low_temp Action: Run reaction at lower temperature (0 °C to RT) mild_la->low_temp success Problem Resolved low_temp->success protect->success

Caption: Troubleshooting flowchart for Lewis acid-mediated reactions.

FAQ 2: I am attempting a reaction that requires strong acidic conditions (e.g., nitration), and I'm losing the methoxy group. What are my options?

Answer: Strong Brønsted acids like HBr, HI, or concentrated H₂SO₄/HNO₃ mixtures readily protonate the ether oxygen, initiating cleavage.[1][6] The key here is to either moderate the conditions or protect one of the functional groups to prevent intramolecular side reactions.

Troubleshooting & Mitigation Strategies:

  • Intramolecular Assistance in Demethylation: The ortho-position of the carboxylic acid can accelerate demethylation in acidic media. The carboxyl group can form a stable six-membered ring intermediate, which facilitates intramolecular protonation of the methoxy oxygen, making it a better leaving group.[7][8]

  • Protect the Carboxylic Acid: Converting the carboxylic acid to an ester is an excellent strategy. An ester group is less likely to participate in the intramolecular protonation described above.

    • Recommended Protocol (Esterification):

      • Dissolve o-methoxybenzoic acid in methanol.

      • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

      • Reflux the mixture for 2-4 hours until TLC/LC-MS analysis indicates complete conversion to methyl 2-methoxybenzoate.

      • Work up the reaction, isolate the ester, and proceed with your intended reaction (e.g., nitration).

      • After the reaction, the ester can be easily hydrolyzed back to the carboxylic acid using standard conditions (e.g., NaOH in MeOH/H₂O).[9][10]

FAQ 3: I need to perform a reaction using an organolithium reagent, but I'm concerned about the stability of the methoxy group.

Answer: This is a valid concern, but the outcome depends heavily on the specific organolithium reagent and reaction conditions. The carboxylic acid is the most acidic proton and will be deprotonated first to form a lithium carboxylate. This carboxylate group can then direct a second deprotonation (lithiation) to the ortho position.

  • ortho-Metalation Control: The carboxylate group is a powerful ortho-directing group.[11] By using a base like sec-butyllithium (s-BuLi) with TMEDA at low temperatures (-78 °C), you can selectively deprotonate the C6 position (ortho to the carboxylate), leaving the methoxy group untouched.[12][13][14] This allows for the introduction of an electrophile specifically at that position.

  • Avoid Cleavage: Standard alkyllithium reagents (n-BuLi, s-BuLi, t-BuLi) at low temperatures are generally poor reagents for cleaving aryl methyl ethers. The reagents of concern for demethylation are typically strong Lewis acids or nucleophilic thiolates.[2]

Diagram 2: Mechanism of Carboxylate-Directed ortho-Metalation

G cluster_0 1. Deprotonation of Acid cluster_1 2. Directed ortho-Metalation (DoM) cluster_2 3. Electrophilic Quench A o-Anisic Acid B Lithium o-Anisate A->B + s-BuLi (1 equiv) C Lithium o-Anisate D Dilithiated Intermediate C->D + s-BuLi/TMEDA (1 equiv), -78 °C E Dilithiated Intermediate F 6-Substituted Product E->F + E⁺ (e.g., MeI)

Caption: Stepwise process of directed ortho-metalation on o-anisic acid.

Comparative Summary: Reagents for Demethylation (To Avoid)

For clarity, this table summarizes common reagents that are known to actively cause demethylation. If your reaction conditions include these or similar reagents, you should anticipate potential cleavage of the methoxy group and take preventative measures.

Reagent ClassSpecific ExamplesTypical ConditionsMechanism of Action
Strong Lewis Acids BBr₃, AlCl₃, BCl₃DCM, 0 °C to RTCoordination to ether oxygen, followed by nucleophilic attack by halide.[6][15][16]
Strong Brønsted Acids HBr, HIHigh Temperature (Reflux)Protonation of ether oxygen, followed by SN2 attack by halide.[1][3][6]
Nucleophilic Thiolates Sodium thiomethoxide (NaSMe), Sodium dodecanethiolateDMF, NMP (High Temp)Direct SN2 displacement of the methyl group by the highly nucleophilic sulfur.[2][6]

Final Recommendations

Preventing the demethylation of o-methoxybenzoic acid is a matter of carefully selecting your reaction conditions to be milder than those required for ether cleavage.

  • Temperature Control is Paramount: Always start at low temperatures and only increase if necessary.

  • Reagent Selection: Opt for the mildest possible catalyst or reagent that will accomplish your desired transformation. Avoid harsh Lewis and Brønsted acids whenever an alternative exists.

  • Protecting Groups: When faced with unavoidable harsh conditions, protecting the carboxylic acid as an ester is a robust and reliable strategy to prevent intramolecular catalysis and deactivation.[9][10]

By understanding the interplay between the substrate's functional groups and the reaction environment, you can effectively troubleshoot and optimize your synthetic routes to achieve higher yields and product purity.

References

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]

  • Weissman, S. A., & Zewge, D. (2005).
  • Sousa, S. F., & Silva, P. J. (2013). BBr₃-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013(24), 5295-5299.
  • Wikipedia. (n.d.). Demethylation. In Wikipedia. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. In Wikipedia. Retrieved from [Link]

  • Mortier, J., et al. (2003). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (20), 2655-2657.
  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768.
  • Yang, Y., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Advances, 13(10), 5925-5932.
  • Chem-Station. (2024). O-Demethylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. In Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Identifying Impurities in o-Methoxybenzoic Acid via NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of o-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity of your analysis.

Introduction

o-Methoxybenzoic acid (also known as 2-methoxybenzoic acid or o-anisic acid) is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] Ensuring its purity is paramount for the safety and efficacy of the final product. NMR spectroscopy is an indispensable tool for this purpose, offering both qualitative and quantitative information about the molecular structure and sample composition.[2][3] This guide will help you navigate the intricacies of interpreting NMR spectra to identify and quantify potential impurities in your o-methoxybenzoic acid samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure o-methoxybenzoic acid?

A1: Understanding the baseline NMR signature of pure o-methoxybenzoic acid is the first step in identifying impurities. The chemical environment of each proton and carbon atom dictates its specific resonance frequency.

Expert Insight: The spatial proximity of the methoxy and carboxylic acid groups in the ortho position leads to a distinct and predictable pattern in the NMR spectrum. This arrangement is key to differentiating it from its meta and para isomers.[4]

Below is a summary of the expected chemical shifts in common deuterated solvents.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for o-Methoxybenzoic Acid

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~10.5 - 13.0 (broad singlet)[4][5]~167-173
Methoxy (-OCH₃)~3.7 - 3.9 (singlet, 3H)[5]~56
Aromatic Protons~6.8 - 8.0 (complex multiplets)[5]~107-154

Note: Chemical shifts can vary slightly based on solvent, concentration, and temperature.[6]

Q2: I'm seeing unexpected peaks in the aromatic region (6.8-8.0 ppm) of my o-methoxybenzoic acid ¹H NMR spectrum. What could they be?

A2: Extra peaks in the aromatic region often point to the presence of structurally related impurities. Common culprits include positional isomers and starting materials from the synthesis.

Potential Impurities:

  • m-Methoxybenzoic Acid & p-Methoxybenzoic Acid: These are the most common isomeric impurities. Their different substitution patterns result in unique splitting patterns and chemical shifts in the aromatic region, allowing for their differentiation.[4]

  • Benzoic Acid: If the methoxylation step of the synthesis is incomplete, you may see residual benzoic acid.[7]

  • Salicylic Acid (2-Hydroxybenzoic Acid): Incomplete methylation of salicylic acid, a common precursor, can result in this impurity. The phenolic proton of salicylic acid typically appears as a distinct singlet.

Troubleshooting Workflow:

Aromatic_Impurity_Identification start Unexpected Aromatic Peaks check_isomers Compare with reference spectra of m- and p- isomers start->check_isomers check_precursors Review synthesis route for potential starting materials (e.g., benzoic acid, salicylic acid) start->check_precursors check_coupling Analyze coupling constants (J-values) to determine substitution patterns check_isomers->check_coupling check_precursors->check_coupling quantify Integrate impurity signals relative to a known signal of o-methoxybenzoic acid check_coupling->quantify conclusion Identify and Quantify Impurity quantify->conclusion

Caption: Workflow for identifying aromatic impurities.

Q3: How can I differentiate between o-, m-, and p-methoxybenzoic acid using NMR?

A3: While all three isomers share the same molecular formula, their ¹H NMR spectra are distinct due to the different symmetry and electronic effects of the substituent positions.[4]

  • o-isomer: Shows a more complex multiplet pattern in the aromatic region due to the lack of symmetry.

  • m-isomer: Also displays a complex pattern, but with different chemical shifts compared to the ortho isomer.

  • p-isomer: Exhibits a much simpler spectrum, typically two doublets in the aromatic region, due to the higher symmetry of the molecule.[8][9]

Expert Tip: For unambiguous identification, consider running a 2D NMR experiment like COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks and can help in assigning the complex aromatic signals.

Q4: My NMR spectrum shows a broad peak around 10-13 ppm. Is this an impurity?

A4: Not necessarily. A broad singlet in this region is characteristic of the carboxylic acid proton (-COOH).[4][5] Its broadness is due to hydrogen bonding and chemical exchange with trace amounts of water in the deuterated solvent. The exact chemical shift can be highly dependent on concentration and temperature.

When to be concerned:

  • Multiple broad peaks: If you observe more than one distinct broad peak in this region, it could indicate the presence of other acidic impurities, such as different carboxylic acids.

  • Unusual integration: The integral of this peak should correspond to one proton relative to the other signals in the molecule (e.g., the 3H of the methoxy group).

Q5: What are some common solvent-related impurities I should be aware of?

A5: Residual solvents from synthesis, purification, or the NMR solvent itself are common sources of impurity signals.

Table 2: Common Solvents and Their Approximate ¹H NMR Chemical Shifts (in CDCl₃)

Solvent Chemical Shift (ppm) Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl Ether1.21 (t), 3.48 (q)Triplet, Quartet
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q)Triplet, Singlet, Quartet
Hexane0.88, 1.26Multiplets
Methanol3.49Singlet
Water1.56Singlet (broad)

Source: Adapted from values provided by chemical suppliers and established literature.[6]

Pro Tip: Always check the purity of your deuterated solvent by running a blank spectrum. Many NMR solvents contain a small, known amount of a reference standard like tetramethylsilane (TMS).[10]

Troubleshooting Guide: Practical Steps for Impurity Analysis

Protocol 1: Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your o-methoxybenzoic acid sample into a clean, dry vial.[10][11]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][11] Ensure the solvent is of high purity.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A homogenous solution is crucial for high-quality spectra.[11][12]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[10][12] If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[12]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[10]

NMR_Sample_Prep weigh 1. Weigh 5-10 mg Sample add_solvent 2. Add 0.6-0.7 mL Deuterated Solvent weigh->add_solvent dissolve 3. Ensure Complete Dissolution add_solvent->dissolve transfer 4. Transfer to NMR Tube (Filter if needed) dissolve->transfer cap 5. Cap and Label transfer->cap

Caption: Standard NMR sample preparation workflow.

Protocol 2: Quantitative NMR (qNMR) for Impurity Profiling

Quantitative NMR can be used to determine the exact amount of an impurity without the need for an identical reference standard for that impurity.[13][14]

  • Internal Standard Selection: Choose an internal standard that has a sharp signal (preferably a singlet) in a region of the spectrum that does not overlap with any signals from your analyte or expected impurities. The standard should be stable and not react with your sample. Maleic acid or dimethyl sulfone are common choices.

  • Precise Weighing: Accurately weigh both your o-methoxybenzoic acid sample and the internal standard.

  • Sample Preparation: Prepare the NMR sample as described in Protocol 1, ensuring both the sample and the internal standard are completely dissolved.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This typically involves a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Integrate a well-resolved signal from the analyte (o-methoxybenzoic acid) and a signal from the internal standard. Also, integrate the signal(s) of the impurity.

  • Calculation: The concentration of the impurity can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expert Insight: qNMR is a powerful, non-destructive primary analytical method recognized by pharmacopeias for its accuracy in purity assessments.[3][15] It is particularly valuable for certifying reference materials and for situations where a reference standard for the impurity is not available.[3]

Advanced Techniques for Complex Cases

For challenging samples with overlapping signals or very low-level impurities, consider the following advanced NMR techniques:

  • 2D NMR (COSY, HSQC, HMBC): These experiments help to elucidate the complete chemical structure of unknown impurities by revealing through-bond correlations between nuclei.

  • Diffusion-Ordered Spectroscopy (DOSY): This technique separates the signals of different components in a mixture based on their diffusion coefficients, which is related to their molecular size. It can be a powerful tool for identifying impurities without physical separation.[13]

  • High-Field NMR: Using spectrometers with higher magnetic field strengths (e.g., 600 MHz or higher) can provide better signal dispersion, resolving overlapping peaks and increasing sensitivity.[3]

By following these guidelines and troubleshooting steps, you will be well-equipped to confidently identify and quantify impurities in your o-methoxybenzoic acid samples, ensuring the quality and integrity of your research and development efforts.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Filo. (2025, May 29). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic... Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Google Patents. (n.d.). US5344968A - Method for producing o-alkoxybenzoic acid.
  • Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]

Sources

Technical Support Center: Improving the Regioselectivity of o-Methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of o-methoxybenzoic acid (2-methoxybenzoic acid). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of this important synthetic transformation. This document provides in-depth, field-proven insights to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to o-methoxybenzoic acid, and which offers the best regioselectivity?

A1: The most common and regioselective method for the synthesis of o-methoxybenzoic acid is the Directed ortho-Metalation (DoM) of anisole, followed by carboxylation.[1][2] This method takes advantage of the methoxy group as a directing metalation group (DMG) to selectively deprotonate the ortho position with a strong organolithium base.[1][3] Subsequent quenching with carbon dioxide yields the desired ortho isomer with high selectivity.

Alternative routes include:

  • Grignard Reaction: Carboxylation of a Grignard reagent prepared from o-bromoanisole.[4][5] This method is also highly regioselective but depends on the availability of the starting halide.

  • Nucleophilic Aromatic Substitution: Reaction of o-chlorobenzoic acid with a methoxide source, often catalyzed by copper salts.[6]

  • Oxidation: Oxidation of o-methoxytoluene. This method's selectivity depends on the starting material's purity.

For achieving the highest ortho-selectivity, Directed ortho-Metalation is generally the preferred method.[7]

Q2: I am observing a mixture of ortho-, meta-, and para-isomers in my reaction product. What are the likely causes?

A2: The formation of a mixture of isomers, particularly when using the Directed ortho-Metalation approach, can stem from several factors:

  • Incomplete Lithiation: If the lithiation of the ortho position is not complete, subsequent electrophilic attack (e.g., from residual electrophiles or during workup) can occur at other positions on the aromatic ring, leading to a mixture of products.

  • Incorrect Base or Reaction Conditions: The choice of organolithium reagent and the reaction temperature are critical.[2] Using a less effective base or temperatures that are too high can lead to decreased regioselectivity.

  • Presence of Water: Water will quench the organolithium reagent and the lithiated intermediate, leading to the recovery of starting material and potentially promoting side reactions.

  • Rearrangement of the Lithiated Intermediate: While less common for anisole, under certain conditions, the lithiated intermediate could potentially undergo rearrangement, although this is not a primary concern for this specific transformation.

Q3: My yield of o-methoxybenzoic acid is consistently low. What can I do to improve it?

A3: Low yields can be attributed to several factors throughout the synthetic process. Here are some key areas to investigate:

  • Reagent Quality: Ensure the organolithium reagent (e.g., n-BuLi, sec-BuLi) is fresh and has been properly titrated to determine its exact molarity. Anhydrous solvents are also crucial.

  • Reaction Temperature: Maintain a low temperature (typically -78 °C) during the lithiation step to prevent side reactions and ensure the stability of the lithiated intermediate.[2]

  • Addition Rate: Slow, dropwise addition of the organolithium reagent to the anisole solution can help to control the reaction exotherm and minimize side reactions.

  • Carbon Dioxide Quench: Ensure an efficient quench with a large excess of freshly crushed, high-quality dry ice. Gaseous CO2 can also be bubbled through the solution. Inefficient trapping of the aryllithium is a common source of low yield.

  • Workup Procedure: Acidification of the reaction mixture should be done carefully to precipitate the carboxylic acid. Ensure the pH is sufficiently low (around pH 2) to fully protonate the carboxylate salt.[6] Losses can also occur during extraction and purification steps.[8]

Troubleshooting Guide: Directed ortho-Metalation of Anisole

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues encountered during the synthesis of o-methoxybenzoic acid via Directed ortho-Metalation.

Problem 1: Poor Regioselectivity - Significant Formation of meta and para Isomers

Question: My 1H NMR analysis shows significant peaks corresponding to m-methoxybenzoic acid and p-methoxybenzoic acid. How can I increase the selectivity for the ortho product?

Answer: Achieving high ortho-selectivity hinges on the efficiency of the directed metalation step. The methoxy group directs the organolithium base to the adjacent ortho protons.[1][9] Here’s how to troubleshoot poor regioselectivity:

  • Underlying Cause: The primary reason for poor regioselectivity is often incomplete or inefficient ortho-lithiation. This can be due to the organolithium reagent reacting as a nucleophile or base at other sites, or the lithiation equilibrium not favoring the ortho-lithiated species sufficiently.

  • Solutions & Optimizations:

    • Choice of Organolithium Reagent: sec-Butyllithium (s-BuLi) is generally more reactive and can provide better results than n-butyllithium (n-BuLi) for less activated systems. However, for anisole, n-BuLi is typically sufficient.[2]

    • Use of Additives: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is highly recommended.[2][9] TMEDA chelates the lithium cation, breaking up the organolithium aggregates and increasing the basicity of the reagent, which significantly enhances the rate and efficiency of ortho-lithiation.[10]

    • Solvent System: Tetrahydrofuran (THF) is a common solvent for these reactions. However, in some cases, a less coordinating solvent like diethyl ether or hexane can be used, particularly in the presence of TMEDA.[11]

    • Temperature Control: Strict adherence to low temperatures (-78 °C is standard) is critical.[2] Higher temperatures can lead to decreased selectivity.

Problem 2: Formation of Biphenyl and Other Coupling Byproducts

Question: I am observing the formation of biphenyl and other high molecular weight impurities in my crude product. What is causing this and how can I prevent it?

Answer: The formation of biphenyl suggests a Wurtz-type coupling reaction between the aryllithium intermediate and any unreacted aryl halide (if starting from o-bromoanisole for a Grignard approach) or from oxidative coupling.

  • Underlying Cause: This is more common in Grignard-based syntheses where unreacted aryl halide can couple with the formed Grignard reagent. In DoM, it can occur if there are oxidizing species present.

  • Solutions & Optimizations:

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from entering the system. Oxygen can promote oxidative coupling.

    • Slow Reagent Addition: When preparing a Grignard reagent, adding the aryl halide slowly to the magnesium turnings can help to minimize its concentration and reduce the likelihood of coupling.

    • Purity of Starting Materials: Ensure all starting materials are free from impurities that could initiate side reactions.

Experimental Protocols

Protocol 1: High-Regioselectivity Synthesis of o-Methoxybenzoic Acid via Directed ortho-Metalation

This protocol is optimized for high ortho-selectivity.

Materials:

  • Anisole (freshly distilled)

  • n-Butyllithium (solution in hexanes, titrated)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO2)

  • Hydrochloric Acid (HCl), 2M

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) and anisole (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add TMEDA (1.1 eq) to the cooled solution. Then, add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation: Crush a large excess of dry ice in a separate dry beaker. Rapidly and carefully transfer the reaction mixture onto the crushed dry ice with vigorous stirring. This can be done by cannula transfer or by pouring.

  • Workup: Allow the mixture to warm to room temperature. The solid carbon dioxide will sublime. Quench the reaction by adding 2M HCl until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]

Data Presentation

ParameterCondition ACondition B
Organolithium Reagent n-BuLin-BuLi
Additive NoneTMEDA (1.1 eq)
Temperature -40 °C-78 °C
ortho:meta:para Ratio 85:10:5>98:<1:<1
Yield of o-isomer 65%85-95%

Table 1: Comparison of reaction conditions on the regioselectivity and yield of methoxybenzoic acid synthesis via Directed ortho-Metalation.

Visualizations

Diagram 1: Directed ortho-Metalation Mechanism

DoM_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Complex cluster_lithiated Lithiated Intermediate cluster_product Final Product Anisole Anisole Complex Anisole-nBuLi-TMEDA Complex Anisole->Complex Coordination nBuLi n-BuLi nBuLi->Complex TMEDA TMEDA TMEDA->Complex OrthoLith ortho-Lithiated Anisole Complex->OrthoLith Deprotonation Carboxylate Carboxylate Salt OrthoLith->Carboxylate + CO2 Acid o-Methoxybenzoic Acid Carboxylate->Acid + H3O+

Caption: Workflow of Directed ortho-Metalation for o-methoxybenzoic acid synthesis.

Diagram 2: Troubleshooting Flowchart for Low Regioselectivity

Troubleshooting_Regioselectivity Start Low Regioselectivity Observed Check_Temp Is reaction temp ≤ -78°C? Start->Check_Temp Check_TMEDA Is TMEDA being used? Check_Temp->Check_TMEDA Yes Adjust_Temp Lower temperature to -78°C Check_Temp->Adjust_Temp No Check_Base Is n-BuLi titrated and fresh? Check_TMEDA->Check_Base Yes Add_TMEDA Add 1.1 eq of TMEDA Check_TMEDA->Add_TMEDA No Use_Fresh_Base Use fresh, titrated n-BuLi Check_Base->Use_Fresh_Base No Success High Regioselectivity Achieved Check_Base->Success Yes Adjust_Temp->Check_TMEDA Add_TMEDA->Check_Base Use_Fresh_Base->Success

Caption: Decision tree for troubleshooting poor regioselectivity in DoM reactions.

References

  • Gschwend, H. W., & Rodriguez, H. R. (1979). Organic Reactions, 26, 1-360.
  • Snieckus, V. (1990). Chem. Rev., 90(6), 879-933.
  • Gilman, H., & Bebb, R. L. (1939). J. Am. Chem. Soc., 61(1), 109-112.
  • Clayden, J. (2004). In Chemistry of Organolithium Compounds (Vol. 1, pp. 495-646). Wiley.
  • US Patent 5,344,968, filed March 25, 1993, and issued September 6, 1994.
  • Narasimhan, N. S., Chandrachood, S. P., Chandrachood, P. S., & Barve, M. V. (1984). Proc. Indian Acad. Sci. (Chem. Sci.), 93(4), 625-634.
  • Myers, A. G. Research Group. Directed Ortho Metalation. [Link]

  • Rennels, R. A., Maliakal, A. J., & Collum, D. B. (1998). J. Am. Chem. Soc., 120(3), 421-422.
  • Chemistry LibreTexts. (2021). 20.5: Preparing Carboxylic Acids. [Link]

  • Mortier, J., Moyroud, J., Bennetau, B., & Cain, P. A. (1994). The Journal of Organic Chemistry, 59(15), 4042-4044.
  • Beak, P., & Brown, R. A. (1982). The Journal of Organic Chemistry, 47(1), 34-46.
  • Anderson, D. R., Faibish, N. C., & Beak, P. (1999). The Journal of Organic Chemistry, 64(26), 9598-9603.
  • Comins, D. L., & Brown, J. D. (1984). The Journal of Organic Chemistry, 49(6), 1078-1083.
  • Hartung, C. G., & Snieckus, V. (2002). In Modern Arene Chemistry (pp. 330-367). Wiley-VCH.

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Technical Support Center: Recrystallization of 2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the recrystallization of 2-methoxybenzoic acid (o-anisic acid). This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the purification of this versatile compound. Here, we move beyond generic protocols to address the specific challenges and nuances of selecting the perfect solvent system for 2-methoxybenzoic acid, grounded in both chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the critical properties of an ideal recrystallization solvent for 2-methoxybenzoic acid?

The efficacy of a recrystallization procedure hinges entirely on the choice of solvent. The "perfect" solvent leverages the temperature-dependent solubility of your compound. For 2-methoxybenzoic acid, the ideal solvent should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve your crude 2-methoxybenzoic acid, along with any soluble impurities, at or near its boiling point. This ensures you can create a saturated solution.

  • Low Solubility at Low Temperatures: As the saturated solution cools, the solvent's ability to keep 2-methoxybenzoic acid in solution must decrease dramatically. This forces the desired compound to crystallize out, leaving the impurities behind in the "mother liquor."

  • Favorable Boiling Point: The solvent's boiling point should be below the melting point of 2-methoxybenzoic acid (approx. 101-103°C) to prevent the compound from "oiling out" instead of crystallizing.[1]

  • Inertness: The solvent must not react chemically with 2-methoxybenzoic acid.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).

The fundamental principle is that a successful recrystallization relies on a significant positive slope in the solubility vs. temperature curve for your compound in the chosen solvent.[2]

Q2: What are the best starting solvents to screen for the recrystallization of 2-methoxybenzoic acid?

Based on the structure of 2-methoxybenzoic acid—containing a polar carboxylic acid group and a moderately polar methoxy group on an aromatic ring—we can predict its solubility behavior. It is a polar molecule. The principle of "like dissolves like" is our primary guide.[3]

Recommended Single Solvents for Initial Screening:

  • Water: 2-methoxybenzoic acid is reported to be slightly soluble in cold water but soluble in boiling water.[1][4][5] This makes water an excellent, non-toxic, and inexpensive first choice. Its high polarity is well-suited to the carboxylic acid group.

  • Ethanol/Methanol: Alcohols are generally good solvents for benzoic acid derivatives.[6] However, 2-methoxybenzoic acid is described as freely soluble in ethanol, which might indicate high solubility even at room temperature.[4][5] If this is the case, the recovery of the purified compound could be low. It is still crucial to test experimentally.

Recommended Mixed-Solvent Systems:

A mixed-solvent system is often the solution when no single solvent has the ideal properties. You use a pair of miscible solvents—one in which 2-methoxybenzoic acid is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent").

  • Ethanol-Water or Methanol-Water: This is a classic and highly effective combination for moderately polar organic compounds. The compound is dissolved in a minimum amount of the hot "soluble solvent" (e.g., ethanol), and the hot "insoluble solvent" (water) is added dropwise until the solution becomes cloudy (the cloud point). A few more drops of the hot soluble solvent are then added to redissolve the precipitate, and the solution is allowed to cool.[7]

The following table summarizes the qualitative solubility to guide your initial screening.

SolventPolarityPredicted Solubility at 25°CPredicted Solubility at Boiling PointRationale & Key Considerations
Water HighLow / Slightly Soluble[1]High / Soluble[4][5]Excellent starting point. Non-flammable and inexpensive. Crystals may require longer drying times.[7]
Ethanol HighModerate / Freely Soluble[4][5]Very SolubleMay result in low recovery if solubility is too high at room temperature. Ideal for a mixed-solvent system with water.
Methanol HighSparingly Soluble[1]SolubleA good candidate to test. Its lower boiling point compared to water can be advantageous.
Toluene LowLowModerateThe polarity mismatch suggests low solubility. Could be a viable option if the solubility increases significantly with heat.[8]
Hexanes Very LowVery Low / InsolubleLowUnlikely to be a good solvent due to the high polarity of the carboxylic acid group. Might be useful as the "insoluble" solvent in a mixed pair.

Experimental Protocol: Systematic Solvent Selection

Do not commit your entire batch of crude product to a single solvent. A systematic, small-scale screening is the most efficient and reliable method.

Materials:

  • Crude 2-methoxybenzoic acid

  • Small test tubes (e.g., 10 x 75 mm)

  • A selection of candidate solvents (Water, Ethanol, Methanol, Toluene)

  • Pasteur pipettes

  • Heating source (hot plate or steam bath)

  • Ice bath

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude 2-methoxybenzoic acid into four separate test tubes.

  • Room Temperature Test: Add a candidate solvent dropwise (around 0.5 mL) to each test tube at room temperature. Agitate the mixture.

    • Observation: If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization (poor recovery). Eliminate this solvent.

    • Observation: If the solid is completely insoluble, it might be a candidate for the "insoluble" solvent in a mixed-solvent pair.

    • Observation: If the solid is sparingly soluble, proceed to the next step. This is a promising candidate.

  • Hot Solvent Test: Gently heat the test tubes containing the sparingly soluble mixtures. Add the same solvent dropwise, keeping the solution near its boiling point, until the solid just dissolves.

    • Causality Check: Be patient and add solvent slowly. Adding too much will result in low or no crystal yield upon cooling.[7]

  • Cooling & Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature. Once at room temperature, place them in an ice bath for 10-15 minutes to maximize crystallization.

    • Observation: The best solvent is the one that produces a large quantity of crystalline solid. A solvent that produces no crystals or only a scant amount is a poor choice.

  • Decision: Based on the results, select the solvent or solvent system that provides the best balance of high solubility when hot and low solubility when cold.

Workflow for Solvent Selection

Solvent_Selection start Start: Crude 2-Methoxybenzoic Acid test_rt Add ~0.5 mL Solvent at Room Temperature start->test_rt dissolves_rt Solid Dissolves? test_rt->dissolves_rt eliminate Eliminate Solvent (Poor Recovery) dissolves_rt->eliminate  Yes heat Heat to Boiling Add Solvent Dropwise dissolves_rt->heat  No / Sparingly dissolves_hot Solid Dissolves? heat->dissolves_hot cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool  Yes fail Eliminate Solvent (Try Mixed System) dissolves_hot->fail  No (Insoluble) crystals Crystals Form? cool->crystals success Select as Ideal Solvent crystals->success  Yes (Abundant) crystals->fail  No / Poor Yield

Caption: Systematic workflow for selecting a recrystallization solvent.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used , resulting in an unsaturated solution. 2. The solution is supersaturated , and crystallization has not been initiated.1. Evaporate Solvent: Gently heat the solution to boil off some of the solvent, concentrate it, and attempt to cool again. 2. Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of pure 2-methoxybenzoic acid.[9][10]
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the solute (m.p. ~101-103°C). 2. A high concentration of impurities is depressing the melting point of the crude solid.1. Lower the Boiling Point: Switch to a lower-boiling point solvent or use a mixed-solvent system (e.g., ethanol-water) which will have a lower boiling point than pure water. 2. Increase Solvent Volume: Add more hot solvent to reduce the saturation level before cooling. Cool the solution very slowly.
Crystal yield is very low. 1. Too much solvent was used during the dissolving step. 2. The solution was not cooled sufficiently to minimize the solubility of the product. 3. Premature crystallization occurred during a hot filtration step, leading to product loss on the filter paper.1. Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve the solid. 2. Ensure Thorough Cooling: Use an ice-water bath for at least 20-30 minutes after initial cooling to room temperature. 3. Prevent Premature Crystallization: If performing hot filtration, use a pre-heated funnel and flask, and keep the solution hot throughout the transfer.[2]
The final crystals are colored. The crude material contains colored, soluble impurities that co-crystallized with the product.Use Activated Charcoal: After dissolving the crude solid in the hot solvent, allow the solution to cool slightly and add a very small amount (e.g., a spatula tip) of activated charcoal. Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the charcoal. Remove the charcoal via hot gravity filtration before cooling the solution to crystallize. Caution: Using too much charcoal can adsorb your product and reduce the yield.[9]

Full Recrystallization Protocol (Example using Water)

This protocol provides a general workflow. The exact volumes will depend on the scale of your experiment and the purity of your starting material.

  • Dissolution: Place the crude 2-methoxybenzoic acid in an appropriately sized Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture to a boil on a hot plate.

  • Saturation: Add more hot water in small portions, swirling after each addition, until the solid is completely dissolved at the boiling point. Avoid adding an excess of water.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold water to rinse away any remaining mother liquor.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. Then, transfer the crystals to a watch glass and allow them to dry completely. The final purity can be assessed by melting point analysis.

Workflow for the Recrystallization Process

Recrystallization_Process cluster_hot Hot Stage cluster_cool Cooling & Isolation Stage dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent charcoal 2. Add Activated Charcoal (Optional) dissolve->charcoal hot_filter 3. Hot Gravity Filtration (Optional) charcoal->hot_filter cool_rt 4. Cool Slowly to Room Temperature hot_filter->cool_rt cool_ice 5. Cool in Ice Bath cool_rt->cool_ice vac_filter 6. Isolate via Vacuum Filtration cool_ice->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry end Pure Crystals dry->end start Crude 2-Methoxybenzoic Acid start->dissolve

Caption: Step-by-step workflow for a full recrystallization procedure.

References

  • PubChem. 2-Methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Chem-Impex. 2-Methoxybenzoic acid. [Link]

  • The Good Scents Company. 2-Methoxybenzoic acid (CAS 579-75-9). [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • University of California, Irvine. Recrystallization 2. [Link]

  • Santa Monica College. Recrystallization and Extractions of Organic Compounds. [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • Irvine Valley College (YouTube). 2 O Chem Recrystallization Procedure. [Link]

  • MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]

  • University of Wisconsin-Madison. The Recrystallization of Benzoic Acid. [Link]

  • ACS Publications. Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. [Link]

  • Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid?. [Link]

  • Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and.... [Link]

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Technical Support Center: o-Anisic Acid in Strong-Acid-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with o-anisic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions of o-anisic acid under strong acidic conditions. Our goal is to equip you with the expertise to anticipate, mitigate, and resolve common experimental challenges.

I. Understanding the Reactivity of o-Anisic Acid

o-Anisic acid (2-methoxybenzoic acid) is a versatile building block in organic synthesis, valued for its unique electronic and steric properties.[1][2] However, its reactivity under strong acidic conditions can lead to several undesirable side reactions. The methoxy (-OCH₃) and carboxylic acid (-COOH) groups, while key to its utility, are also the sources of its instability in the presence of strong acids.

The methoxy group is a powerful ortho-, para-director in electrophilic aromatic substitution (EAS) reactions, activating the benzene ring.[3] Conversely, the carboxylic acid group is a meta-director and deactivating. This interplay of electronic effects, combined with the steric hindrance from the ortho-positioning of the two groups, dictates the reaction pathways and potential side products.[4]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using o-anisic acid in strong acidic media.

FAQ 1: My reaction is turning dark, and I'm observing a complex mixture of products. What's happening?

Answer: A dark reaction color and complex product mixture often indicate decomposition or polymerization. Under strongly acidic and potentially high-temperature conditions, several side reactions can occur simultaneously.

Possible Causes & Solutions:

  • Demethylation: The methoxy group can be cleaved by strong acids, especially in the presence of nucleophiles, to form salicylic acid.[5] This phenolic product is often more reactive than o-anisic acid and can undergo further unwanted reactions.

    • Troubleshooting:

      • Lower the reaction temperature: Demethylation is often temperature-dependent.

      • Use a less harsh acid: If the reaction allows, consider using a milder Lewis or Brønsted acid.

      • Reduce reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed.

  • Sulfonation: If using sulfuric acid or oleum, sulfonation of the aromatic ring is a likely side reaction. The sulfonic acid group will be directed to the positions activated by the methoxy group.

    • Troubleshooting:

      • Use an alternative acid: Triflic acid is a strong, non-sulfonating acid that can be an excellent substitute for sulfuric acid in many cases.[6]

      • Control stoichiometry: Use the minimum required amount of the sulfonating agent.

  • Acylation/Alkylation (Friedel-Crafts Type Reactions): In the presence of a Lewis acid and an acylating or alkylating agent, o-anisic acid can undergo electrophilic aromatic substitution.[7][8] However, the product is often more nucleophilic than the starting material, leading to poly-acylation or poly-alkylation.[9]

    • Troubleshooting:

      • Inverse addition: Add the o-anisic acid solution slowly to the mixture of the Lewis acid and the acylating/alkylating agent to maintain a low concentration of the activated aromatic ring.

      • Use a less reactive acylating/alkylating agent: If possible, opt for a less aggressive electrophile.

Diagram: Troubleshooting Flow for Undesired Reactions

G start Complex Product Mixture & Dark Color demethylation Demethylation to Salicylic Acid? start->demethylation Phenolic byproducts detected? sulfonation Sulfonation? start->sulfonation Using H2SO4/Oleum? acylation Over-acylation/alkylation? start->acylation Friedel-Crafts conditions? sol_demethylation Lower Temp Milder Acid Shorter Time demethylation->sol_demethylation sol_sulfonation Use Non-Sulfonating Acid (e.g., Triflic Acid) Control Stoichiometry sulfonation->sol_sulfonation sol_acylation Inverse Addition Less Reactive Electrophile acylation->sol_acylation

Caption: Decision tree for troubleshooting side reactions.

FAQ 2: I'm trying to perform a reaction at the carboxylic acid group, but the ring is reacting instead. How can I improve selectivity?

Answer: This is a classic chemoselectivity challenge. The activated aromatic ring can be more reactive than the carboxylic acid under certain electrophilic conditions.

Solutions:

  • Protecting Groups: The use of protecting groups for the carboxylic acid can be an effective strategy.[10][11][12] Esterification is a common method to protect carboxylic acids.[10]

    • Methyl or Ethyl Esters: These are relatively stable but can be cleaved with strong acid or base.

    • tert-Butyl Esters: These are readily cleaved under milder acidic conditions that may not affect other parts of the molecule.[12]

  • Reaction Conditions:

    • For reactions at the carboxyl group (e.g., esterification, amide formation): Use coupling agents (e.g., DCC, EDC) that do not require strongly acidic conditions.

    • For ring reactions: If you intend for the ring to react, ensure your conditions are optimized for electrophilic aromatic substitution.

Experimental Protocol: Protection of o-Anisic Acid as a Methyl Ester
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-anisic acid (1.0 eq) in methanol (5-10 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 2-methoxybenzoate.

FAQ 3: My desired product is contaminated with isomers. How can I improve regioselectivity?

Answer: The methoxy group in o-anisic acid is a strong ortho-, para-director.[3] However, the existing carboxylic acid at the ortho position sterically hinders further substitution at the other ortho position (C6). Therefore, substitution is primarily directed to the para-position (C4) and to a lesser extent, the other ortho position (C6).

Strategies to Enhance Regioselectivity:

  • Choice of Lewis Acid: In Friedel-Crafts reactions, the size of the Lewis acid can influence the regioselectivity. A bulkier Lewis acid may favor substitution at the less sterically hindered para-position.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experiment with different solvents to optimize for the desired product.

Data Table: Common Side Products and Their Identification
Side ProductTypical Reaction ConditionIdentification MethodKey Spectral Signature
Salicylic AcidStrong acid, heatHPLC, LC-MS, ¹H NMRBroad phenolic -OH peak in ¹H NMR; mass corresponding to C₇H₆O₃
Sulfonated o-Anisic AcidH₂SO₄, OleumLC-MS, ¹H NMRAromatic protons shifted downfield; mass increase of ~80 amu
Poly-acylated/alkylated ProductsFriedel-Crafts conditionsLC-MS, ¹H NMRMultiple acyl/alkyl groups visible in ¹H NMR; corresponding mass increase

III. Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in predicting and controlling side reactions.

Mechanism: Acid-Catalyzed Demethylation

The demethylation of o-anisic acid in the presence of a strong acid and a nucleophile (like Br⁻ from HBr) proceeds via a protonation step followed by an Sₙ2 attack on the methyl group.[5]

G cluster_0 Mechanism of Demethylation oAnisic o-Anisic Acid protonated Protonated Intermediate oAnisic->protonated + H+ salicylic Salicylic Acid + CH3Br protonated->salicylic + Br- (SN2)

Caption: Simplified mechanism of o-anisic acid demethylation.

The intramolecular hydrogen bonding in o-anisic acid can facilitate the protonation of the methoxy oxygen, potentially accelerating the demethylation process compared to its meta and para isomers.[5]

IV. Conclusion

Working with o-anisic acid in strong acidic conditions requires careful consideration of potential side reactions. By understanding the underlying chemistry and implementing the troubleshooting strategies outlined in this guide, researchers can minimize the formation of unwanted byproducts and improve the yield and purity of their desired products. Always prioritize safety by handling strong acids in a well-ventilated fume hood and wearing appropriate personal protective equipment.[13][14]

V. References

  • Acylation reactions of anisole using α,β-unsaturated organic acids as acylating agents and solid acids as catalysts: A mechanistic overview. (n.d.). ResearchGate. Retrieved January 7, 2024, from [Link]

  • Protecting group. (2024). In Wikipedia. Retrieved from [Link]

  • Protecting Groups. (n.d.). Retrieved from [Link]

  • Majumder, A., & Gupta, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41435–41467. [Link]

  • What is the acidity order of o-Anisic acid, m-Anisic acid, p-Anisic acid, and benzoic acid? (2018). Quora. Retrieved from [Link]

  • anisic acid, 1335-08-6. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Method for preparing anisic acid. (2013). Google Patents. Retrieved from

  • o-Anisic acid. (2023). In Wikipedia. Retrieved from [Link]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). Green Chemistry. [Link]

  • Preparation method of anisic acid. (2014). Google Patents. Retrieved from

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Conceptual reaction mechanism for demethylation of anisole is... (n.d.). ResearchGate. Retrieved from [Link]

  • Friedel–Crafts reaction. (2024). In Wikipedia. Retrieved from [Link]

  • Hydroxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • o-Anisic acid. (n.d.). Grokipedia. Retrieved from [Link]

  • Acylation of anisole with long-chain carboxylic acids over wide pore zeolites. (n.d.). ResearchGate. Retrieved from [Link]

  • o-Anisic acid, 3,5-diiodo-. (n.d.). PubChem. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Sulfonating agent and sulfonation process. (1997). Google Patents. Retrieved from

  • Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • Triflic Acid stability/decomposition in aqueous solution. (2019). Reddit. Retrieved from [Link]

  • Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. (2017). ResearchGate. Retrieved from [Link]

  • TRIFLIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

  • o-ANISIC ACID | 579-75-9. (n.d.). Loba Chemie. Retrieved from [Link]

  • Triflic acid. (2011). No Added Chemicals. Retrieved from [Link]

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Scaling up the production of high-purity o-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust, scalable, and high-purity synthesis of o-methoxybenzoic acid, this Technical Support Center serves as a vital resource for researchers, chemists, and drug development professionals. As a Senior Application Scientist, my goal is to bridge the gap between bench-scale discovery and industrial-scale production. This guide is structured to anticipate the challenges you will face, providing not just solutions, but the underlying chemical principles to empower your process development. We will delve into the critical parameters of synthesis, troubleshoot common experimental hurdles, and establish rigorous quality control protocols to ensure your final product meets the most stringent purity requirements.

Section 1: Strategic Synthesis Route Selection for Scale-Up

Choosing an appropriate synthesis route is the most critical decision when scaling up production. The ideal pathway must balance raw material cost, reaction efficiency, operational safety, and waste management.

Q1: What are the most common industrial synthesis routes for o-methoxybenzoic acid, and what are their primary pros and cons for scaling up?

A1: There are several viable routes, each with distinct advantages and disadvantages for industrial production. The three most prevalent are:

  • Etherification of Salicylic Acid: This is a classic and widely used method. It involves the methylation of the phenolic hydroxyl group of salicylic acid.[1]

    • Pros: Readily available and relatively inexpensive starting materials. The process is well-documented.

    • Cons: Traditional methylating agents like dimethyl sulfate are highly toxic and carcinogenic, requiring stringent handling protocols. The reaction can also suffer from incomplete conversion, leaving unreacted salicylic acid which is difficult to remove from the final product due to similar physical properties.[1]

  • Oxidation of o-Methoxytoluene: This route involves the selective oxidation of the methyl group on o-methoxytoluene.

    • Pros: Can be a "greener" route if using catalytic air/oxygen oxidation.[2] The starting material is often cost-effective.

    • Cons: The reaction requires precise control of catalysts and conditions to prevent over-oxidation or ring oxidation, which can lead to a complex mixture of byproducts. Catalyst selection and recovery are critical for process economics.

  • Copper-Catalyzed Methoxylation of o-Chlorobenzoic Acid: This method involves a nucleophilic substitution reaction where o-chlorobenzoic acid is reacted with methanol or sodium methoxide in the presence of a copper catalyst.[3]

    • Pros: Can achieve high yields (60-95%) and good purity (90%+).[3] It offers a direct route from a common chemical feedstock.

    • Cons: Requires a catalyst, which necessitates removal and disposal, adding cost and complexity. The reaction conditions, such as temperature (typically 80-90°C) and inert atmosphere, must be carefully controlled.[3]

Synthesis Route Starting Materials Key Reagents/Catalysts Primary Advantages Key Scale-Up Challenges
Etherification Salicylic AcidDimethyl Sulfate / Methyl Chloride, Base (e.g., NaOH)Well-established chemistry, inexpensive raw materials.Use of highly toxic reagents, difficult removal of unreacted salicylic acid.[1]
Oxidation o-MethoxytolueneOxidizing Agent (e.g., KMnO₄) or O₂/CatalystPotentially "green" process, cost-effective starting material.Byproduct formation, precise reaction control needed, catalyst cost/recovery.[4]
Methoxylation o-Chlorobenzoic AcidMethanol/Methoxide, Copper Salt (e.g., CuCl)High yield and purity potential.[3]Catalyst cost and removal, controlled reaction conditions (temperature, inert gas).[3]

Section 2: Troubleshooting Guide: Synthesis & Work-up

This section addresses specific problems that may arise during the synthesis and initial product work-up.

Q2: My etherification reaction of salicylic acid stalls, and HPLC analysis shows significant starting material remaining. What are the likely causes?

A2: This is a common issue often traced back to two key factors: base stoichiometry and solvent choice.

  • Insufficient Base: Salicylic acid has two acidic protons: the carboxylic acid (pKa ~2.9) and the phenolic hydroxyl group (pKa ~13.0). For effective methylation of the hydroxyl group, it must be deprotonated to form the more nucleophilic phenoxide. A single equivalent of base will only neutralize the more acidic carboxylic acid. You must use at least two equivalents of a strong base (like NaOH) to form the disodium salt, ensuring the phenoxide is available for reaction.[1]

  • Solvent Effects: The reaction should be carried out in a polar aprotic solvent such as N-methylpyrrolidinone (NMP) or dimethylformamide (DMF).[1] Protic solvents like water or alcohols can solvate the phenoxide, reducing its nucleophilicity and competing with the methylating agent. It is also critical to remove water formed during salt formation, often by azeotropic distillation, before adding the alkylating agent.[1]

Q3: During the copper-catalyzed synthesis from o-chlorobenzoic acid, the reaction turns black and the yield is very low. What went wrong?

A3: A blackening reaction mixture often indicates catalyst decomposition or side reactions, typically due to oxygen exposure or excessive temperatures.

  • Atmosphere Control: The copper catalyst, particularly in its active Cu(I) state, is sensitive to oxidation. The reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.[3]

  • Temperature Management: While the reaction requires heat (typically 80-90°C), runaway temperatures can lead to thermal decomposition of the starting material and catalyst, resulting in charring and byproduct formation.[3] Ensure your reactor has adequate temperature control and monitoring.

  • Reagent Purity: Ensure the purity of your starting materials and solvents. Impurities can sometimes interfere with the catalytic cycle.

G start Start: Low Yield in Cu-Catalyzed Rxn check_color Is the reaction mixture black/charred? start->check_color check_temp Was temperature maintained at 80-90°C? check_color->check_temp Yes cause_other Possible Cause: Reagent impurity or other issue. check_color->cause_other No check_atm Was an inert (N2/Ar) atmosphere used? check_temp->check_atm Yes cause_temp Root Cause: Excessive temperature led to decomposition. check_temp->cause_temp No cause_atm Root Cause: Oxygen exposure deactivated catalyst. check_atm->cause_atm No check_atm->cause_other Yes solution_temp Solution: Improve reactor temperature control and monitoring. cause_temp->solution_temp solution_atm Solution: Ensure proper inert gas sparging and positive pressure. cause_atm->solution_atm

Caption: Troubleshooting workflow for low yield in copper-catalyzed synthesis.

Section 3: Purification & Isolation Challenges

Achieving >99.5% purity requires a robust and optimized purification strategy, which is not without its own challenges.

Q4: After acidification to precipitate my o-methoxybenzoic acid, the product is off-white or yellowish. How can I improve the color?

A4: Color in the final product typically arises from residual colored impurities or degradation products.

  • Activated Carbon Treatment: Before final crystallization, you can treat the dissolved product solution with activated carbon.[5][6] The carbon has a high surface area that adsorbs many large, color-bearing organic molecules. Use a minimal amount (e.g., 1-2% w/w) and heat briefly before filtering the hot solution through a fine filter aid (like Celite) to remove the carbon. Be aware that excessive use of carbon can lead to yield loss due to product adsorption.[5]

  • Controlled Precipitation: Rapid precipitation by "crashing out" the product can trap impurities within the crystal lattice. Ensure you are acidifying slowly with good agitation to promote the growth of larger, purer crystals.

  • Recrystallization Solvent: A single precipitation may not be sufficient. A final recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is often necessary to achieve high purity and good color.[2][7]

Q5: My crystallization process gives me very fine needles that are difficult to filter and dry. How can I obtain a more manageable crystal form?

A5: Crystal morphology is highly dependent on the crystallization conditions. Fine needles often result from rapid cooling or high supersaturation.

  • Slower Cooling: Allow the saturated solution to cool slowly to room temperature without agitation first, which encourages the formation of fewer, larger crystals. Once crystal formation is well underway, you can gradually cool further in an ice bath to maximize yield.[2]

  • Solvent System: The choice of solvent significantly impacts crystal habit. Experiment with different solvent systems. For example, a mixture of a good solvent (like ethanol) and an anti-solvent (like water) can sometimes yield more robust crystals than a single-solvent system.

  • Seeding: Introducing a few seed crystals of high-quality material when the solution is just saturated can promote the desired crystal growth and morphology.

Section 4: Quality Control & Analytical Methods

Verifying the purity of your final product is a non-negotiable step.

Q6: What are the essential analytical methods for release testing of high-purity o-methoxybenzoic acid?

A6: A comprehensive quality control panel should include methods for assessing purity, identity, and residual contaminants.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity and detecting organic impurities (e.g., starting materials, isomers).[8] A typical reverse-phase C18 column with a UV detector is standard. The method should be validated for linearity, accuracy, and precision.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identity of the compound, ensuring you have the correct ortho isomer.[8]

  • Melting Point: A sharp melting point within a narrow range (literature: 99-101°C) is a good indicator of high purity.[3][10] A broad or depressed melting range suggests the presence of impurities.

  • Titration: A simple acid-base titration can be used to determine the assay (acid content) of the material, providing a good measure of overall purity against a known standard.[8]

  • Residual Solvent Analysis (GC-MS): If the material is intended for pharmaceutical use, Gas Chromatography-Mass Spectrometry (GC-MS) is required to quantify any residual solvents from the purification process.[8]

G cluster_0 Process Stages cluster_1 Quality Control Gates Synthesis Synthesis Workup Workup Synthesis->Workup QC1 In-Process Control (e.g., HPLC for reaction completion) Synthesis->QC1 Purification Purification Workup->Purification QC2 Crude Product Analysis Workup->QC2 Drying Drying Purification->Drying QC3 Final Product Release Testing Drying->QC3

Caption: Integrated workflow showing production stages and quality control gates.

Appendix A: Example Protocol - Purification by Recrystallization

This protocol provides a general methodology for purifying crude o-methoxybenzoic acid. Solvent choice and volumes must be optimized for your specific impurity profile and scale.

  • Solvent Selection: Choose a solvent system in which o-methoxybenzoic acid is highly soluble when hot but sparingly soluble when cold (e.g., an ethanol/water mixture).[2]

  • Dissolution: Place the crude o-methoxybenzoic acid in an appropriately sized reactor. Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid with agitation.

  • Hot Filtration (Optional): If insoluble impurities or residual catalyst are present, perform a hot filtration through a pre-heated filter funnel containing a filter aid. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, hot solution to cool slowly and without agitation to ambient temperature. You should observe the formation of crystals.

  • Cooling & Maturation: Once crystallization is established, slowly cool the mixture to 0-5°C using an ice bath and hold for at least 1-2 hours to maximize the yield of precipitated product.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature well below the melting point (e.g., 50-60°C) until a constant weight is achieved.

References

  • Kim, J. H., et al. (1994). US Patent 5,344,968A: Method for producing o-alkoxybenzoic acid.
  • Gharda, K. H. (2010). A Process For The Preparation Of Alkoxy Benzoic Acid. Quick Company. [Link]

  • Alpha Chemika. o-ANISIC ACID For Synthesis. [Link]

  • LISKON. Production Process of p-Methoxybenzoic Acid: Methods and Industry Trends. [Link]

  • Lianhe Chemical Technology Co Ltd. (2014). CN104151157A - Preparation method of methoxybenzoic acid.
  • Symrise GmbH & Co. KG. (2010).

Sources

Validation & Comparative

A Comparative Analysis of o-, m-, and p-Methoxybenzoic Acid Acidity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the acidity of ortho-, meta-, and para-methoxybenzoic acid isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of electronic and steric effects that govern the acidity of these compounds. We will explore the theoretical underpinnings of their pKa values and provide a detailed experimental protocol for their empirical determination.

Introduction: The Influence of Substituents on Benzoic Acid Acidity

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the benzene ring. These substituents can alter the electron density of the carboxyl group, thereby affecting the stability of the resulting carboxylate anion after deprotonation. Electron-withdrawing groups generally increase acidity by stabilizing the negative charge of the carboxylate ion, while electron-donating groups tend to decrease acidity.[1][2] The methoxy group (-OCH₃) presents a fascinating case due to its dual electronic nature: it exerts an electron-withdrawing inductive effect and an electron-donating resonance effect.[3][4] The ultimate impact on acidity is a delicate balance of these opposing forces, which is highly dependent on the substituent's position relative to the carboxyl group.

Unraveling the Electronic Effects: Inductive vs. Resonance

The acidity of the methoxybenzoic acid isomers is dictated by the interplay of two primary electronic effects:

  • Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than the carbon atom of the benzene ring. This difference in electronegativity leads to a withdrawal of electron density from the ring through the sigma (σ) bonds. This electron-withdrawing inductive effect helps to stabilize the negative charge on the carboxylate anion, thereby increasing acidity.[1][4]

  • Resonance Effect (+M or +R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's pi (π) system.[4] This donation of electron density increases the electron density on the ring, particularly at the ortho and para positions. This electron-donating resonance effect destabilizes the carboxylate anion by intensifying the negative charge, thus decreasing acidity.[4][5]

The net effect on the acidity of each isomer depends on the relative dominance of these two effects at the ortho, meta, and para positions.

Positional Isomers: A Case-by-Case Analysis

The acidity of o-, m-, and p-methoxybenzoic acid varies due to the different ways the inductive and resonance effects of the methoxy group manifest at each position.

p-Methoxybenzoic Acid: Resonance Dominance

In the para position, both the inductive and resonance effects are at play. However, the resonance effect, which donates electron density directly to the ring and subsequently to the carboxyl group, is significantly stronger than the inductive effect.[4] This substantial increase in electron density on the carboxylate anion destabilizes it, making the corresponding acid weaker. Consequently, p-methoxybenzoic acid is less acidic than benzoic acid.[2][6]

m-Methoxybenzoic Acid: Inductive Effect Prevails

When the methoxy group is in the meta position, its resonance effect does not extend to the carboxyl group.[1][5] Therefore, the primary electronic influence is the electron-withdrawing inductive effect. This effect withdraws electron density from the ring, stabilizing the carboxylate anion and increasing the acidity of the molecule compared to benzoic acid.[5]

o-Methoxybenzoic Acid: The "Ortho Effect"

The ortho isomer displays the highest acidity among the three, a phenomenon often attributed to the "ortho effect".[7][8][9] This effect is a combination of steric and electronic factors. The steric hindrance between the methoxy group and the carboxyl group forces the carboxyl group out of the plane of the benzene ring.[7][8][9] This twisting disrupts the resonance between the carboxyl group and the ring, which in benzoic acid itself is a destabilizing factor for the carboxylate anion. By inhibiting this resonance, the ortho-substituent increases the acidity.[7][8] Additionally, the inductive effect of the methoxy group is strongest at the ortho position due to its proximity to the carboxyl group.[10]

Quantitative Comparison: pKa Values

The acidity of these isomers can be quantitatively compared using their pKa values. A lower pKa value corresponds to a stronger acid.

CompoundpKa Value
Benzoic Acid4.20[6][11]
o-Methoxybenzoic Acid4.09[1][12]
m-Methoxybenzoic Acid4.09[1]
p-Methoxybenzoic Acid4.47[1][6]

Note: Some sources indicate a pKa of 4.10 for m-methoxybenzoic acid.[6][12] and 4.50 for p-methoxybenzoic acid[6][12]

From the data, the order of acidity is: o-Methoxybenzoic Acid ≈ m-Methoxybenzoic Acid > Benzoic Acid > p-Methoxybenzoic Acid

Visualizing Electronic Effects

The interplay of inductive and resonance effects can be visualized to better understand their influence on the stability of the carboxylate conjugate bases.

Electronic_Effects cluster_ortho o-Methoxybenzoic Acid cluster_meta m-Methoxybenzoic Acid cluster_para p-Methoxybenzoic Acid o_acid Ortho Isomer o_effects Strong -I Effect Steric Hindrance (Ortho Effect) o_acid->o_effects exhibits o_result Increased Acidity (Most Acidic) o_effects->o_result leads to m_acid Meta Isomer m_effects -I Effect Dominates (No Resonance Effect on COOH) m_acid->m_effects exhibits m_result Increased Acidity m_effects->m_result leads to p_acid Para Isomer p_effects +M Effect Dominates (-I Effect is Weaker) p_acid->p_effects exhibits p_result Decreased Acidity (Least Acidic) p_effects->p_result leads to

Caption: Interplay of electronic effects in methoxybenzoic acid isomers.

Experimental Protocol: Potentiometric Titration for pKa Determination

The pKa values of the methoxybenzoic acid isomers can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the acid as a strong base is incrementally added.

Materials and Equipment:
  • o-, m-, and p-methoxybenzoic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers (250 mL)

  • Volumetric flasks

Experimental Workflow:

Potentiometric_Titration_Workflow start Start prep_acid Prepare Acid Solution (e.g., 0.01 M) start->prep_acid calibrate_ph Calibrate pH Meter (using standard buffers) prep_acid->calibrate_ph setup_titration Set up Titration Apparatus calibrate_ph->setup_titration initial_ph Record Initial pH setup_titration->initial_ph titrate Add NaOH Titrant (in small increments) initial_ph->titrate record_ph Record pH after each addition titrate->record_ph constant stirring record_ph->titrate repeat until past equivalence point plot_data Plot pH vs. Volume of NaOH record_ph->plot_data determine_ep Determine Equivalence Point (from the first derivative plot) plot_data->determine_ep determine_pka Determine pKa (pH at half-equivalence point) determine_ep->determine_pka end End determine_pka->end

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Isomer Challenge

In the fields of chemical synthesis and drug development, the precise identification of constitutional isomers is a foundational requirement for ensuring purity, efficacy, and safety. The methoxybenzoic acid isomers—2-methoxybenzoic acid (ortho), 3-methoxybenzoic acid (meta), and 4-methoxybenzoic acid (para)—present a classic analytical challenge. While sharing an identical molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ), their distinct physical and chemical properties arise from the varied placement of the methoxy group on the benzoic acid ring.[1] This structural nuance renders simple mass-based detection methods insufficient for differentiation.

This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to unambiguously distinguish these three isomers. We will move beyond a simple recitation of data, focusing on the underlying principles that govern their unique spectral signatures and providing field-proven methodologies for their identification.

Core Principle: How Substitution Patterns Create Spectroscopic Fingerprints

The central dogma of differentiating these isomers lies in how the position of the electron-donating methoxy group (-OCH₃) relative to the electron-withdrawing carboxylic acid group (-COOH) influences the molecule's electronic and magnetic environment. This positional variance directly impacts:

  • Molecular Symmetry: The para isomer possesses the highest degree of symmetry (a C₂ axis), while the ortho and meta isomers are asymmetric. This is a critical factor, especially in NMR spectroscopy.

  • Proton and Carbon Environments: The chemical environment of each hydrogen and carbon atom is unique for each isomer, leading to distinct chemical shifts in NMR spectra.

  • Vibrational Modes: The substitution pattern on the benzene ring dictates the frequencies of C-H bond vibrations, particularly the out-of-plane bending modes, which generate a highly characteristic "fingerprint" region in Infrared (IR) spectroscopy.[2][3]

Comparative Analysis: A Multi-Technique Approach

No single technique should be used in isolation for definitive identification. The most robust characterization is achieved by synthesizing data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, with Mass Spectrometry (MS) serving a confirmatory role for molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers because it provides direct insight into the chemical environment and connectivity of atoms.[4]

The key to differentiation in ¹H NMR lies in the aromatic region (approx. 6.8-8.1 ppm). The symmetry of the para isomer results in only two distinct aromatic proton environments, creating a clean, easily interpretable pair of doublets (an AA'BB' system).[2] Conversely, the lower symmetry of the ortho and meta isomers results in four unique aromatic protons, producing more complex and overlapping multiplet patterns that are distinct from one another.[5] In ¹³C NMR, the number of unique aromatic carbon signals directly reflects the isomer's symmetry.

Proton Assignment2-Methoxybenzoic Acid (ortho)3-Methoxybenzoic Acid (meta)4-Methoxybenzoic Acid (para)
-COOH ~10.5 - 13.0 ppm (broad s)[1][6]~11.0 - 13.0 ppm (broad s)[1]~12.7 ppm (broad s, in DMSO-d₆)[1][7]
-OCH₃ ~3.9 ppm (s)[1][6]~3.8 ppm (s)[1]~3.8 ppm (s)[1][8]
Aromatic H 6.9 - 8.1 ppm (complex multiplets)[1][6]7.1 - 7.7 ppm (complex multiplets)[1]~7.0 & ~7.9 ppm (pair of doublets)[1][7]
Note: Chemical shifts are reported in ppm relative to TMS and may vary slightly based on solvent and concentration. "s" denotes a singlet.
Carbon Environment2-Methoxybenzoic Acid (ortho)3-Methoxybenzoic Acid (meta)4-Methoxybenzoic Acid (para)
Number of Aromatic Signals 664
-OCH₃ ~55-57 ppm[6]~55-56 ppm~55-56 ppm[8]
Aromatic C ~110-150 ppm[6]~114-159 ppm~113-163 ppm[8]
-C=O ~165-175 ppm[6]~167 ppm~167 ppm
Infrared (IR) Spectroscopy: The Rapid Fingerprinting Tool

IR spectroscopy provides a rapid and effective method for isomer differentiation by probing the molecule's vibrational modes. While several peaks are common to all three isomers (e.g., the O-H and C=O stretches of the carboxylic acid), the C-H out-of-plane bending region is uniquely diagnostic.[3][9]

The substitution pattern on an aromatic ring strongly dictates the allowed C-H "wagging" vibrations out of the plane of the ring. These vibrations occur in the 675-900 cm⁻¹ range and serve as a reliable fingerprint for the substitution pattern.[2] An ortho-disubstituted ring will have a different set of allowed bending vibrations than a meta- or para-disubstituted ring, resulting in strong, sharp, and positionally distinct absorption bands.

Vibrational Mode2-Methoxybenzoic Acid (ortho)3-Methoxybenzoic Acid (meta)4-Methoxybenzoic Acid (para)
O-H Stretch (Carboxylic Acid) 2500-3300 cm⁻¹ (very broad)[6]2500-3300 cm⁻¹ (very broad)2500-3300 cm⁻¹ (very broad)[10]
C=O Stretch (Carboxylic Acid) 1680-1720 cm⁻¹ (strong, sharp)[6]1680-1720 cm⁻¹ (strong, sharp)1680-1720 cm⁻¹ (strong, sharp)
C-O Stretch (Ether) 1200-1300 cm⁻¹ (strong)[6]1200-1300 cm⁻¹ (strong)1200-1300 cm⁻¹ (strong)
C-H Out-of-Plane Bending ~750-760 cm⁻¹ (strong) [2]~780 cm⁻¹ & ~880 cm⁻¹ (two strong bands) [2]~800-850 cm⁻¹ (one strong band) [2]
Note: The C-H out-of-plane bending bands are the most critical for differentiation.
Mass Spectrometry (MS): A Tool for Confirmation, Not Differentiation

Standard Electron Ionization (EI) Mass Spectrometry is excellent for confirming the molecular weight of the isomers (M⁺ at m/z 152) but is generally a poor tool for differentiating them.

Positional isomers often yield nearly identical mass spectra because they undergo similar fragmentation pathways upon ionization.[11] The primary fragmentation for methoxybenzoic acid involves the loss of a hydroxyl radical (-OH, m/z 135) or a methoxy radical (-OCH₃, m/z 121), followed by subsequent losses of carbon monoxide (CO). The relative abundances of these fragment ions are often too similar to allow for reliable differentiation. While advanced techniques like GC-MS can separate the isomers chromatographically before detection,[12] the mass spectra themselves remain largely indistinguishable.

m/zAssignmentNotes
152 [M]⁺Molecular Ion
135 [M - OH]⁺Loss of hydroxyl radical from the carboxylic acid
121 [M - OCH₃]⁺Loss of the methoxy radical
107 [M - COOH]⁺Loss of the carboxylic acid group
92 [C₆H₄O]⁺Further fragmentation
77 [C₆H₅]⁺Phenyl cation
Note: This fragmentation pattern is generally observed for all three isomers.[8][13][14]

Experimental Protocols & Workflow

The following protocols represent standard, self-validating methodologies for acquiring high-quality data.

Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Isomer Sample Prep_NMR Dissolve 5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆ Sample->Prep_NMR Prep_IR Prepare KBr pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in suitable volatile solvent Sample->Prep_MS NMR ¹H & ¹³C NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS or Direct Infusion MS Prep_MS->MS Analyze_NMR Analyze aromatic splitting, chemical shifts, and number of ¹³C signals NMR->Analyze_NMR Analyze_IR Identify C-H out-of-plane bending bands (675-900 cm⁻¹) IR->Analyze_IR Analyze_MS Confirm MW = 152 and key fragments MS->Analyze_MS Final_ID Unambiguous Isomer Identification Analyze_NMR->Final_ID Analyze_IR->Final_ID Analyze_MS->Final_ID

Caption: General workflow for spectroscopic analysis of methoxybenzoic acid isomers.

Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of the methoxybenzoic acid isomer.[1]

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution, especially in the aromatic region.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak or an internal standard (TMS).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

Protocol 2: FTIR Sample Preparation and Acquisition
  • Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Background: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Protocol 3: Mass Spectrometry Acquisition
  • Sample Introduction: The sample can be introduced via a direct insertion probe or, for isomer separation prior to analysis, through a Gas Chromatograph (GC).

  • Ionization: Use Electron Ionization (EI) at a standard electron energy of 70 eV.[1]

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and key fragments.

Integrated Decision-Making Strategy

For maximum confidence, use an integrated approach where the techniques validate each other.

G start Start with Unknown Isomer ir_acq Acquire IR Spectrum start->ir_acq ir_check Analyze C-H Bending Region (675-900 cm⁻¹) ir_acq->ir_check ortho_ir Hypothesis: Ortho (~750 cm⁻¹) ir_check->ortho_ir 1 Strong Band meta_ir Hypothesis: Meta (~780 & 880 cm⁻¹) ir_check->meta_ir 2 Strong Bands para_ir Hypothesis: Para (~820 cm⁻¹) ir_check->para_ir 1 Strong Band nmr_acq Acquire ¹H NMR Spectrum ortho_ir->nmr_acq meta_ir->nmr_acq para_ir->nmr_acq nmr_check Analyze Aromatic Region Splitting Pattern nmr_acq->nmr_check ortho_nmr Confirmed: Ortho (Complex Multiplet) nmr_check->ortho_nmr Distinct Multiplet meta_nmr Confirmed: Meta (Complex Multiplet) nmr_check->meta_nmr Distinct Multiplet para_nmr Confirmed: Para (Pair of Doublets) nmr_check->para_nmr AA'BB' System

Caption: Decision flowchart for isomer identification using IR and NMR spectroscopy.

Conclusion

The successful differentiation of 2-, 3-, and 4-methoxybenzoic acid is a clear demonstration of the power of modern spectroscopic techniques. While mass spectrometry confirms their shared molecular formula, it is the nuanced insights from NMR and IR spectroscopy that allow for their definitive identification. ¹H NMR provides the most unambiguous data through the distinct splitting patterns of the aromatic protons, driven by molecular symmetry. Complementing this, IR spectroscopy offers a rapid and highly reliable fingerprint based on the C-H out-of-plane bending vibrations. By employing this multi-technique, causality-driven approach, researchers can ensure the structural integrity of their compounds, a critical step in any chemical or pharmaceutical workflow.

References

  • A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. Benchchem.
  • A Comparative Spectroscopic Guide to Differentiating Ortho-, Meta-, and Para-Chlorobenzyl Chloride Isomers. Benchchem.
  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing.
  • How ortho and para isomers of benzene derivatives differentiated?.
  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. PubMed.
  • (PDF) Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.
  • Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic ..). Filo.
  • 4-Methoxybenzoic Acid | C8H8O3 | CID 7478. PubChem.
  • Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study.
  • 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum. ChemicalBook.
  • 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum. ChemicalBook.
  • Benzoic acid, 2-methoxy- - Mass spectrum (electron ioniz
  • 3-Methoxybenzoic Acid | C8H8O3 | CID 11461. PubChem.
  • Fourier-transform infrared spectroscopy. Wikipedia.
  • Basic Concepts of NMR: Distinguishing Between the Isomers of C. Carbon.
  • Labor

Sources

A Comparative Guide to the Reactivity of o-Methoxybenzoic Acid and p-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth technical comparison of o-methoxybenzoic acid and p-methoxybenzoic acid, delving into the structural and electronic factors that govern their differential reactivity. By synthesizing experimental data and established chemical principles, this document aims to serve as a practical reference for anticipating reaction outcomes and optimizing synthetic strategies.

Structural and Electronic Profiles: The Foundation of Reactivity

o-Methoxybenzoic acid (2-methoxybenzoic acid) and p-methoxybenzoic acid (4-methoxybenzoic acid) share the same molecular formula, C₈H₈O₃, yet the positional difference of the methoxy group imparts distinct chemical personalities. The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH) is modulated by electronic effects (resonance and inductive) and, crucially in the ortho isomer, steric hindrance.

The methoxy group exhibits a dual electronic nature: it is electron-donating through resonance (+R effect) by delocalizing a lone pair of electrons from the oxygen atom into the benzene ring, and electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom. The resonance effect is most pronounced at the ortho and para positions, while the inductive effect operates at all positions but diminishes with distance.

Comparative Acidity: The "Ortho Effect" in Action

A fundamental measure of the electronic environment of a carboxylic acid is its acidity, quantified by the pKa value. A lower pKa indicates a stronger acid. Experimental data reveals a significant difference in the acidity of the two isomers.

CompoundpKa ValueRelative Acidity
Benzoic Acid4.20Baseline
o-Methoxybenzoic Acid 4.09 Stronger
p-Methoxybenzoic Acid 4.47 Weaker

o-Methoxybenzoic acid is a stronger acid than benzoic acid, while p-methoxybenzoic acid is a weaker acid. This intriguing disparity is a classic illustration of the "ortho effect."[1][2]

In the case of p-methoxybenzoic acid, the electron-donating resonance effect (+R) of the methoxy group is dominant. This effect increases the electron density on the carboxylate anion, destabilizing it and making the acid weaker (higher pKa) than benzoic acid.[3][4]

For o-methoxybenzoic acid, two factors contribute to its enhanced acidity. Firstly, the inductive effect (-I) of the nearby methoxy group helps to stabilize the conjugate base. More importantly, the steric hindrance between the ortho methoxy group and the carboxylic acid group forces the carboxyl group out of the plane of the benzene ring.[1][5] This "Steric Inhibition of Resonance" (SIR) prevents the electron-donating resonance of the carboxyl group with the ring, but more critically, it ensures the carboxylate anion's negative charge is localized on the oxygen atoms without being destabilized by the ring's resonance with the methoxy group, leading to greater stability of the conjugate base and thus higher acidity.[2][5]

Sources

A Senior Application Scientist's Guide to Catalytic Methods for o-Anisic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

o-Anisic acid (2-methoxybenzoic acid) is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] Its efficient and selective production is a topic of significant interest for industrial and academic researchers. This guide provides an in-depth comparison of the primary catalytic methodologies for o-anisic acid synthesis: catalytic oxidation of o-methoxytoluene, carboxylation of guaiacol via the Kolbe-Schmitt reaction, and carboxylation of o-bromoanisole using a Grignard reagent. We will dissect the mechanistic underpinnings, evaluate performance based on experimental data, and provide detailed protocols to bridge theoretical knowledge with practical application.

Introduction: The Significance of o-Anisic Acid

o-Anisic acid is a colorless, solid organic compound with the chemical formula CH₃OC₆H₄CO₂H.[3][4] Its utility stems from the versatile reactivity of its carboxylic acid and methoxy functional groups, making it a valuable building block in organic synthesis. It serves as a precursor for anti-inflammatory drugs, antiseptics, and complex dye molecules.[1] The choice of synthetic route is paramount, dictated by factors such as precursor availability, cost, catalyst efficiency, reaction selectivity, and environmental impact. This guide aims to provide drug development professionals and researchers with the critical data and procedural knowledge necessary to make informed decisions when selecting a synthetic strategy.

Comparative Analysis of Catalytic Strategies

The synthesis of o-anisic acid can be broadly categorized into three main catalytic approaches. Each method presents a unique set of advantages and challenges in terms of yield, selectivity, and operational complexity.

Catalytic Oxidation of o-Methoxytoluene

The direct oxidation of the methyl group of o-methoxytoluene (also known as 2-methylanisole) is an atom-economical approach. This pathway typically employs transition metal catalysts, often in homogeneous or heterogeneous systems, utilizing molecular oxygen or other oxidants.

Mechanistic Insights: The reaction generally proceeds via a free-radical autoxidation mechanism. A transition metal catalyst, such as Cobalt(II) or Manganese(II), facilitates the decomposition of hydroperoxides, generating radicals that propagate a chain reaction. The oxidation occurs in a stepwise fashion: the methyl group is first oxidized to an alcohol (2-methoxybenzyl alcohol), then to an aldehyde (o-anisaldehyde), and finally to the desired carboxylic acid (o-anisic acid).[5]

Performance & Causality: Homogeneous catalysts, such as cobalt and manganese salts combined with bromine promoters, have been shown to be effective for the oxidation of toluene analogs.[6][7][8] The bromide source accelerates the rate-limiting step of hydrogen atom abstraction from the methyl group. While highly active, these homogeneous systems pose challenges in catalyst separation and recovery.

Heterogeneous catalysts, such as vanadium oxides supported on materials like TiO₂ or MgO, offer a solution to the separation issue.[5] The support material can influence the catalyst's redox properties and surface acidity, thereby affecting selectivity. For instance, basic supports can sometimes favor the formation of the aldehyde over the carboxylic acid.[5] The key challenge in this method is preventing over-oxidation and cleavage of the aromatic ring, which requires careful control of temperature, pressure, and catalyst formulation.

G cluster_0 Catalytic Oxidation Pathway cluster_1 Catalyst Cycle o-Methoxytoluene o-Methoxytoluene 2-Methoxybenzyl Alcohol 2-Methoxybenzyl Alcohol o-Methoxytoluene->2-Methoxybenzyl Alcohol [O] M(III) M(III) o-Methoxytoluene->M(III) o-Anisaldehyde o-Anisaldehyde 2-Methoxybenzyl Alcohol->o-Anisaldehyde [O] o-Anisic Acid o-Anisic Acid o-Anisaldehyde->o-Anisic Acid [O] M(II) M(II) M(II)->o-Methoxytoluene Catalyzes M(II)->M(III) Initiator/O2 M(III)->M(II) R-H -> R•

Kolbe-Schmitt Carboxylation of Guaiacol

The Kolbe-Schmitt reaction is a classic carbon-carbon bond-forming reaction involving the carboxylation of a phenoxide.[9][10] For the synthesis of o-anisic acid, the logical precursor is guaiacol (2-methoxyphenol).

Mechanistic Insights: The reaction begins with the deprotonation of guaiacol by a strong base (typically an alkali hydroxide) to form the corresponding phenoxide. This phenoxide anion then acts as a nucleophile, attacking carbon dioxide. The regioselectivity (carboxylation at the ortho- or para- position to the hydroxyl group) is a critical factor. The formation of a chelate complex between the alkali metal cation, the incoming CO₂, and the phenoxide's oxygen atoms favors ortho-carboxylation, which is the desired pathway for o-anisic acid synthesis.[11]

Performance & Causality: The choice of alkali metal hydroxide is crucial. Sodium phenoxides tend to favor ortho-carboxylation, whereas potassium phenoxides, under higher temperatures, can lead to the thermodynamically more stable para-product.[11] The reaction is typically run under high pressure (5-100 atm) and elevated temperatures (125-180 °C).[9][12] The primary challenge is achieving high ortho-selectivity and avoiding the formation of 4-hydroxy-3-methoxybenzoic acid. Running the reaction in aprotic polar solvents like DMSO can alter the selectivity, often favoring the para product, which is undesirable in this case.[9][13] Therefore, the classical solid-phase or high-temperature solvent-free reaction is often preferred for ortho-selectivity.

G Guaiacol Guaiacol Sodium Guaiacolate Sodium Guaiacolate Guaiacol->Sodium Guaiacolate NaOH Chelate Complex Chelate Complex Sodium Guaiacolate->Chelate Complex + CO2 Ortho-Carboxylate Intermediate Ortho-Carboxylate Intermediate Chelate Complex->Ortho-Carboxylate Intermediate Electrophilic Substitution Sodium o-Anisate Sodium o-Anisate Ortho-Carboxylate Intermediate->Sodium o-Anisate Tautomerization o-Anisic Acid o-Anisic Acid Sodium o-Anisate->o-Anisic Acid H+ Workup

Grignard Carboxylation of o-Bromoanisole

This method involves the formation of an organometallic intermediate, a Grignard reagent, which is subsequently carboxylated. The starting material is o-bromoanisole.

Mechanistic Insights: The synthesis begins with the reaction of o-bromoanisole with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 2-methoxyphenylmagnesium bromide.[1] This Grignard reagent is a potent nucleophile and a strong base. It readily attacks the electrophilic carbon of carbon dioxide (often supplied as dry ice) in a nucleophilic addition reaction. The resulting magnesium salt is then hydrolyzed in an acidic workup to yield o-anisic acid.

Performance & Causality: Grignard reactions are known for their high yields and reliability, provided that strictly anhydrous conditions are maintained.[14] Even trace amounts of water will quench the Grignard reagent, converting it back to anisole and reducing the yield. The formation of the Grignard reagent can sometimes be sluggish to initiate; the use of an initiator like iodine or mechanical crushing of the magnesium can be beneficial.[14] A common side reaction is the Wurtz coupling, where the Grignard reagent reacts with unreacted o-bromoanisole to form a biphenyl derivative, although this is typically a minor pathway.[14] This method is highly selective for the desired product, as the position of the carboxyl group is predetermined by the starting halide.

G o-Bromoanisole o-Bromoanisole Grignard Reagent\n(2-methoxyphenyl-MgBr) Grignard Reagent (2-methoxyphenyl-MgBr) o-Bromoanisole->Grignard Reagent\n(2-methoxyphenyl-MgBr) + Mg (Anhydrous Ether) Magnesium Carboxylate Salt Magnesium Carboxylate Salt Grignard Reagent\n(2-methoxyphenyl-MgBr)->Magnesium Carboxylate Salt + CO2 (Dry Ice) o-Anisic Acid o-Anisic Acid Magnesium Carboxylate Salt->o-Anisic Acid H3O+ Workup

Quantitative Performance Summary

The following table summarizes typical performance metrics for each catalytic method. Note that yields can vary significantly based on specific reaction conditions and optimization.

Catalytic MethodPrecursorKey Reagents/CatalystTypical YieldSelectivityKey AdvantagesKey Disadvantages
Catalytic Oxidation o-MethoxytolueneCo/Mn/Br salts, V₂O₅/TiO₂60-85%[7][8]Moderate to GoodAtom economical, inexpensive precursor.Risk of side reactions, harsh conditions (high T/P), catalyst separation challenges.
Kolbe-Schmitt GuaiacolNaOH/KOH, CO₂70-90%Good (ortho-favored)Utilizes CO₂, inexpensive precursors.High pressure/temperature required, potential for isomer formation.[9][12]
Grignard Carboxylation o-BromoanisoleMg, CO₂ (dry ice)80-95%[1][14]ExcellentHigh yield, excellent selectivity, mild temperature.Requires strictly anhydrous conditions, precursor is more expensive.

Emerging Frontiers: Biocatalysis

The use of enzymes for chemical synthesis is a rapidly growing field, driven by the principles of green chemistry.[15] While specific, high-yield biocatalytic routes for o-anisic acid are not yet well-established in the literature, related transformations suggest future potential. For instance, lipases have been used to catalyze the esterification of benzoic acid, and certain microorganisms can perform oxidative biotransformations.[16] A hypothetical biocatalytic route could involve a whole-cell system or an isolated oxygenase enzyme to selectively oxidize the methyl group of o-methoxytoluene under mild, aqueous conditions, avoiding the harsh reagents and conditions of traditional chemical oxidation. This remains an area ripe for future research and development.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 1: Catalytic Oxidation of o-Methoxytoluene

This protocol is adapted from general procedures for the oxidation of toluene analogs using Co/Mn/Br catalysts.[6][7]

  • Reactor Setup: Charge a high-pressure autoclave reactor with o-methoxytoluene and acetic acid (as solvent, typically in a 1:2 to 1:5 weight ratio).

  • Catalyst Addition: Add the catalyst system, which may consist of cobalt(II) acetate tetrahydrate (e.g., 0.2 wt%), manganese(II) acetate tetrahydrate (e.g., 0.2 wt%), and sodium bromide (e.g., 0.15 wt%) relative to the starting material.

  • Reaction: Seal the reactor, purge with nitrogen, and then pressurize with compressed air or pure oxygen to 150-300 psi. Heat the mixture to 100-210°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by analyzing aliquots via GC or HPLC. The reaction typically takes 2-8 hours.

  • Work-up: After cooling and depressurizing the reactor, the reaction mixture is typically diluted with water. The precipitated crude o-anisic acid is collected by filtration.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure o-anisic acid.

Protocol 2: Kolbe-Schmitt Carboxylation of Guaiacol

This protocol is based on the classical high-pressure synthesis of hydroxybenzoic acids.[9][12]

  • Phenoxide Formation: In a suitable flask, dissolve guaiacol in methanol and add one molar equivalent of sodium hydroxide solution. Evaporate the solvent under vacuum to obtain dry sodium guaiacolate as a fine powder.

  • Carboxylation: Place the dry sodium guaiacolate into a high-pressure autoclave. Seal the reactor and purge with nitrogen.

  • Reaction: Pressurize the autoclave with carbon dioxide to 5-10 atm. Heat the reactor to 130-150°C and maintain these conditions with constant stirring for 4-8 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂ pressure. Dissolve the solid product in water.

  • Purification: Filter the aqueous solution to remove any insoluble impurities. Transfer the filtrate to a beaker and cool in an ice bath.

  • Acidification: Slowly acidify the filtrate with concentrated HCl or H₂SO₄ to a pH of approximately 2. o-Anisic acid will precipitate as a white solid.

  • Isolation: Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Grignard Carboxylation of o-Bromoanisole

This protocol is adapted from standard Grignard reaction procedures.[1][17]

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a dropping funnel, a condenser with a drying tube (CaCl₂), and a magnetic stirrer. All glassware must be flame-dried or oven-dried and cooled under a nitrogen or argon atmosphere.

  • Grignard Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add anhydrous diethyl ether or THF via syringe. In the dropping funnel, prepare a solution of o-bromoanisole (1.0 equivalent) in the same anhydrous solvent.

  • Initiation: Add a small portion (approx. 10%) of the o-bromoanisole solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, add a small crystal of iodine or gently warm the flask.

  • Reaction: Once initiated, add the remaining o-bromoanisole solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the reaction mixture in an ice-salt bath. Crush a sufficient quantity of dry ice (solid CO₂, >3 equivalents) and add it portion-wise to the vigorously stirred Grignard solution. A viscous slurry will form. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Work-up: Slowly quench the reaction by adding cold 6M HCl. This will dissolve the magnesium salts and protonate the carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield crude o-anisic acid, which can be further purified by recrystallization.

Conclusion

The synthesis of o-anisic acid can be effectively achieved through several catalytic routes, each with distinct advantages.

  • Catalytic oxidation is best suited for large-scale industrial production where cost and atom economy are primary drivers, provided that challenges in selectivity and catalyst separation can be managed.

  • The Kolbe-Schmitt reaction offers a classic and powerful method using inexpensive feedstocks, but requires specialized high-pressure equipment.

  • Grignard carboxylation provides the highest yields and selectivity on a laboratory scale and is the preferred method for producing high-purity material where precursor cost is less critical and anhydrous conditions can be strictly maintained.

The selection of an optimal method will ultimately depend on the specific requirements of the project, balancing factors of scale, cost, available equipment, and desired product purity. Future developments in biocatalysis may offer greener and more efficient alternatives, further expanding the synthetic chemist's toolkit.

References

A comprehensive list of all sources cited in this guide can be found below.

  • Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. (n.d.). MDPI. Retrieved from [Link]

  • Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Gandhi, P., et al. (2010). Production of p-Anisic Acid by Modified Williamson Etherification Reaction Using Design of Experiments. Chemical Product and Process Modeling. Retrieved from [Link]

  • Grignard reaction of anisole bromide. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for the production of Grignard compounds. (2008). Google Patents.
  • Senthil Periyasamy & Selvaraj Subbiah. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. Asian Journal of Chemistry. Retrieved from [Link]

  • Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. (2023). Catalysts. Retrieved from [Link]

  • 2-Methoxybenzoic acid (FDB010544). (n.d.). FooDB. Retrieved from [Link]

  • Corma, A., et al. (2007). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]

  • Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. (2024). MDPI. Retrieved from [Link]

  • o-Anisic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Special Issue: “Advances in Homogeneous Catalysis”. (2020). Catalysts. Retrieved from [Link]

  • The Kolbe-Schmitt Reaction. (n.d.). Future4200. Retrieved from [Link]

  • Enhanced Catalytic Oxidation of Toluene over Hierarchical Pt/Y Zeolite. (2022). Catalysts. Retrieved from [Link]

  • Guaiacol intermediate and preparation method thereof. (2016). Google Patents.
  • Leszczak, J. P., & Tran-Minh, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering. Retrieved from [Link]

  • Heterogeneously Catalyzed Oxidation Reactions Using Molecular Oxygen. (2012). DTU Research Database. Retrieved from [Link]

  • 2-methoxybenzoic acid. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Catalytic conversion of compounds representative of lignin-derived bio-oils: a reaction network for guaiacol, anisole, 4-methylanisole, and cyclohexanone conversion catalysed by Pt/γ-Al2O3. (2014). Catalysis Science & Technology. Retrieved from [Link]

  • Process for the preparation of 4-bromophenyl derivatives. (2011). Google Patents.
  • Heterogeneous catalytic reactions involving molecular oxygen. (1982). OSTI.GOV. Retrieved from [Link]

  • Process for preparation of p-hydroxybenzoic acid from p-methoxytoluene. (1988). Google Patents.
  • Benzoic acid, 2-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. (2017). Google Patents.
  • Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Waste-Reducing Catalytic Oxidation of m-Xylene to m-Toluic Acid. (2010). ResearchGate. Retrieved from [Link]

  • Method for preparing anisic acid. (2013). Google Patents.
  • Microchannel continuous catalytic oxidation of p-methylanisole to prepare anisaldehyde. (2021). Google Patents.

Sources

A Comparative Guide to the Validation of Analytical Methods for o-Methoxybenzoic Acid Assay

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. O-methoxybenzoic acid, a key building block in the synthesis of various pharmaceuticals, requires robust analytical methods to ensure quality and consistency. This guide provides an in-depth comparison of three widely used analytical techniques for the assay of o-methoxybenzoic acid: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Acid-Base Titrimetry.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offers self-validating systems for each protocol, and is grounded in authoritative international guidelines. The objective is to equip you with the necessary knowledge to select and validate the most appropriate analytical method for your specific needs, ensuring data integrity and regulatory compliance.

The Crucial Role of Method Validation

Before delving into the specific analytical techniques, it is essential to understand the framework of analytical method validation. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines on this topic.[1][2][3][4][5][6][7][8][9] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to elicit results that are directly proportional to the concentration of the analyte.[5]

  • Accuracy: The closeness of test results to the true value.[5]

  • Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[7]

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a powerful chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For o-methoxybenzoic acid, a reversed-phase HPLC method with UV detection is a common and effective choice.

Causality in HPLC Method Design

The selection of a C18 column is based on its hydrophobic nature, which provides good retention for moderately polar compounds like o-methoxybenzoic acid. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer, is optimized to achieve a good peak shape and resolution. The acidic modifier, such as phosphoric acid, suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak. UV detection is suitable as o-methoxybenzoic acid possesses a chromophore (the benzene ring) that absorbs UV light.

Experimental Protocol: HPLC-UV Assay of o-Methoxybenzoic Acid

1. Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • o-Methoxybenzoic acid reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of a standard solution (typically around 230 nm and 274 nm for benzoic acid derivatives).

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of o-methoxybenzoic acid reference standard in 25 mL of the mobile phase.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing o-methoxybenzoic acid and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Procedure:

  • Specificity: Inject a blank (mobile phase), a placebo (if applicable), and the standard solution to demonstrate no interference at the retention time of o-methoxybenzoic acid.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (R²), which should be >0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of o-methoxybenzoic acid into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision (Repeatability): Analyze six replicate preparations of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤2%.

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification Mobile_Phase Prepare Mobile Phase HPLC_System HPLC System Setup Mobile_Phase->HPLC_System Standards Prepare Standard Solutions Injection Inject Samples & Standards Standards->Injection Sample Prepare Sample Solution Sample->Injection HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Validation_Parameters Assess Validation Parameters Data_Acquisition->Validation_Parameters Quantification Quantify Sample Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of o-methoxybenzoic acid.

UV-Visible Spectrophotometry: A Simple and Rapid Technique

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This method is often simpler, faster, and more cost-effective than HPLC, making it suitable for routine quality control in certain applications.

Causality in Spectrophotometric Method Design

The principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. O-methoxybenzoic acid, with its aromatic ring, exhibits strong UV absorbance. The choice of solvent is critical; it should dissolve the analyte and be transparent in the wavelength range of interest. An acidic medium, such as 0.01 M HCl, is often used to ensure that the analyte is in its undissociated form, which provides a consistent absorption spectrum.

Experimental Protocol: UV-Vis Spectrophotometric Assay of o-Methoxybenzoic Acid

1. Instrumentation and Reagents:

  • UV-Vis Spectrophotometer (double or single beam).

  • Matched quartz cuvettes (1 cm path length).

  • Methanol (UV grade) or 0.01 M Hydrochloric Acid.

  • o-Methoxybenzoic acid reference standard.

2. Procedure:

  • Determination of Maximum Wavelength (λmax): Prepare a dilute solution of o-methoxybenzoic acid in the chosen solvent and scan the UV spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance.

  • Preparation of Standard Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of o-methoxybenzoic acid reference standard and dissolve it in 100 mL of the solvent.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 2-20 µg/mL).

  • Sample Preparation: Dissolve the sample containing o-methoxybenzoic acid in the solvent to achieve a concentration that falls within the calibration range.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the sample from the calibration curve.

3. Validation Procedure:

  • Specificity: While less specific than HPLC, specificity can be assessed by analyzing a placebo or sample matrix to check for interfering absorbances at the analytical wavelength.

  • Linearity: Analyze the calibration standards and calculate the correlation coefficient (R²) of the calibration curve, which should be >0.99.

  • Accuracy: Perform recovery studies by spiking known amounts of the analyte into a placebo or sample matrix.

  • Precision: Analyze multiple replicates of a standard solution.

Visualizing the Spectrophotometry Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_quantification Quantification Determine_Lambda_Max Determine λmax Spectrophotometer_Setup Set Wavelength & Blank Determine_Lambda_Max->Spectrophotometer_Setup Standards Prepare Standard Solutions Measure_Absorbance Measure Absorbance Standards->Measure_Absorbance Sample Prepare Sample Solution Sample->Measure_Absorbance Spectrophotometer_Setup->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Concentration Calculate Sample Concentration Calibration_Curve->Calculate_Concentration

Caption: Workflow for the UV-Vis spectrophotometric analysis.

Acid-Base Titrimetry: The Classic Approach

Acid-base titration is a classic and reliable method for the assay of acidic or basic substances. For o-methoxybenzoic acid, a direct titration with a standardized strong base, such as sodium hydroxide, is a straightforward and accurate method, particularly for the analysis of bulk drug substance.

Causality in Titrimetric Method Design

This method is based on the neutralization reaction between the carboxylic acid group of o-methoxybenzoic acid and a strong base. The endpoint of the titration, where all the acid has been neutralized, can be determined using a visual indicator (like phenolphthalein) or potentiometrically with a pH meter. The choice of solvent is important to ensure the solubility of the analyte. Ethanol or a mixture of ethanol and water is commonly used. The accuracy of this method is highly dependent on the accurate standardization of the titrant.

Experimental Protocol: Titrimetric Assay of o-Methoxybenzoic Acid

1. Instrumentation and Reagents:

  • Buret (50 mL, Class A).

  • Analytical balance.

  • pH meter (for potentiometric titration).

  • Magnetic stirrer.

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Ethanol (neutralized).

  • Phenolphthalein indicator solution.

  • o-Methoxybenzoic acid sample.

2. Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of o-methoxybenzoic acid (e.g., 0.5 g) and dissolve it in a suitable volume of neutralized ethanol (e.g., 50 mL).

  • Titration (with visual indicator):

    • Add a few drops of phenolphthalein indicator to the sample solution.

    • Titrate with the standardized 0.1 M NaOH solution until a permanent faint pink color is observed.

    • Record the volume of NaOH consumed.

  • Titration (potentiometric):

    • Immerse a calibrated pH electrode in the sample solution.

    • Titrate with the standardized 0.1 M NaOH solution, recording the pH after each addition of titrant.

    • The endpoint is the point of maximum inflection on the titration curve.

3. Calculation: The percentage purity of o-methoxybenzoic acid can be calculated using the following formula:

% Purity = [(V × M × E) / W] × 100

Where:

  • V = Volume of NaOH solution consumed (in L)

  • M = Molarity of the NaOH solution

  • E = Equivalent weight of o-methoxybenzoic acid (152.15 g/mol )

  • W = Weight of the sample (in g)

4. Validation Procedure:

  • Accuracy: Can be assessed by titrating a known amount of a primary standard acid.

  • Precision: Perform multiple titrations of the same sample and calculate the %RSD of the results.

Visualizing the Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation Standardize_NaOH Standardize NaOH Titrant Titrate Titrate with NaOH Standardize_NaOH->Titrate Prepare_Sample Prepare Sample Solution Prepare_Sample->Titrate Determine_Endpoint Determine Endpoint Titrate->Determine_Endpoint Calculate_Purity Calculate % Purity Determine_Endpoint->Calculate_Purity

Caption: Workflow for the titrimetric assay of o-methoxybenzoic acid.

Comparative Performance of Analytical Methods

The choice of the most suitable analytical method depends on several factors, including the intended application, the nature of the sample matrix, and the required level of sensitivity and selectivity. The following table provides a comparative summary of the performance characteristics of the three discussed methods. The data for HPLC is adapted from studies on the closely related isomer, 4-methoxybenzoic acid, and serves as a reasonable estimate for o-methoxybenzoic acid due to their structural similarity.

Parameter HPLC-UV UV-Visible Spectrophotometry Acid-Base Titrimetry
Specificity HighModerate to LowLow (for mixtures)
Linearity (R²) >0.999>0.99Not Applicable
Accuracy/Recovery (%) 98-102%98-102%99-101%
Precision (%RSD) <2%<2%<1%
Limit of Quantitation (LOQ) Low µg/mL rangeMid to high µg/mL rangeNot suitable for trace analysis
Throughput HighHighModerate
Primary Advantages High selectivity, widely applicable, robustSimple, cost-effective, rapidHigh precision for pure substances, inexpensive
Primary Disadvantages Higher cost and complexityProne to interferenceNot suitable for complex matrices or low concentrations

Conclusion: Selecting the Optimal Method

Each of the discussed analytical methods offers a valid approach for the assay of o-methoxybenzoic acid, with distinct advantages and limitations.

  • HPLC-UV stands out as the most versatile and selective method, making it ideal for the analysis of o-methoxybenzoic acid in complex matrices, such as in-process control samples and final drug products where specificity is critical.

  • UV-Visible Spectrophotometry offers a rapid and economical alternative for the routine analysis of relatively pure samples, such as the bulk drug substance, where interfering substances are not a significant concern.

  • Acid-Base Titrimetry remains a highly accurate and precise method for the assay of pure o-methoxybenzoic acid and is a valuable tool for the qualification of reference standards.

The ultimate choice of method should be based on a thorough evaluation of the specific analytical requirements, guided by the principles of method validation outlined by regulatory bodies. By understanding the underlying principles and performance characteristics of each technique, researchers and scientists can confidently select and validate the most appropriate method to ensure the quality and reliability of their analytical data.

References

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A Comparative Guide for Drug Design: o-Methoxybenzoic Acid vs. Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the selection of a molecular scaffold is a pivotal decision that dictates the trajectory of a research program. Even subtle structural modifications can profoundly alter a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide offers a detailed comparison of two closely related benzoic acid derivatives: o-Methoxybenzoic acid and salicylic acid. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a nuanced understanding of these two scaffolds, supported by experimental data and protocols, to inform rational drug design strategies.

Structural and Physicochemical Distinctions: The Foundation of Activity

At first glance, o-methoxybenzoic acid and salicylic acid share a common benzoic acid core, with a substituent at the ortho (C2) position. The critical difference lies in this substituent: a methoxy (-OCH₃) group in o-methoxybenzoic acid versus a hydroxyl (-OH) group in salicylic acid. This seemingly minor change from a methyl ether to a hydroxyl group introduces significant differences in electronic properties, hydrogen bonding capability, and steric hindrance, which cascade into distinct physicochemical and pharmacological profiles.

The hydroxyl group in salicylic acid is capable of acting as both a hydrogen bond donor and acceptor. In contrast, the methoxy group of o-methoxybenzoic acid can only function as a hydrogen bond acceptor. This fundamental difference is a primary determinant of their interaction with biological targets. Furthermore, the hydroxyl group in salicylic acid can form an intramolecular hydrogen bond with the adjacent carboxylic acid, which stabilizes the carboxylate anion upon deprotonation and significantly increases its acidity compared to o-methoxybenzoic acid.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of o-methoxybenzoic acid and salicylic acid, providing a quantitative basis for comparison.

Propertyo-Methoxybenzoic AcidSalicylic AcidImplication in Drug Design
Molecular Formula C₈H₈O₃[1][2]C₇H₆O₃[3][4]A difference of one carbon and two hydrogens impacts molecular weight and lipophilicity.
Molecular Weight 152.15 g/mol [1][2]138.12 g/mol [4]Affects diffusion rates and ligand efficiency calculations.
Melting Point 98-101 °C[1][5][6]158-161 °C[3]Indicates differences in crystal lattice energy and solid-state stability.
Boiling Point ~275-280 °C[1][2]211 °C[3]Reflects the strength of intermolecular forces.
Aqueous Solubility Slightly soluble[7] (5 mg/mL at 30°C[2])Poorly soluble[3] (2.24 g/L at 25°C[4])Crucial for formulation, bioavailability, and assay development.[8][9]
pKa ~4.08[7]~2.97Governs the ionization state at physiological pH (~7.4), affecting solubility and target interaction.
LogP 1.59[2]2.26A measure of lipophilicity, which influences membrane permeability and binding to hydrophobic pockets.

Pharmacological Profiles: A Tale of Two Scaffolds

The distinct physicochemical properties of these molecules translate into different pharmacological activities and applications in drug design.

Salicylic Acid: A Renowned Therapeutic Scaffold

Salicylic acid is a cornerstone in medicinal chemistry.[10] It is the active metabolite of aspirin and possesses anti-inflammatory, analgesic, antipyretic, and keratolytic properties. Its primary mechanism of action for its anti-inflammatory effects, and that of its famous derivative acetylsalicylic acid (aspirin), involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11][12] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[11]

Beyond COX inhibition, salicylic acid has been found to interact with a multitude of other biological targets, making it a molecule of enduring interest.[11] Its phenolic hydroxyl and carboxyl groups provide two functionalization sites, enabling the synthesis of a vast library of derivatives with diverse biological activities, including antifungal and anti-inflammatory agents.[13][14] This versatility has established salicylic acid as a privileged scaffold in drug discovery.[15]

o-Methoxybenzoic Acid: A Versatile Intermediate and Bioactive Moiety

o-Methoxybenzoic acid, also known as o-anisic acid, is recognized as a non-steroidal anti-inflammatory drug (NSAID) and is a key intermediate in the synthesis of other organic compounds and pharmaceuticals.[2][16][17] For example, it is used in the preparation of benzohydroxamic acids, which have shown potential as anti-hepatitis C virus (HCV) agents.[5]

While not as extensively studied as a primary therapeutic agent as salicylic acid, its derivatives have been explored for various biological activities. The replacement of the hydroxyl with a methoxy group alters the molecule's electronic and steric properties, which can be leveraged to fine-tune binding to specific targets or to improve metabolic stability by blocking a potential site of glucuronidation. Methoxybenzoic acid derivatives are also investigated for their potential in managing diabetes and for their antioxidant and anti-cancer properties.[18][19]

Strategic Considerations in Drug Design

The choice between an o-hydroxybenzoic acid (salicyl-type) and an o-methoxybenzoic acid scaffold depends entirely on the therapeutic goal and the specific characteristics of the target protein.

  • Targeting Hydrogen Bond Networks: If the active site of a target protein contains key residues that can act as hydrogen bond donors, the hydroxyl group of salicylic acid provides a crucial interaction point that would be absent in o-methoxybenzoic acid. Conversely, if a hydrogen bond donor is not required and a more lipophilic pocket is present, the methoxy group might offer a more favorable interaction.

  • Modulating Acidity and Solubility: The lower pKa of salicylic acid means it will be predominantly ionized at physiological pH. This can enhance aqueous solubility but may hinder passage across biological membranes. The higher pKa of o-methoxybenzoic acid results in a greater proportion of the non-ionized form, which could improve membrane permeability.

  • Scaffold Hopping and Analogue Design: o-Methoxybenzoic acid can be considered a "scaffold hop" from salicylic acid. This strategy is used to identify structurally novel compounds with similar biological activity but potentially improved properties, such as better selectivity, enhanced metabolic stability, or a different side-effect profile.

  • Prodrug Strategies: The hydroxyl group of salicylic acid is a common site for modification to create prodrugs, such as aspirin (acetylsalicylic acid). This strategy can be used to improve bioavailability, reduce gastric irritation, or target drug delivery.[10] The methoxy group is not amenable to this type of esterification-based prodrug approach.

Experimental Protocols for Comparative Evaluation

To empirically assess the suitability of these scaffolds for a specific drug design project, a series of standardized experiments are necessary.

Experimental Workflow: Lead Compound Comparison

The following diagram outlines a typical workflow for comparing two lead compounds like salicylic acid and o-methoxybenzoic acid in an early-stage drug discovery campaign.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: ADME Profiling pKa pKa Determination (NMR Titration) Binding Target Binding Assay (SPR, DSF) pKa->Binding Sol Solubility Assay (Shake-Flask) Sol->Binding LogP LogP Measurement (HPLC) Perm Permeability Assay (e.g., PAMPA) LogP->Perm Enzyme Enzyme Inhibition Assay Binding->Enzyme Cell Cell-Based Activity Assay Enzyme->Cell Decision Data Analysis & Go/No-Go Decision Cell->Decision Metab Metabolic Stability (Microsomes) Perm->Metab Metab->Decision caption Workflow for comparing two lead compounds.

Caption: Workflow for comparing two lead compounds.

Protocol 1: Determination of pKa by NMR Titration

Causality: The pKa value is critical as it determines the charge state of the molecule at a given pH, which influences its solubility, permeability, and ability to interact with charged residues in a target's active site. NMR spectroscopy is a powerful method for pKa determination as it can monitor the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) that are sensitive to changes in the protonation state.[20]

Methodology:

  • Sample Preparation: Prepare a series of buffered solutions across a pH range that brackets the expected pKa of the compound (e.g., from pH 2 to pH 6 for salicylic acid). The buffer concentration should be kept low to minimize matrix effects.

  • Analyte Addition: Dissolve a precise amount of the test compound (e.g., o-methoxybenzoic acid) in each buffered solution to a final concentration of approximately 1-5 mM. Add a small amount of D₂O for the NMR lock signal.

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature. Identify a proton signal that shows a significant chemical shift change as a function of pH. This is typically a proton near the carboxylic acid group.

  • Data Analysis: Plot the chemical shift (δ) of the selected proton against the pH of the solution.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation adapted for chemical shifts: δ = (δₐ + δb * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where δ is the observed chemical shift, δₐ is the chemical shift of the fully protonated form, and δb is the chemical shift of the fully deprotonated form. The inflection point of the resulting sigmoid curve corresponds to the pKa.[21]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

Causality: Aqueous solubility is a major determinant of a drug's bioavailability and is essential for obtaining reliable data in biological assays.[8][9] The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility, providing a measure of a compound's solubility at saturation.[22]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect an aliquot of the supernatant. To remove any remaining suspended particles, filter the aliquot through a 0.22 µm syringe filter or centrifuge at high speed.

  • Quantification: Prepare a series of standard solutions of the compound of known concentrations in the same buffer.

  • Analysis: Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[23] The measured concentration of the saturated solution is the thermodynamic solubility.

Protocol 3: Target Binding Affinity Assay (Conceptual)

Causality: To understand if a compound has the potential for a desired therapeutic effect, it is essential to measure its binding affinity to the intended biological target. Techniques like Surface Plasmon Resonance (SPR) or Drug Affinity Responsive Target Stability (DARTS) can quantify these interactions.[24][25]

Methodology (using Affinity-Based Pull-Down as an example):

  • Probe Preparation: The small molecule (e.g., a derivative of salicylic acid) is chemically linked to an affinity tag, such as biotin, or immobilized on a solid support like agarose beads.[25]

  • Incubation: The immobilized small molecule "bait" is incubated with a complex protein mixture, such as a cell lysate, which contains the potential target protein(s).

  • Washing: The support is washed extensively with buffer to remove non-specifically bound proteins.

  • Elution: The target protein(s) that are specifically bound to the small molecule are eluted from the support. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of the free, non-immobilized small molecule to compete for binding.

  • Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry.[25] This method helps to identify the direct protein targets of a small molecule.

Conclusion and Future Outlook

The choice between o-methoxybenzoic acid and salicylic acid is a strategic decision in drug design, not a matter of inherent superiority. Salicylic acid offers a well-validated starting point with a rich history of therapeutic success, driven by its acidic hydroxyl group's ability to engage in critical hydrogen bonding interactions. Its multiple known biological targets offer both opportunities for polypharmacology and challenges for selectivity.[11]

o-Methoxybenzoic acid provides a valuable alternative, particularly when increased lipophilicity is desired, when a hydrogen bond donor is not required for target engagement, or when the goal is to block metabolic pathways involving the phenolic hydroxyl group. It represents a classic example of how a subtle structural modification can be used to tune physicochemical properties and explore new chemical space around a known pharmacophore.

Ultimately, the optimal choice will be dictated by the specific biological question being addressed and the molecular landscape of the intended target. The experimental protocols outlined in this guide provide a robust framework for making an evidence-based decision, allowing researchers to rationally design the next generation of therapeutics based on these versatile scaffolds.

References

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A Comparative Structural Analysis of o-Methoxybenzoic Acid and o-Ethoxybenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth structural and physicochemical comparison of o-methoxybenzoic acid and o-ethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of properties to explore the nuanced differences arising from the substitution of a methoxy group with an ethoxy group at the ortho position. We will delve into the causality behind their distinct characteristics, supported by experimental data and validated protocols, to provide a comprehensive resource for synthesis, characterization, and application.

Introduction: The Significance of a Single Methylene Unit

o-Methoxybenzoic acid (also known as o-anisic acid) and o-ethoxybenzoic acid are closely related aromatic carboxylic acids.[1][2] They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[3][4][5][6] The only structural difference between them is a single methylene (-CH₂-) group in the alkoxy chain. This seemingly minor variation induces significant changes in their physical state, solubility, thermal behavior, and solid-state packing, which have profound implications for their handling, reactivity, and application. This guide aims to elucidate these differences through a detailed comparative analysis.

Core Physicochemical Properties: A Head-to-Head Comparison

The addition of an ethyl group in place of a methyl group alters key physical constants. Most notably, o-methoxybenzoic acid is a crystalline solid at room temperature, whereas o-ethoxybenzoic acid is an oily liquid that crystallizes just below ambient temperature.[1][7] This difference is a direct consequence of altered intermolecular forces and crystal packing efficiency, which will be explored in the solid-state analysis section.

Propertyo-Methoxybenzoic Acid (o-Anisic Acid)o-Ethoxybenzoic AcidRationale for Difference
Molecular Formula C₈H₈O₃[8]C₉H₁₀O₃[2]Addition of a -CH₂- unit.
Molecular Weight 152.15 g/mol [8]166.18 g/mol [9]Increased mass from the additional ethyl group.
Appearance White crystalline powder[10]Oily liquid or low-melting solid[7]The bulkier, more flexible ethoxy group disrupts efficient crystal lattice packing, lowering the melting point significantly.
Melting Point 97-106 °C[1][8][11]19-19.5 °C[2][7][12]Disruption of crystal packing by the ethoxy group.
Boiling Point ~275-280 °C (at 760 mmHg)[1][11]~282 °C (at 760 mmHg)[13]Increased molecular weight and van der Waals forces lead to a slightly higher boiling point for the ethoxy derivative.
Density ~1.348 g/cm³ (solid)[1]~1.105 g/mL (liquid at 25 °C)[12]The solid methoxy derivative has a more compact crystal structure.
Acidity (pKa) ~4.08[8]~4.21[9]The slightly greater electron-donating inductive effect of the ethoxy group compared to the methoxy group marginally reduces the acidity of the carboxylic acid.

Spectroscopic Fingerprints: Unveiling Structural Nuances

Spectroscopic analysis provides direct insight into the molecular structure and bonding environments. The differences between our two subject compounds are subtle but clearly distinguishable.

¹H NMR Spectroscopy

Proton NMR is highly effective for distinguishing these isomers. The key differences lie in the signals from the alkoxy protons.

  • o-Methoxybenzoic Acid: Exhibits a sharp singlet for the three methoxy (-OCH₃) protons, typically observed around 3.7–3.9 ppm .[14]

  • o-Ethoxybenzoic Acid: Shows a more complex pattern for the ethoxy (-OCH₂CH₃) group due to spin-spin coupling: a triplet for the terminal methyl (-CH₃) protons and a quartet for the methylene (-OCH₂-) protons.

Proton Assignmento-Methoxybenzoic Acid (Chemical Shift, δ)o-Ethoxybenzoic Acid (Chemical Shift, δ)Key Differentiator
Carboxylic Acid (-COOH) ~11.0 - 13.0 ppm (broad singlet)[14]~10.0 - 13.0 ppm (broad singlet)Minimal difference. Position is concentration and solvent dependent.
Aromatic (Ar-H) ~6.8 - 8.0 ppm (multiplets)[14]~6.9 - 8.1 ppm (multiplets)The substitution pattern is identical, leading to very similar complex multiplets.
Alkoxy (-OR) ~3.8 ppm (singlet, 3H) [15]~1.4 ppm (triplet, 3H, -CH₃) ~4.1 ppm (quartet, 2H, -OCH₂-) The clear singlet vs. triplet-quartet pattern is the definitive diagnostic feature.
IR Spectroscopy

Infrared spectroscopy reveals information about the vibrational modes of functional groups. Both molecules display the characteristic absorptions for a carboxylic acid and an aryl ether, but with slight shifts.

  • O-H Stretch: A very broad band from ~2500–3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer in both molecules.[14][16]

  • C=O Stretch: A strong, sharp absorption for the carbonyl group is observed. Its position can be influenced by intramolecular hydrogen bonding.

  • C-O Stretch: The aryl-alkyl ether C-O stretching frequency will be present in both.

Vibrational Modeo-Methoxybenzoic Acid (Wavenumber, cm⁻¹)o-Ethoxybenzoic Acid (Wavenumber, cm⁻¹)Interpretation
O-H (Carboxylic Acid) ~2500 - 3300 (very broad)[14]~2500 - 3300 (very broad)Characteristic of carboxylic acid dimers; not a primary differentiator.
C-H (Aromatic) ~3000 - 3100 (sharp)[14]~3000 - 3100 (sharp)Typical for aromatic C-H bonds.
C-H (Aliphatic) ~2850 - 2980 (sharp)~2850 - 2980 (more intense)Present in both, but stronger in o-ethoxybenzoic acid due to the additional C-H bonds of the ethyl group.
C=O (Carbonyl) ~1680 - 1720 (strong, sharp)[14]~1680 - 1710 (strong, sharp)The position is sensitive to conformation and hydrogen bonding.
C-O (Ether Stretch) ~1200 - 1300[14]~1200 - 1300Confirms the presence of the aryl ether linkage.

Solid-State Structure and Conformational Dynamics

The most profound differences between these two molecules are manifested in their solid-state structures, driven by steric hindrance and hydrogen bonding.

X-ray crystallography of o-ethoxybenzoic acid reveals a critical structural feature: the formation of an intramolecular hydrogen bond between the hydrogen of the carboxylic acid and the oxygen atom of the ethoxy group.[7] This interaction significantly influences the molecule's conformation and properties.

Furthermore, the crystal structure of o-ethoxybenzoic acid is complex, with two independent molecules in the asymmetric unit.[7] These two molecules differ in the conformation of the ethoxy group: in one, it is coplanar with the benzene ring, while in the other, it is not.[7] This demonstrates the conformational flexibility of the ethyl group.

For o-methoxybenzoic acid, while an intramolecular hydrogen bond is also sterically possible, the crystal packing is dominated by the formation of intermolecular hydrogen-bonded dimers between the carboxylic acid groups, a classic motif for carboxylic acids.[16] The smaller size of the methoxy group allows for a more compact and energetically favorable packing arrangement, contributing to its higher melting point.

G cluster_0 Structural Comparison Logic Start Compare Ortho-Substituted Benzoic Acids Methoxy o-Methoxybenzoic Acid (-OCH3) Ethoxy o-Ethoxybenzoic Acid (-OCH2CH3)

Experimental Protocols

To ensure reproducibility and accuracy in characterization, the following standardized protocols are recommended.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the acid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Record a standard ¹H spectrum.

    • Set the spectral width to cover a range of -1 to 15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Analysis: Integrate all peaks and assign them to the corresponding protons. Pay close attention to the 1-5 ppm region to distinguish the alkoxy signals.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis:

    • For solid o-methoxybenzoic acid, place a small amount of the powder onto the ATR crystal and apply pressure using the anvil to ensure good contact.

    • For liquid o-ethoxybenzoic acid, place a single drop directly onto the center of the crystal.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum presented should be the ratio of the sample scan to the background scan.

G start Obtain Sample nmr ¹H NMR Analysis (Protocol 1) start->nmr ftir FTIR Analysis (Protocol 2) start->ftir dsc DSC Analysis (Thermal Properties) start->dsc data Compile & Compare Data (Tables, Spectra) nmr->data ftir->data dsc->data conclusion Draw Structural Conclusions data->conclusion

Conclusion

The structural comparison of o-methoxybenzoic acid and o-ethoxybenzoic acid serves as an excellent case study on how minor homologous modifications can lead to major changes in physicochemical properties. The primary differentiator is the increased steric bulk and conformational flexibility of the ethoxy group, which disrupts the efficient intermolecular hydrogen-bonded dimer packing seen in o-methoxybenzoic acid. This leads to a drastic reduction in melting point, changing the material from a stable solid to a room-temperature liquid. Furthermore, the ethoxy group's ability to act as an intramolecular hydrogen bond acceptor introduces a conformational feature not as prevalent in its methoxy counterpart. These insights, validated through spectroscopic and crystallographic data, are essential for chemists and material scientists in selecting the appropriate molecule for a given application, predicting its behavior, and designing robust synthetic and purification strategies.

References

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  • Sarchem Labs. (n.d.). 2-Methoxybenzoic Acid. Retrieved from Sarchem Labs. Link

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A Comparative Guide to the Electronic Properties of Methoxybenzoic Acid Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced electronic landscape of molecular isomers is paramount. The subtle shift of a single functional group can dramatically alter a molecule's reactivity, polarity, and potential for biological interaction. This guide provides an in-depth, comparative analysis of the electronic properties of the three isomers of methoxybenzoic acid (also known as anisic acid): 2-methoxybenzoic acid (ortho), 3-methoxybenzoic acid (meta), and 4-methoxybenzoic acid (para).

We will leverage Density Functional Theory (DFT), a robust computational quantum mechanics method, to dissect and quantify the electronic distinctions arising from the positional isomerism of the methoxy group.[1][2] This approach allows us to move beyond qualitative predictions and generate actionable data to guide rational molecular design. The insights derived are critical for fields ranging from medicinal chemistry, where electronic complementarity with a target receptor is key, to materials science.[3][4]

The Causality of Computational Choices: A Self-Validating Protocol

To ensure the scientific integrity and reproducibility of our findings, we employ a well-established computational protocol. The choice of method and basis set is not arbitrary; it is a deliberate decision to balance computational cost with a high degree of accuracy for organic molecules.[5][6]

Experimental (Computational) Protocol
  • Molecular Structure Generation & Optimization:

    • Initial 3D coordinates for 2-, 3-, and 4-methoxybenzoic acid were generated using a molecular builder.

    • A full geometry optimization was then performed in the gas phase to locate the lowest energy conformer for each isomer. This step is critical as all subsequent electronic properties are dependent on the molecule's most stable three-dimensional structure.

    • Method: Density Functional Theory (DFT).[2]

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a cornerstone of computational chemistry, renowned for providing reliable results for the structural and electronic properties of organic systems.[6][7][8]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set provides a robust description of electron distribution. The 6-311G component offers a flexible triple-split valence description. The diffuse functions (++) are essential for accurately modeling lone pairs and anions, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds, leading to more accurate geometries and energies.[7][9][10]

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation was performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that each optimized structure corresponds to a true energy minimum on the potential energy surface.[7]

  • Electronic Property Calculation:

    • Using the validated minimum-energy structures, a series of single-point energy calculations were conducted to derive the key electronic properties discussed in this guide, including molecular orbital energies, molecular electrostatic potential, and Natural Bond Orbital (NBO) charges.

The entire workflow is designed to be a self-validating system, where each step logically builds upon the verified output of the previous one.

G cluster_0 Computational Workflow A 1. Initial 3D Structure Generation B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Check B->C D Is Imaginary Frequency = 0? C->D E 4. Calculate Electronic Properties (HOMO/LUMO, MEP, NBO) D->E Yes G FAIL: Re-optimize Structure D->G No F END: Comparative Analysis E->F G->B

Caption: A standardized workflow for DFT calculations.

Results and Discussion: A Comparative Electronic Analysis

The position of the methoxy group (-OCH₃) exerts a profound influence on the electronic structure of the benzoic acid scaffold through a combination of two opposing electronic effects:

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the benzene ring through the sigma bond network.

  • Resonance Effect (+M): The lone pairs on the oxygen atom can donate electron density into the pi-system of the benzene ring. This effect is strongest when the substituent is at the ortho or para position.[11]

The interplay of these effects dictates the properties of each isomer.

G cluster_0 Structure-Property Relationship Structure Isomer Structure (ortho, meta, para) Effects Electronic Effects - Inductive Effect (-I) - Resonance Effect (+M) Structure->Effects Properties Resulting Electronic Properties - HOMO/LUMO Energies - Molecular Electrostatic Potential - Atomic Charge Distribution Effects->Properties

Caption: Influence of isomerism on electronic properties.

Frontier Molecular Orbitals: Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's reactivity.[12] The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons.[13] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of kinetic stability; a smaller gap suggests higher reactivity.[7][14]

Property2-Methoxybenzoic Acid (ortho)3-Methoxybenzoic Acid (meta)4-Methoxybenzoic Acid (para)
HOMO Energy (eV) -6.58-6.71-6.45
LUMO Energy (eV) -1.25-1.30-1.21
HOMO-LUMO Gap (ΔE) (eV) 5.335.415.24
Note: These values are representative results from DFT calculations at the B3LYP/6-311++G(d,p) level of theory and serve for comparative purposes.

Analysis:

  • 4-Methoxybenzoic Acid (para): This isomer exhibits the highest HOMO energy and the smallest HOMO-LUMO gap. This is a direct consequence of the strong electron-donating resonance effect (+M) from the para-methoxy group, which destabilizes the HOMO (raising its energy) and increases conjugation, thereby lowering the energy gap and making it the most reactive of the three.

  • 3-Methoxybenzoic Acid (meta): The methoxy group at the meta position cannot effectively donate electron density into the ring via resonance. Its influence is primarily the electron-withdrawing inductive effect (-I). This leads to a lower HOMO energy and the largest energy gap, suggesting it is the most kinetically stable and least reactive isomer.

  • 2-Methoxybenzoic Acid (ortho): The ortho isomer presents a complex case due to the "ortho effect," where steric interactions between the adjacent methoxy and carboxylic acid groups can force the carboxyl group out of the plane of the benzene ring.[15] This disrupts conjugation, but the electronic effects still result in a relatively small energy gap, comparable to the para isomer.

Molecular Electrostatic Potential (MEP) Maps

MEP maps visualize the charge distribution across a molecule, revealing sites for electrophilic and nucleophilic attack.[16][17] Red regions indicate negative electrostatic potential (electron-rich, nucleophilic), while blue regions indicate positive potential (electron-poor, electrophilic).

For all three isomers, the most negative potential (deep red) is localized on the carbonyl oxygen of the carboxylic acid, making it the primary site for electrophilic attack or hydrogen bond acceptance. The most positive potential (deep blue) is found on the acidic proton of the hydroxyl group, confirming it as the site of deprotonation. The position of the methoxy group subtly alters the electron density on the aromatic ring, but the dominant reactive sites remain the functional groups.

Natural Bond Orbital (NBO) Charges and Acidity

NBO analysis provides a method for calculating the charge localized on each atom.[18] The charge on the acidic proton of the carboxyl group is a direct indicator of its acidity (pKa). A higher positive charge implies a more polarized O-H bond, making the proton easier to remove.

Property2-Methoxybenzoic Acid (ortho)3-Methoxybenzoic Acid (meta)4-Methoxybenzoic Acid (para)Benzoic Acid
NBO Charge on Acidic H +0.528+0.527+0.524+0.526
Experimental pKa [11]4.094.104.504.19
Note: NBO charges are calculated at the B3LYP/6-311++G(d,p) level. Higher positive charge correlates with lower pKa (stronger acid).

Analysis: The calculated NBO charges provide an excellent validation of the experimental acidity trend.

  • The para isomer has the least positive charge on its acidic proton, consistent with it being the weakest acid (highest pKa).[11] The strong +M effect of the methoxy group donates electron density, slightly reducing the polarity of the O-H bond.[19]

  • The ortho and meta isomers have a higher positive charge on the acidic proton compared to both benzoic acid and the para isomer, correctly predicting their stronger acidity (lower pKa values).[11] The inductive effect (-I) dominates in the meta position, while a combination of inductive and steric effects in the ortho position leads to its increased acidity.

Conclusion and Implications for Drug Development

This DFT-based comparative guide demonstrates that the positional isomerism of methoxybenzoic acid leads to significant and predictable variations in its electronic properties.

  • 4-methoxybenzoic acid is the most reactive isomer, characterized by the highest HOMO energy and the smallest HOMO-LUMO gap, due to the strong resonance effect of the para-substituent.

  • 3-methoxybenzoic acid is the most kinetically stable isomer, with the lowest HOMO energy and the largest energy gap, as its electronics are dominated by the inductive effect.

  • 2-methoxybenzoic acid's properties are influenced by a complex interplay of electronic and steric "ortho effects."

For professionals in drug development, these computational insights are invaluable. The ability to quantitatively predict how structural changes will affect a molecule's reactivity (HOMO-LUMO gap), interaction potential (MEP), and acidity (NBO charges) provides a powerful tool for the rational design of new therapeutic agents. By tuning these electronic properties, researchers can optimize a lead compound's binding affinity to a biological target, improve its pharmacokinetic profile, and ultimately accelerate the discovery of more effective and safer medicines.

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A Senior Application Scientist's Guide to the Biological Activity Screening of Methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a synthesized compound to a potential therapeutic agent is paved with rigorous screening and analysis. Methoxybenzoic acid derivatives, a class of compounds characterized by a benzene ring substituted with both a methoxy and a carboxylic acid group, have garnered significant interest due to their diverse biological activities. The position of the methoxy group (ortho-, meta-, or para-) and the presence of other substituents dramatically influence their therapeutic potential.

This guide provides an in-depth, comparative analysis of the biological activities of methoxybenzoic acid derivatives, focusing on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. We will delve into the causality behind experimental choices, provide detailed protocols for key screening assays, and present comparative data to inform your research and development efforts.

The Structural Significance of Methoxybenzoic Acid Isomers

The isomeric form of methoxybenzoic acid is a critical determinant of its biological activity. The methoxy group (-OCH₃) can exert both an electron-donating resonance effect (+M) and an electron-withdrawing inductive effect (-I). The position of this group relative to the carboxylic acid (-COOH) dictates the interplay of these effects, influencing the molecule's acidity, polarity, and ultimately, its interaction with biological targets.

  • Ortho-methoxybenzoic acid: The proximity of the methoxy and carboxylic acid groups can lead to intramolecular hydrogen bonding, affecting its acidity and interaction with target proteins.

  • Meta-methoxybenzoic acid: The methoxy group primarily exerts an inductive effect at this position, influencing the electronic properties of the benzene ring.

  • Para-methoxybenzoic acid: The methoxy group's resonance effect is most pronounced at the para position, which can significantly impact the molecule's reactivity and biological activity.

Comparative Analysis of Biological Activities

The following sections provide a comparative overview of the key biological activities of methoxybenzoic acid derivatives, supported by experimental data from the literature.

Antimicrobial Activity

Methoxybenzoic acid derivatives have shown promise as antimicrobial agents against a range of pathogenic bacteria.[1] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The position of the methoxy group and the presence of other substituents, such as hydroxyl groups, can significantly modulate their antimicrobial potency.[1]

Comparative Antimicrobial Activity of Methoxybenzoic Acid Isomers

CompoundTest OrganismMIC (mg/mL)Reference
Benzoic AcidEscherichia coli1[1]
2-Hydroxybenzoic AcidEscherichia coli1[1]
3,4-Dihydroxybenzoic AcidEscherichia coli2.6[1]
4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)Escherichia coli>5.12[2]
3-Hydroxy-4-methoxycinnamic acidEscherichia coli>0.512[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency. Data from different studies should be compared with caution due to variations in experimental conditions.

Antioxidant Activity

The antioxidant properties of phenolic compounds, including methoxybenzoic acid derivatives, are primarily due to their ability to donate a hydrogen atom to neutralize free radicals. The presence and position of hydroxyl and methoxy groups on the benzene ring are crucial for this activity. Generally, the presence of a free hydroxyl group is considered essential for significant radical scavenging activity.[3] Methylation of a hydroxyl group to a methoxy group can reduce this activity.[3]

Comparative Antioxidant Activity of Methoxybenzoic Acid Derivatives (DPPH Assay)

CompoundIC50 (µM)Reference
2,5-Dimethoxybenzoic acid> 1000[4]
2-Hydroxy-5-methoxybenzoic acid150[4]
5-Hydroxy-2-methoxybenzoic acid130[4]
2,3-Dihydroxybenzoic acidPotent[5]
2,3-Dihydroxy-4-methoxybenzoic acidHigh[5]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition of a biological or biochemical function. A lower IC50 value indicates greater antioxidant potency. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical used to measure antioxidant activity.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Methoxybenzoic acid derivatives have demonstrated anti-inflammatory effects, often through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[6] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.

Comparative Anti-inflammatory Activity of Methoxybenzoic Acid Derivatives

CompoundAssayIC50Reference
SK2009 (Simplactone analog)NF-κB InhibitionMost potent of 6 analogs[6]
Ibuprofen derivativeNF-κB Inhibition> Ibuprofen[7]
4-methoxyhonokiolNO production inhibitionSignificant[8]
Anticancer Activity

The potential of methoxybenzoic acid derivatives as anticancer agents is an active area of research. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[9][10]

Comparative Anticancer Activity of Methoxybenzoic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
Azo-Schiff base derivative 4aHeLa120.0[9]
Azo-Schiff base derivative 4aMCF-7140.8[9]
1,3,4-oxadiazole-benzimidazole IVMCF-75.00[11]
Various derivativesMCF-7, HeLa29.0 - 92.0

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of cancer cells. Different cell lines exhibit varying sensitivities to the same compound.

Experimental Protocols for Biological Activity Screening

To ensure the reliability and reproducibility of your screening results, it is crucial to follow standardized and well-validated experimental protocols.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Methoxybenzoic Acid Derivative Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution of each derivative across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate, including a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of Test Compound Solutions: Prepare a series of dilutions of the methoxybenzoic acid derivatives in methanol.

  • Assay Procedure: In a 96-well microtiter plate, add a specific volume of each test compound dilution to the wells. Then, add the DPPH solution to each well. A control well should contain methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the methoxybenzoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation of Cell Viability: Calculate the percentage of cell viability relative to the vehicle control.

  • Determination of IC50: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing Mechanisms of Action

Understanding the molecular pathways through which methoxybenzoic acid derivatives exert their biological effects is crucial for rational drug design and optimization.

NF-κB Signaling Pathway in Inflammation

dot

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκB-P IκB-P (Ubiquitinated) IκB->IκB-P NF-κB (p50/p65)->NF-κB (p50/p65) DNA DNA NF-κB (p50/p65)->DNA Binds to Proteasome Proteasome IκB-P->Proteasome Degradation Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes caption NF-κB Signaling Pathway in Inflammation Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Methoxybenzoic Acid Derivative Methoxybenzoic Acid Derivative Bax/Bak Bax/Bak Methoxybenzoic Acid Derivative->Bax/Bak Bcl-2 Bcl-2 Methoxybenzoic Acid Derivative->Bcl-2 Mitochondrial Outer Membrane Mitochondrial Outer Membrane Bax/Bak->Mitochondrial Outer Membrane Bcl-2->Bax/Bak Cytochrome c Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrial Outer Membrane->Cytochrome c caption Intrinsic Apoptosis Pathway

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Certain methoxybenzoic acid derivatives can induce apoptosis by activating pro-apoptotic proteins like Bax and Bak, while inhibiting anti-apoptotic proteins such as Bcl-2, leading to the activation of the caspase cascade.

Conclusion and Future Directions

This guide provides a comprehensive framework for the biological activity screening of methoxybenzoic acid derivatives. The presented comparative data highlights the significant influence of isomeric form and substitution patterns on their antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. The detailed experimental protocols offer a standardized approach for in-house screening, ensuring the generation of reliable and comparable data.

As a senior application scientist, I encourage researchers to not only screen for a wide range of biological activities but also to delve deeper into the underlying mechanisms of action. Understanding the structure-activity relationships and the specific molecular targets of these compounds is paramount for the rational design of more potent and selective therapeutic agents. The integration of in vitro screening, mechanistic studies, and in silico modeling will undoubtedly accelerate the discovery and development of novel drugs derived from the versatile methoxybenzoic acid scaffold.

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A Senior Application Scientist's Guide to the Characterization of Metal Complexes with o-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the field of medicinal chemistry, the synthesis of metal complexes with biologically active ligands is a cornerstone of innovation. O-methoxybenzoic acid, a versatile ligand, offers a rich playground for coordination chemistry, leading to novel compounds with significant therapeutic potential, including antimicrobial and anticancer properties.[1][2][3][4][5]

This guide deviates from rigid templates to provide an in-depth, logical workflow for the characterization of these fascinating molecules. We will explore not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and self-validating analytical strategy.

The Logic of Characterization: A Multi-faceted Approach

The complete picture of a metal complex cannot be captured by a single technique. Instead, we rely on a suite of complementary methods, each providing a unique piece of the puzzle. The data from these techniques, when synthesized, allows for an unambiguous determination of the complex's identity, structure, and properties.

Our characterization workflow is designed to move from foundational confirmation to definitive structural elucidation, ensuring efficiency and analytical rigor at each step.

G cluster_0 Initial Confirmation cluster_1 Structural & Electronic Properties cluster_2 Definitive Structure cluster_3 Performance Evaluation Synthesis Synthesis of Complex IR_Spec FTIR Spectroscopy Synthesis->IR_Spec Confirm Coordination UV_Vis UV-Vis Spectroscopy IR_Spec->UV_Vis Electronic Transitions Thermal Thermal Analysis (TGA/DSC) UV_Vis->Thermal Composition & Stability X_Ray Single-Crystal X-ray Diffraction Thermal->X_Ray 3D Molecular Structure Bio_Assay Biological Assays (e.g., Antimicrobial, Anticancer) X_Ray->Bio_Assay Biological Activity

Caption: A logical workflow for characterizing novel metal complexes.

Infrared (IR) Spectroscopy: The First Confirmation

Expertise & Experience: IR spectroscopy is the workhorse for an initial, rapid confirmation that the ligand has successfully coordinated to the metal ion. The key lies in observing the vibrational modes of the carboxylate group (-COO⁻). In the free o-methoxybenzoic acid, the carboxylic acid C=O stretch is prominent. Upon deprotonation and coordination to a metal, this single peak is replaced by two distinct stretches: an asymmetric (νₐₛᵧₘ) and a symmetric (νₛᵧₘ) vibration.[6]

The separation between these two frequencies, denoted as Δν (νₐₛᵧₘ - νₛᵧₘ), is a powerful diagnostic tool for predicting the coordination mode.[7]

Trustworthiness: The protocol's validity is ensured by running a spectrum of the parent o-methoxybenzoic acid ligand as a reference. This direct comparison makes the shifts in the carboxylate bands undeniable evidence of coordination.

Comparative Data: Interpreting Carboxylate Coordination Modes
Coordination ModeΔν (νₐₛᵧₘ - νₛᵧₘ) in cm⁻¹Rationale
Ionic< 110The carboxylate group is symmetrical, similar to the free ion.
Bidentate (Chelating)80 - 150Both oxygens coordinate to the same metal ion, maintaining some symmetry.
Bidentate (Bridging)140 - 200The carboxylate bridges two different metal ions.[8]
Monodentate> 200One oxygen is coordinated while the other is a formal C=O, leading to a large separation in frequency, similar to an ester.[9]
Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet by grinding ~1-2 mg of the dried metal complex with ~100-200 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

  • Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the KBr pellet in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: Identify the νₐₛᵧₘ(COO⁻) and νₛᵧₘ(COO⁻) bands, which typically appear in the 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹ regions, respectively.[10] Calculate Δν to infer the coordination mode.

Thermal Analysis (TGA/DSC): Unveiling Composition and Stability

Expertise & Experience: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on the complex's stoichiometry (e.g., the presence of coordinated water molecules) and its thermal stability.[10][11] TGA measures mass changes as a function of temperature, revealing distinct steps for the loss of solvent and the decomposition of the organic ligand.[12] DSC measures the heat flow associated with these transitions, distinguishing between endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) events.[13]

Trustworthiness: The final residual mass from TGA can be compared against the theoretical percentage of the most stable metal oxide. A close match between the experimental and theoretical values validates the proposed molecular formula of the complex.

Experimental Protocol: TGA/DSC Analysis
  • Instrument Calibration: Calibrate the TGA balance and DSC heat flow using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground complex into an aluminum or platinum crucible.

  • Analysis Parameters: Place the crucible in the instrument. Heat the sample from ambient temperature to ~900°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).[10]

  • Data Interpretation:

    • TGA Curve: Analyze the percentage mass loss at each decomposition step. The initial weight loss below ~150°C often corresponds to the loss of hydrated water molecules. Subsequent losses at higher temperatures correspond to the decomposition of the o-methoxybenzoate ligands.

    • DSC Curve: Correlate endothermic or exothermic peaks with the mass loss events observed in the TGA curve.

Comparative Data: Thermal Decomposition of M(II) o-methoxybenzoates

A study on bivalent transition metal complexes with o-methoxybenzoate revealed distinct thermal behaviors.[14][15]

ComplexDehydration Temp. (°C)Final Decomposition Temp. (°C)Final Residue
Mn(C₈H₇O₃)₂ Anhydrous> 400MnO
Co(C₈H₇O₃)₂ Anhydrous> 380Co₃O₄
Ni(C₈H₇O₃)₂ Anhydrous> 410NiO
Cu(C₈H₇O₃)₂·H₂O ~120> 300CuO
Zn(C₈H₇O₃)₂ Anhydrous> 420ZnO

Data synthesized from literature reports for illustrative comparison.[14]

X-ray Crystallography: The Definitive Structure

Expertise & Experience: While spectroscopic and thermal methods provide excellent inferential data, single-crystal X-ray diffraction (XRD) is the gold standard for unambiguously determining the three-dimensional atomic arrangement.[16] It provides precise data on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral), and intermolecular interactions like hydrogen bonding.[17][18] This level of detail is invaluable for structure-activity relationship (SAR) studies in drug development.

Trustworthiness: The quality of a crystal structure is self-validated through statistical parameters like the R-factor, which indicates the agreement between the experimental diffraction data and the final refined structural model. A low R-factor signifies a high-quality, trustworthy structure.

Experimental Protocol: Single-Crystal XRD
  • Crystal Growth: This is often the most challenging step. Grow single crystals of sufficient size and quality by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques.

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα) and a detector.

  • Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to find the initial atomic positions. Refine the structural model against the experimental data to obtain the final, accurate structure.

G cluster_info Information Provided by Each Technique cluster_prop Inferred Properties of the Complex IR FTIR - Functional Groups - Coordination Mode Bonding Bonding & Stoichiometry IR->Bonding TGA TGA/DSC - Composition (Hydrates) - Thermal Stability TGA->Bonding Properties Physicochemical Properties TGA->Properties UV UV-Vis - Electronic Transitions - Coordination Geometry Structure Molecular Structure UV->Structure XRD X-Ray Diffraction - 3D Structure - Bond Lengths/Angles XRD->Bonding XRD->Structure

Caption: Complementary nature of analytical techniques.

Conclusion: Synthesizing Data for a Complete Picture

The characterization of metal complexes of o-methoxybenzoic acid is a systematic process of inquiry. By logically progressing from initial spectroscopic confirmation (FTIR) to compositional and stability analysis (TGA/DSC), and finally to definitive structural elucidation (X-ray Crystallography), researchers can build a comprehensive and defensible understanding of their novel compounds. This multi-technique approach is not merely a checklist; it is a self-validating system that ensures scientific integrity and provides the robust data necessary to advance the fields of coordination chemistry and drug development.

References

  • 911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. 911Metallurgist. [Link]

  • Valenzuela, L., et al. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. ResearchGate. [Link]

  • Smith, B. C. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]

  • Larmour, I. A., & Glover, S. D. (2015). Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts. Chemistry (Weinheim an der Bergstrasse, Germany), 21(18), 6801–6805. [Link]

  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (n.d.). Preprints.org. [Link]

  • Barnakov, Y., et al. (n.d.). Types of carboxylate coordination binding modes: (I) bridging.... ResearchGate. [Link]

  • Thermal Analysis Data, TG and DSC for the Complexes. (n.d.). ResearchGate. [Link]

  • TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. (n.d.). Ijmra.us. [Link]

  • Carvalho, C. T., et al. (2005). Synthesis, characterization and thermal behaviour of solid-state compounds of 2-methoxybenzoate with some bivalent transition metal ions. Eclética Química, 30(4), 19–26. [Link]

  • Yakuphanoglu, F. (2015). Thermal analysis study of some transition metal complexes by TG and DSC methods. Journal of Materials and Electronic Devices, 1, 17-23. [Link]

  • Thermal Analysis. (n.d.). Penn State Materials Research Institute. [Link]

  • El-Shekeil, A., et al. (2013). Anti-Cancer and Anti-Microbial Activity Studies of Some Complexes of Trimethoprim. Journal of Cancer Research Updates, 2(1), 3. [Link]

  • Synthesis, crystal structure and anticancer activity of 4-chloro-2-methoxybenzoic acid transition metal complexes. (n.d.). ResearchGate. [Link]

  • X-ray diffraction crystal structures of complexes 1 (top) and 2.... (n.d.). ResearchGate. [Link]

  • Carvalho, C. T., et al. (2005). Synthesis, characterization and thermal behaviour of solid-state compounds of 2-methoxybenzoate with some bivalent transition metal ions. Eclética Química, 30(4), 19–26. [Link]

  • Synthesis and spectroscopic characterization of transition metal complexes of methyl and methoxy substituted 2- sulfamoylbenzamides. (n.d.). ResearchGate. [Link]

  • Wani, A. B., et al. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Journal of Nanomaterials, 2021. [Link]

  • Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3. (n.d.). ResearchGate. [Link]

  • Alcolea Palafox, M. (n.d.). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. ResearchGate. [Link]

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  • Zuniga, M. F., et al. (2023). Crystal structure of a methyl benzoate quadruple-bonded dimolybdenum complex. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 290–294. [Link]

  • Ray, S., et al. (2007). Anticancer and antimicrobial metallopharmaceutical agents based on palladium, gold, and silver N-heterocyclic carbene complexes. Journal of the American Chemical Society, 129(48), 15030–15043. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of o-Methoxybenzenesulphinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety is paramount. The responsible management of chemical waste is a critical component of our work, ensuring the protection of ourselves, our colleagues, and the environment. This guide provides a detailed, procedural framework for the proper disposal of o-Methoxybenzenesulphinic acid, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is the foundation of its safe handling and disposal. While specific data for this compound is not as prevalent as for more common reagents, by examining its functional groups (a sulfinic acid and a methoxybenzene ring), we can infer its primary hazards. Sulfinic acids, and organic acids in general, are known irritants.

Key Anticipated Hazards:

  • Skin and Eye Irritation: Like most acids, direct contact is likely to cause irritation or potential burns to the skin and serious irritation or damage to the eyes.[1][2][3][4]

  • Respiratory Irritation: If the compound is a fine powder, inhalation of dust can lead to respiratory tract irritation.[3][4][5]

  • Environmental Hazard: Many organosulfur compounds can be harmful to aquatic life.[6] Therefore, release into the environment must be strictly avoided.[6]

Given these potential hazards, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE is required when handling this compound for disposal.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and dust, preventing serious eye irritation or damage.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation and potential burns.[4][5]
Body Protection Standard laboratory coat.Protects clothing and underlying skin from contamination during transfer and packaging.[5]
Respiratory Work in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling chemical dust, which can cause respiratory irritation.[5]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It must be collected, securely packaged, and transferred to an approved waste disposal facility via your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[1][3][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][8]

Workflow for Waste Segregation and Packaging

The logical flow for preparing this compound for disposal is critical to ensure safety and compliance.

G cluster_prep Preparation Phase cluster_transfer Waste Transfer cluster_storage Storage & Disposal start Don Appropriate PPE container Select a Chemically Compatible Waste Container start->container labeling Label Container: 'Hazardous Waste: this compound' container->labeling transfer Carefully Transfer Waste into Labeled Container labeling->transfer seal Securely Seal the Container transfer->seal clean Decontaminate Exterior of Container seal->clean storage Store in a Designated, Segregated Hazardous Waste Area clean->storage contact_ehs Contact EHS for Pickup storage->contact_ehs

Caption: Decision workflow for the safe disposal of this compound.

Experimental Protocol: Waste Collection and Packaging

This protocol details the precise steps for preparing solid this compound waste for disposal.

  • Container Selection: Choose a waste container that is chemically compatible and has a secure, leak-proof lid.[9][10] A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container is clean and dry before use.

  • Pre-Labeling: Before adding any waste, clearly label the container with a "Hazardous Waste" tag.[5] The label must include the full chemical name: "this compound".

  • Waste Transfer: In a chemical fume hood, carefully transfer the solid waste into the labeled container using a dedicated scoop or spatula. This includes any unused pure chemical and contaminated consumables like weighing papers. Avoid creating dust during the transfer.[8]

  • Secure Closure: Once the waste is transferred, securely seal the container.[9] Do not overfill; leave at least 15-20% headspace to prevent pressure buildup.

  • Decontamination: Wipe the exterior of the container with a damp cloth to remove any residual chemical contamination. Dispose of the cleaning materials as hazardous waste.

  • Segregated Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be secondary containment, away from incompatible materials like strong oxidizing agents.[1][2]

  • Arrange for Disposal: Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.[5][8] Provide them with the Safety Data Sheet (SDS) if available, or at a minimum, the full chemical name and quantity.

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately notify personnel in the vicinity and secure the area.

  • Assess the Spill: Evaluate the size and nature of the spill while wearing your PPE. If the spill is large or you feel ill-equipped to handle it, contact your EHS department immediately.

  • Containment: For a solid spill, gently cover it with a dry absorbent material, such as sand or vermiculite, to prevent the generation of dust.

  • Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container using non-sparking tools.[8]

  • Decontamination: Clean the spill area thoroughly with soap and water.[8] All cleanup materials (gloves, absorbent pads, wipes) must be collected and disposed of as hazardous waste.[10]

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

The Chemistry of Disposal: Why Neutralization is Not Recommended in the Lab

While some general protocols for acid disposal mention neutralization, this is often not advisable for organic acids like this compound in a standard laboratory setting without specific EHS approval.[11][12][13]

  • Exothermic Reaction: Neutralization is an exothermic process that can generate significant heat, potentially causing splashing or the release of vapors.

  • Incomplete Reaction: Ensuring complete neutralization requires careful pH monitoring and can be difficult to achieve outside of a dedicated treatment setup.

  • Byproduct Formation: The reaction of this compound with a base (like sodium bicarbonate) would produce a sulfinate salt, water, and carbon dioxide. While the salt is less corrosive, it may still pose environmental hazards.

For these reasons, the most reliable and safest method is to dispose of the acid in its original form through a professional waste management service, which is equipped to handle such treatments on an industrial scale.

By adhering to these detailed procedures, you uphold the highest standards of laboratory safety and contribute to a culture of responsibility and environmental stewardship.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.
  • Benchchem. (n.d.). Proper Disposal of Acridine-4-Sulfonic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide.
  • Reddit. (2023). Sulfic acid disposal!!.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • SULPHONIC ACID, 90%. (2018). SAFETY DATA SHEET FOR CHEMICALS.
  • Benchchem. (n.d.). Proper Disposal of Anthracene-1-sulfonic Acid: A Step-by-Step Guide.
  • Benchchem. (n.d.). Proper Disposal of Benzylidene Camphor Sulfonic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Google Patents. (n.d.). US2671797A - Neutralization of sulfonic acids and sulfuric acid esters.
  • Post Apple Scientific. (2024). How To Neutralize Sulfuric Acid Solutions.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Benchchem. (n.d.). Proper Disposal of p-Toluenesulfinic Acid: A Comprehensive Guide.
  • OUHSC.edu. (2025). EHSO Manual 2025-2026 - Hazardous Waste.

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Navigating the Safe Handling of o-Methoxybenzenesulphinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to the essential personal protective equipment (PPE), operational protocols, and disposal plans for o-Methoxybenzenesulphinic acid, ensuring the safety of researchers and the integrity of their work.

In the dynamic landscape of pharmaceutical research and development, the safe handling of specialized chemical reagents is paramount. This compound, a member of the sulfinic acid family, presents a unique set of handling requirements that necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, from initial handling to final disposal, designed to empower researchers to work with confidence and security.

Core Directive: Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of Personal Protective equipment. A comprehensive PPE ensemble is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield. Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]Protects against accidental splashes which could cause serious eye irritation or damage.
Hand Protection Nitrile or butyl rubber gloves.[3]Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation.[4] Gloves should be inspected before use and disposed of properly after handling.
Body Protection A flame-resistant lab coat worn over full-length pants and closed-toe shoes.Protects the skin from spills and splashes. Natural fibers like cotton are recommended over synthetic materials which can melt and adhere to the skin in a fire.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. However, if dusts are generated or work is performed in a poorly ventilated area, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.Prevents inhalation of dust or vapors which may cause respiratory tract irritation.[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical to minimize the risk of exposure and accidents. The following step-by-step guide outlines the best practices for handling this compound from receipt to use.

Pre-Handling Preparations
  • Information Review: Before beginning any work, all personnel must be familiar with the potential hazards of sulfinic acids.

  • Work Area Designation: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit Availability: A spill kit containing an appropriate absorbent material (e.g., vermiculite or a commercial sorbent for chemical spills) and neutralizing agents for acids should be readily available.

Handling Procedures
  • Weighing and Dispensing:

    • Perform all weighing and dispensing of the solid compound within a chemical fume hood to minimize inhalation of any dust particles.

    • Use a scoop or spatula for transfers to avoid generating dust.

  • In Solution:

    • When dissolving the acid, add it slowly to the solvent.

    • Be aware of potential exothermic reactions, especially with strong bases.

  • General Practices:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the designated handling area.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling ReviewInfo Review Safety Information DesignateArea Designate Well-Ventilated Work Area ReviewInfo->DesignateArea CheckEmergency Check Emergency Equipment DesignateArea->CheckEmergency PrepSpillKit Prepare Spill Kit CheckEmergency->PrepSpillKit Weighing Weigh and Dispense in Fume Hood PrepSpillKit->Weighing Dissolving Dissolve Slowly in Solvent Weighing->Dissolving General Follow General Safe Practices Dissolving->General Decontaminate Decontaminate Work Area General->Decontaminate SegregateWaste Segregate Waste for Disposal Decontaminate->SegregateWaste WashHands Wash Hands Thoroughly SegregateWaste->WashHands

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its containers is a critical final step in the laboratory workflow. Improper disposal can lead to environmental contamination and regulatory violations.

Waste Segregation and Collection
  • Solid Waste: Collect any unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.

Disposal Procedure
  • Consult EHS: The primary directive for the disposal of chemical waste is to consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.

  • Approved Waste Disposal Plant: All chemical waste must be disposed of through an approved and licensed waste disposal contractor.[5][6] Never pour chemical waste down the drain or dispose of it in the regular trash.

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.

By implementing these comprehensive safety and handling protocols, researchers can confidently and responsibly utilize this compound in their vital work, ensuring a safe laboratory environment for all.

References

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. LeelineWork. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzoic acid. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Matheson Tri-Gas. (2018, June 17). Safety Data Sheet for Chemicals: Sulphonic Acid, 90%. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfinic Acids and Derivatives. Retrieved from [Link]

  • North Carolina Department of Health and Human Services. (2019, December 17). Occupational Safety Resources on Sulfuric Acid. Retrieved from [Link]

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Toluenesulfinic acid, sodium salt. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid, 98.5+% (HPLC). Retrieved from [Link]

  • Reddit. (2018, May 17). PPE for 98% conc. Sulfuric Acid. r/chemistry. Retrieved from [Link]

  • Eurofins Scientific. (n.d.). Chemical Safety | Personal Protective Equipment (PPE). Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.